molecular formula C6H6Br2ClN B2886832 4-Bromo-5-chloro-2-methylpyridine hydrobromide CAS No. 2227206-20-2

4-Bromo-5-chloro-2-methylpyridine hydrobromide

Cat. No.: B2886832
CAS No.: 2227206-20-2
M. Wt: 287.38
InChI Key: XJMGEELBONNGKI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methylpyridine hydrobromide is a useful research compound. Its molecular formula is C6H6Br2ClN and its molecular weight is 287.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-chloro-2-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c1-4-2-5(7)6(8)3-9-4;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGEELBONNGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-2-methylpyridine and its hydrobromide salt (CAS Number: 2227206-20-2). This document is intended for researchers, chemists, and professionals in drug discovery and development. It consolidates available physicochemical data, outlines plausible synthetic strategies based on established pyridine chemistry, discusses potential applications in medicinal chemistry, and provides essential safety and handling information. Notably, this specific isomer is not widely documented in peer-reviewed literature; therefore, this guide synthesizes data from supplier specifications and extrapolates potential reactivity and synthesis pathways based on fundamental chemical principles and analogous structures to provide a foundational resource for its use.

Compound Identification and Physicochemical Properties

4-Bromo-5-chloro-2-methylpyridine is a di-halogenated derivative of 2-picoline. The presence of two distinct halogens (bromine and chlorine) on the pyridine ring, in addition to the methyl group, makes it a versatile synthetic intermediate. The bromine atom at the 4-position and the chlorine atom at the 5-position offer differential reactivity, which can be exploited for selective functionalization in multi-step syntheses. It is often supplied as its hydrobromide salt to improve handling and stability.

Chemical Structure

Below is the chemical structure of the free base, 4-Bromo-5-chloro-2-methylpyridine.

Caption: Structure of 4-Bromo-5-chloro-2-methylpyridine.

Physicochemical Data

The following table summarizes the key identification and property data for the compound and its hydrobromide salt, compiled from various chemical supplier catalogs.

Property4-Bromo-5-chloro-2-methylpyridine (Free Base)4-Bromo-5-chloro-2-methylpyridine HBr (Salt)Reference(s)
CAS Number 1211529-34-82227206-20-2[1][2][3]
Molecular Formula C₆H₅BrClNC₆H₆Br₂ClN[2][4]
Molecular Weight 206.47 g/mol 287.38 g/mol [2][4]
IUPAC Name 4-bromo-5-chloro-2-methylpyridine4-bromo-5-chloro-2-methylpyridinium bromide[4]
Physical Form Solid or LiquidData not available
Boiling Point 231.0 ± 35.0 °C at 760 mmHg (Predicted)Data not available[4]
Storage Temperature 2-8°C, Inert atmosphereData not available
InChI Key HNVMDSYZOIIFLJ-UHFFFAOYSA-NNot available[1]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis would likely start from a more common precursor, such as 2-methylpyridine (2-picoline), and involve sequential, regioselective halogenation steps. The directing effects of the methyl group (ortho-, para-directing) and the nitrogen atom, along with the reaction conditions, would be critical for achieving the desired 4-bromo-5-chloro substitution pattern.

A potential, though unverified, workflow is outlined below. The key challenge in this synthesis is controlling the regioselectivity. Direct halogenation of pyridine is often difficult and can lead to a mixture of products.[5] Activating the ring via N-oxide formation is a common strategy to achieve more selective halogenation at the 2- and 4-positions.[6]

Caption: A plausible, non-validated workflow for the synthesis of 4-Bromo-5-chloro-2-methylpyridine HBr.

Rationale for Experimental Choices
  • N-Oxidation: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Conversion to the N-oxide increases electron density at the 2- and 4-positions, facilitating electrophilic attack.

  • Bromination at C4: With the N-oxide in place, electrophilic bromination is strongly directed to the 4-position.

  • Deoxygenation: Removal of the N-oxide is necessary to restore the pyridine ring.

  • Chlorination at C5: The final chlorination step is the most challenging in terms of regioselectivity. The 4-bromo and 2-methyl groups will influence the position of the incoming electrophile. Directing effects would suggest that the C3 and C5 positions are most activated. Steric hindrance from the adjacent methyl group might favor substitution at C5 over C3. This step would require careful optimization of reagents and conditions to avoid isomeric impurities.

Spectroscopic Characterization (Predicted)

No published, assigned spectroscopic data for 4-Bromo-5-chloro-2-methylpyridine could be located. The following are predicted ¹H and ¹³C NMR chemical shifts based on additive models and data from analogous substituted pyridines. Experimental verification is required.

Predicted ¹H NMR

The ¹H NMR spectrum is expected to be simple, showing two singlets: one for the aromatic proton and one for the methyl group protons.

Predicted AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
C3-H8.2 - 8.5Singlet (s)1H
C6-H7.3 - 7.6Singlet (s)1H
-CH₃2.5 - 2.7Singlet (s)3H

Note: The actual spectrum would show two distinct singlets for the two aromatic protons. The predicted ranges are broad estimates.

Predicted ¹³C NMR

The ¹³C NMR spectrum should display six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon.

Predicted AssignmentChemical Shift (δ, ppm)
C2158 - 162
C3150 - 154
C4120 - 125 (C-Br)
C5130 - 135 (C-Cl)
C6122 - 126
-CH₃22 - 25

Applications in Research and Drug Development

Halogenated pyridines are cornerstone building blocks in medicinal chemistry and agrochemical synthesis.[7] The primary utility of 4-Bromo-5-chloro-2-methylpyridine lies in its potential for sequential, site-selective cross-coupling reactions.

Differential Reactivity in Cross-Coupling Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This difference in reactivity allows for a stepwise functionalization strategy. First, the bromine at the 4-position can be selectively coupled with a boronic acid or ester, leaving the chlorine at the 5-position intact. Subsequently, under more forcing conditions or with a different catalyst system, the chlorine atom can be subjected to a second coupling reaction.

This stepwise approach is highly valuable for building molecular complexity and creating diverse libraries of compounds from a single, versatile intermediate.

Caption: Logical workflow for sequential Suzuki cross-coupling reactions.

Role as a Pharmaceutical Intermediate

The substituted pyridine scaffold is a common motif in a vast number of active pharmaceutical ingredients (APIs). The ability to introduce two different substituents at the 4- and 5-positions makes this compound a valuable starting point for synthesizing complex molecules that can be screened for biological activity. Related halogenated pyridines are used in the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[7]

Safety, Handling, and Storage

GHS Hazard Information

Based on supplier safety data sheets, the free base (CAS 1211529-34-8) is classified with the following hazards:[4]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations
  • Handling: This compound should only be handled by trained professionals in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations suggest storage under an inert atmosphere at 2-8°C to ensure long-term stability.

Conclusion

4-Bromo-5-chloro-2-methylpyridine hydrobromide is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is derived from the differential reactivity of its two halogen substituents, enabling stepwise functionalization through modern cross-coupling methodologies. While detailed characterization and reaction data in primary scientific literature are scarce, this guide provides a foundational understanding based on available supplier data and established chemical principles. Researchers employing this compound are strongly encouraged to perform thorough characterization and reaction optimization to validate the proposed pathways and explore its full synthetic utility.

References

  • BLD Pharm. This compound CAS 2227206-20-2. [URL: https://www.bldpharm.com/products/2227206-20-2.html]
  • Sigma-Aldrich. 4-Bromo-5-chloro-2-methylpyridine CAS 1211529-34-8. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambxh2d6f878d]
  • EvitaChem. N'-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide. [URL: https://www.evitachem.com/product/evt-3024030]
  • CymitQuimica. This compound CAS 2227206-20-2. [URL: https://www.cymitquimica.com/cas/2227206-20-2]
  • Ambeed. 4-Bromo-5-chloro-2-methylpyridine CAS 1211529-34-8. [URL: https://www.ambeed.com/products/1211529-34-8.html]
  • He, W., Zhang, R., & Cai, M. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. [URL: https://www.rsc.
  • Chem-Impex. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [URL: https://www.chemimpex.com/blogs/exploring-5-bromo-2-chloro-4-methylpyridine-a-key-intermediate-in-pharmaceutical-and-organic-synthesis]
  • Chem-Impex. 4-Amino-5-bromo-2-chloropyridine. [URL: https://www.chemimpex.com/products/4-amino-5-bromo-2-chloropyridine-29159]
  • American Elements. 4-Bromo-5-chloro-2-methylpyridine CAS 1211529-34-8. [URL: https://www.americanelements.com/4-bromo-5-chloro-2-methylpyridine-1211529-34-8]
  • PubChemLite. 4-bromo-5-chloro-2-methylpyridine (C6H5BrClN). [URL: https://pubchemlite.acs.org/compound/58096392]
  • Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-synthesis-key-considerations-for-5-bromo-2-chloro-4-methylpyridine-production-1052672.html]
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  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds. [URL: https://patents.google.
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  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [URL: https://www.youtube.
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  • Google Patents. US 9,315,438 B2 - Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and use thereof. [URL: https://storage.googleapis.
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  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [URL: https://www.orgsyn.org/demo.aspx?prep=v101p0524]
  • ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01366]
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. [URL: https://patents.google.
  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. [URL: https://patents.google.
  • ResearchGate. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [URL: https://www.researchgate.
  • Smolecule. Buy 4-Bromo-5-chloropyridin-2-amine | 1187449-01-9. [URL: https://www.smolecule.com/4-bromo-5-chloropyridin-2-amine-cas-1187449-01-9.html]
  • ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/617942682a72265f0a071068]

Sources

4-Bromo-5-chloro-2-methylpyridine hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: Properties, Reactivity, and Handling

Introduction and Strategic Importance

4-Bromo-5-chloro-2-methylpyridine and its hydrobromide salt are halogenated pyridine derivatives that serve as crucial intermediates in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of bromo, chloro, and methyl groups on the pyridine scaffold imparts a unique reactivity profile, making it a valuable building block for constructing more complex, biologically active molecules. The pyridine ring is a common motif in drug discovery, and functionalized analogs like this one are instrumental in developing novel therapeutic agents, particularly kinase inhibitors.[1]

The hydrobromide salt form is often preferred in a laboratory or industrial setting. The protonation of the basic pyridine nitrogen by hydrobromic acid typically results in a more stable, crystalline solid compared to the free base. This enhances the compound's shelf-life, improves its handling characteristics, and can modify its solubility profile, making it more amenable to certain reaction conditions. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safe handling protocols for this compound, intended for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is essential for its effective use in synthesis. The key characteristics of 4-Bromo-5-chloro-2-methylpyridine and its hydrobromide salt are summarized below.

PropertyValue (Free Base)Value (Hydrobromide Salt)Source
IUPAC Name 4-Bromo-5-chloro-2-methylpyridine4-Bromo-5-chloro-2-methylpyridinium bromideN/A
CAS Number 1211529-34-82227206-20-2[2]
Molecular Formula C₆H₅BrClNC₆H₆Br₂ClN
Molecular Weight 206.47 g/mol 287.38 g/mol [3]
Appearance Solid or LiquidCrystalline Solid (Typical)
Purity Typically ≥95%N/A
InChI Key HNVMDSYZOIIFLJ-UHFFFAOYSA-NN/A
Storage Inert atmosphere, 2-8°CInert atmosphere, dry conditions

Synthesis and Formulation

Plausible Synthesis of the 4-Bromo-5-chloro-2-methylpyridine Core

While specific proprietary synthesis routes may vary, a plausible pathway to the core structure can be conceptualized from fundamental principles of heterocyclic chemistry. The synthesis would likely involve the controlled, regioselective halogenation of a 2-methylpyridine precursor. The order of halogenation and the choice of reagents are critical to achieving the desired substitution pattern.

G cluster_0 Proposed Synthetic Pathway start 2-Methylpyridine step1 Chlorination (e.g., NCS, H₂SO₄) start->step1 1. intermediate1 5-Chloro-2-methylpyridine step1->intermediate1 step2 Bromination (e.g., NBS, Ac₂O) intermediate1->step2 2. product 4-Bromo-5-chloro-2-methylpyridine step2->product

Caption: Proposed synthetic workflow for 4-Bromo-5-chloro-2-methylpyridine.

Causality Behind Experimental Choices:

  • Chlorination First: The pyridine ring is electron-deficient. Electrophilic aromatic substitution (like halogenation) is generally difficult and requires activating conditions or proceeds at specific positions. Chlorination at the 5-position is a common transformation.

  • Subsequent Bromination: Once the 5-position is occupied by an electron-withdrawing chlorine atom, the electronic landscape of the ring changes, directing the subsequent bromination to the 4-position. Reagents like N-Bromosuccinimide (NBS) are often used for controlled bromination of such heterocyclic systems.

Formation of the Hydrobromide Salt

The conversion of the free base to its hydrobromide salt is a standard acid-base neutralization. This step is crucial for enhancing the compound's stability and handling properties.

Protocol:

  • Dissolve the parent compound, 4-Bromo-5-chloro-2-methylpyridine, in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Cool the solution in an ice bath to manage any exothermic reaction.

  • Slowly add a stoichiometric amount (1 equivalent) of hydrobromic acid (HBr), either as a gas or as a solution in a solvent like acetic acid.

  • Stir the mixture. The hydrobromide salt will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Reactivity Profile and Mechanistic Insights

The reactivity of the 4-Bromo-5-chloro-2-methylpyridine ring is dictated by the interplay between the electron-withdrawing ring nitrogen and the two halogen substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen atom withdraws electron density from the ring, particularly from the ortho (2, 6) and para (4) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles. The presence of good leaving groups (Br⁻ and Cl⁻) at the 4- and 5-positions facilitates SNAr reactions, although the 4-position is significantly more activated for this type of transformation.[4]

  • Cross-Coupling Reactions: The carbon-halogen bonds are prime sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of substituents (aryl, alkyl, amino groups, etc.), making it a versatile intermediate.

    • Expertise Insight: The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling.[1] This is because the C-Br bond is weaker, making the oxidative addition step—often the rate-limiting step in the catalytic cycle—more favorable. This allows for milder reaction conditions and provides a handle for selective, sequential functionalization if desired.

Caption: Key reactive sites on the 4-Bromo-5-chloro-2-methylpyridine core.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in multi-step organic synthesis.

  • Pharmaceutical Development: Halogenated pyridines are foundational in synthesizing a wide array of active pharmaceutical ingredients (APIs). They are particularly prevalent in the development of kinase inhibitors for oncology, where the pyridine scaffold can form crucial hydrogen bonds within the ATP-binding site of the target enzyme.[1] The bromo and chloro substituents serve as handles for introducing molecular complexity and diversity through cross-coupling reactions.[5]

  • Agrochemicals: Similar to pharmaceuticals, the pyridine core is found in many modern pesticides and herbicides. This intermediate can be used to develop new crop protection agents.[6]

  • Material Science: The compound can also be utilized in the synthesis of specialized polymers and functional materials where a substituted pyridine unit is desired to impart specific electronic or physical properties.[6]

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets of the parent compound and structurally similar isomers.[7]

Hazard Identification

The compound is considered hazardous. The GHS classifications for the free base are summarized below. The hydrobromide salt should be handled with at least the same level of caution.

Hazard ClassStatement CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols ensures safety by minimizing exposure at every step.

Protocol 1: Standard Handling Procedure

  • Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7]

    • Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated area, preferably under an inert atmosphere as recommended.[8]

Protocol 2: Spill Management

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated (if safe to do so).

  • Containment: For a solid spill, carefully sweep up the material without creating dust. For a solution, cover with an inert, non-combustible absorbent material like sand or vermiculite.[9]

  • Collection: Use non-sparking tools to collect the absorbed material or swept solid and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of all contaminated materials and waste according to local, state, and federal regulations.[8]

References

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Unknown Source. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine.
  • PubChemLite. (n.d.). 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN). [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?[Link]

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4-Bromo-5-chloro-2-methylpyridine hydrobromide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: Synthesis, Characterization, and Application

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers in pharmaceutical and materials science. Substituted pyridines are foundational scaffolds in modern drug discovery, and the presence of distinct halogen atoms at the C4 and C5 positions offers a platform for selective, differential functionalization. This document details the molecular structure, physicochemical properties, a plausible synthetic pathway, and state-of-the-art analytical techniques for structural elucidation. Furthermore, it explores the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provides field-proven protocols for its synthesis and application, establishing it as a valuable intermediate for the development of complex molecules.

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine ring is a ubiquitous structural motif in numerous commercial compounds, including agrochemicals, vitamins, and, most notably, pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic introduction of halogen atoms onto this ring dramatically enhances its utility as a synthetic intermediate. Halogens serve as versatile synthetic handles, enabling the construction of carbon-carbon and carbon-heteroatom bonds through well-established methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[2][3]

This compound (CAS: 2227206-20-2) is a particularly valuable building block.[4] It possesses three key points for chemical modification: a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methyl group at the 2-position. The differential reactivity between the C-Br and C-Cl bonds allows for sequential, site-selective modifications, a crucial advantage in the synthesis of complex, highly functionalized target molecules.[3] This guide serves as a technical resource for scientists leveraging this intermediate in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The title compound is the hydrobromide salt of the free base, 4-Bromo-5-chloro-2-methylpyridine. The salt form is achieved by the protonation of the basic pyridine nitrogen atom by hydrobromic acid. This typically confers greater crystallinity and aqueous solubility compared to the parent free base, which is often advantageous for purification and handling.

Structural Representation

The core structure consists of a pyridinium cation, where the nitrogen atom is protonated, and an associated bromide counter-ion.

Caption: Structure of the 4-Bromo-5-chloro-2-methylpyridinium cation and Bromide anion.

Physicochemical Data

The properties of the hydrobromide salt and its corresponding free base are summarized below for comparative analysis.

PropertyThis compound4-Bromo-5-chloro-2-methylpyridine (Free Base)
CAS Number 2227206-20-2[4]1211529-34-8
Molecular Formula C₆H₆Br₂ClNC₆H₅BrClN
Molecular Weight 288.38 g/mol 206.47 g/mol [5][6]
Appearance Typically an off-white to pale yellow solidSolid or liquid
Storage Temperature Inert atmosphere, 2-8°CInert atmosphere, 2-8°C
InChI Key N/AHNVMDSYZOIIFLJ-UHFFFAOYSA-N

Synthesis and Retrosynthetic Analysis

The synthesis of multi-substituted pyridines requires careful strategic planning to control regioselectivity.[7] A plausible route to this compound involves the sequential halogenation of a readily available starting material, followed by salt formation.

Proposed Synthetic Workflow

A logical approach begins with 2-methyl-5-aminopyridine. The amino group can be used to direct subsequent electrophilic substitution and can later be converted to a halogen via a Sandmeyer-type reaction.

Caption: Proposed synthetic workflow for 4-Bromo-5-chloro-2-methylpyridine HBr.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating procedure derived from established chemical principles for pyridine functionalization.

Step 1: Synthesis of 4-Bromo-2-methyl-5-aminopyridine

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-5-aminopyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Causality: Cooling is critical to control the reaction rate and minimize the formation of di-brominated side products.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired intermediate.

Step 2: Synthesis of 4-Bromo-5-chloro-2-methylpyridine (Free Base)

  • Diazotization: To a cooled (0°C) solution of concentrated hydrochloric acid, add 4-Bromo-2-methyl-5-aminopyridine (1.0 eq). Stir until a fine slurry is formed.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour at this temperature.

    • Causality: This in-situ formation of nitrous acid creates the reactive diazonium salt. Strict temperature control is essential as diazonium salts are unstable at higher temperatures.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool to 0°C.

  • Addition: Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup & Purification: Basify the mixture with a cold aqueous solution of sodium hydroxide to pH ~8-9. Extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify via column chromatography.

Step 3: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the purified 4-Bromo-5-chloro-2-methylpyridine in anhydrous diethyl ether.

  • Acidification: Cool the solution to 0°C and add a solution of 33% HBr in acetic acid (1.1 eq) dropwise with vigorous stirring.

  • Precipitation: The hydrobromide salt will precipitate out of the solution.

  • Isolation: Stir for 30 minutes at 0°C, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid.

  • Drying: Dry the resulting solid under high vacuum to yield the final product, this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound requires a suite of analytical techniques. Each method provides a unique and complementary piece of structural information.

TechniquePurpose
¹H NMR Spectroscopy Confirms the proton environment, including the number of aromatic protons, their coupling, and the chemical shift of the methyl group. Protonation of the nitrogen causes a downfield shift.[8]
¹³C NMR Spectroscopy Determines the number and electronic environment of unique carbon atoms in the molecule.
High-Resolution MS (HRMS) Provides the exact mass of the molecular ion (the cation), confirming the elemental composition (C₆H₅BrClN).[8]
Infrared (IR) Spectroscopy Identifies functional groups. A broad absorption around 2500-3000 cm⁻¹ is characteristic of the N⁺-H stretch in the pyridinium salt.
X-ray Crystallography Provides unambiguous, definitive proof of structure, including bond lengths, angles, and the solid-state packing of the ions.[8]
Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrobromide salt.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; the acidic N-H proton may exchange with D₂O. DMSO-d₆ is often preferred to observe this proton.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

  • Data Analysis: Process the resulting spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and coupling constants.

Reactivity and Applications in Drug Development

The primary value of this compound lies in its capacity for selective functionalization. The carbon-bromine bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility.[3]

Selective Cross-Coupling Reactions

A researcher can selectively perform a Suzuki coupling at the C4-Br position while leaving the C5-Cl position intact for subsequent chemistry.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-5-chloro-2-methylpyridine is a halogenated pyridine derivative that serves as a crucial structural motif and versatile intermediate in the fields of pharmaceutical and agrochemical development.[1][2] Its unique substitution pattern allows for diverse functionalization, making it a valuable building block for synthesizing complex, biologically active molecules. This guide provides an in-depth exploration of a robust and regioselective pathway for the synthesis of 4-Bromo-5-chloro-2-methylpyridine, culminating in the formation of its hydrobromide salt for enhanced stability and handling. The presented synthesis leverages the strategic use of an N-oxide intermediate to control the regiochemical outcome of the key bromination step, a common and powerful strategy in heterocyclic chemistry. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic insights, and the underlying chemical principles that govern the experimental choices.

Strategic Overview and Retrosynthetic Analysis

The synthesis of polysubstituted aromatic heterocycles requires careful planning to ensure correct regiochemistry. Direct halogenation of the 2-methyl-5-chloropyridine core would likely result in a mixture of products, making purification difficult and yields unpredictable. A more controlled approach involves modulating the electronic properties of the pyridine ring to direct incoming electrophiles to the desired position.

Our chosen strategy employs a multi-step sequence starting from the commercially available 5-chloro-2-methylpyridine. The core of this strategy is the temporary introduction of an N-oxide functionality.

Causality Behind the Chosen Pathway:

  • N-Oxide Formation: The pyridine nitrogen is oxidized to an N-oxide. This serves two critical purposes: it deactivates the C2 and C6 positions towards electrophilic attack while strongly activating the C4 position (the gamma position) through resonance stabilization of the sigma complex intermediate.

  • Regioselective Bromination: With the C4 position activated, electrophilic bromination can proceed with high regioselectivity, introducing the bromine atom at the desired location. This avoids the formation of unwanted isomers.

  • Deoxygenation: Once the bromination is complete, the N-oxide has served its purpose and can be efficiently removed through a deoxygenation reaction to restore the pyridine's original aromatic system.

  • Salt Formation: Finally, the purified free base is converted to its hydrobromide salt. This is often done to improve the compound's crystallinity, stability, and ease of handling, which are advantageous properties for a chemical intermediate.

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Workflow A 5-Chloro-2-methylpyridine (Starting Material) B 5-Chloro-2-methylpyridine-N-oxide A->B Step 1: N-Oxidation (e.g., H₂O₂ / Acetic Acid) C 4-Bromo-5-chloro-2-methylpyridine-N-oxide B->C Step 2: Regioselective Bromination (Electrophilic Substitution) D 4-Bromo-5-chloro-2-methylpyridine (Free Base) C->D Step 3: Deoxygenation (e.g., PCl₃ or Catalytic) E 4-Bromo-5-chloro-2-methylpyridine Hydrobromide (Final Product) D->E Step 4: Salt Formation (HBr)

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocols and Mechanistic Discussion

This section provides detailed experimental procedures for each step of the synthesis. The protocols are based on established chemical transformations in pyridine chemistry.

Step 1: N-Oxidation of 5-Chloro-2-methylpyridine

The initial step involves the oxidation of the pyridine nitrogen. This is a common transformation that alters the electronic landscape of the ring, preparing it for the subsequent regioselective bromination. A mixture of hydrogen peroxide and acetic acid is a classic and effective reagent for this purpose.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-chloro-2-methylpyridine (1.0 eq) in glacial acetic acid.

  • To this suspension, carefully add 35% aqueous hydrogen peroxide (3.0 eq).

  • Heat the reaction mixture in a water bath at 70-80°C for 12-15 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the acetic acid.

  • Dilute the residue with water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-chloro-2-methylpyridine-N-oxide, which can be used in the next step without further purification.

ReagentMolar Eq.Purpose
5-Chloro-2-methylpyridine1.0Starting Material
Glacial Acetic AcidSolventSolvent and catalyst
Hydrogen Peroxide (35%)3.0Oxidizing Agent
Step 2: Regioselective Bromination of 5-Chloro-2-methylpyridine-N-oxide

With the N-oxide in place, the C4 position is now highly susceptible to electrophilic attack. While various brominating agents can be used, milder conditions often provide cleaner reactions and higher yields. A method reported by Baran et al. using p-toluenesulfonic anhydride and a bromide salt is an excellent example of a modern, regioselective approach.

Experimental Protocol:

  • Charge a dry flask with 5-chloro-2-methylpyridine-N-oxide (1.0 eq) and tetrabutylammonium bromide (1.5 eq).

  • Dissolve the solids in a suitable solvent like dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add p-toluenesulfonic anhydride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-5-chloro-2-methylpyridine-N-oxide.

ReagentMolar Eq.Purpose
5-Chloro-2-methylpyridine-N-oxide1.0Substrate
Tetrabutylammonium bromide1.5Bromide Source
p-Toluenesulfonic anhydride1.2Activator
DichloromethaneSolventReaction Medium
Step 3: Deoxygenation to 4-Bromo-5-chloro-2-methylpyridine

The final transformation on the heterocyclic core is the removal of the N-oxide oxygen. This can be accomplished with various reagents, such as phosphorus trichloride (PCl₃) or through catalytic methods like palladium-catalyzed transfer oxidation.[4] The choice of reagent can depend on the scale and the other functional groups present in the molecule.

Experimental Protocol (using PCl₃):

  • Dissolve 4-bromo-5-chloro-2-methylpyridine-N-oxide (1.0 eq) in a dry, inert solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus trichloride (1.1 eq) dropwise to the solution.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and cautiously quench by slowly adding ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude 4-bromo-5-chloro-2-methylpyridine can be purified by column chromatography or distillation.

ReagentMolar Eq.Purpose
4-Bromo-5-chloro-2-methylpyridine-N-oxide1.0Substrate
Phosphorus Trichloride (PCl₃)1.1Deoxygenating Agent
Chloroform / DichloromethaneSolventReaction Medium
Step 4: Formation of the Hydrobromide Salt

To improve handling and stability, the purified free base is converted into its hydrobromide salt. This is a straightforward acid-base reaction.

Experimental Protocol:

  • Dissolve the purified 4-bromo-5-chloro-2-methylpyridine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid, 1.0-1.1 eq) dropwise with stirring.

  • A precipitate will typically form immediately. Continue stirring in the ice bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.

ReagentMolar Eq.Purpose
4-Bromo-5-chloro-2-methylpyridine1.0Free Base
Hydrobromic Acid (HBr)1.0-1.1Acid for Salt Formation
Diethyl Ether / Ethyl AcetateSolventReaction/Precipitation Medium

Product Characterization

The identity and purity of the final product, this compound (CAS: 2227206-20-2), should be confirmed using standard analytical techniques.[5]

Table of Properties for 4-Bromo-5-chloro-2-methylpyridine (Free Base):

PropertyValueReference
CAS Number1211529-34-8
Molecular FormulaC₆H₅BrClN[6]
Molecular Weight206.47 g/mol [6][7]
Physical FormSolid or liquid
Purity (Typical)>95%

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and regiocontrolled method for producing this compound. By strategically employing an N-oxide intermediate, this route effectively directs the key bromination step to the C4 position, a task that is challenging to achieve via direct halogenation. The subsequent deoxygenation and salt formation steps are robust transformations that yield the final product in a stable and easily handleable form. This technical guide offers researchers and drug development professionals a comprehensive blueprint for accessing this valuable chemical building block.

References

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  • University of Missouri-St. Louis. (n.d.).
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  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918.
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  • LookChem. (n.d.). Cas 20173-49-3, PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8.
  • TCI Chemicals. (2014-08-25).
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  • ResearchGate. (2025-12-05). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • European Patent Office. (2000-01-06). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.
  • ECHEMI. (n.d.). 2-Chloro-5-methyl-4-nitropyridine N-oxide Use and Manufacturing.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis.
  • ChemicalBook. (n.d.). 2-Chloropyridine-N-oxide synthesis.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
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  • ACS Publications. (2025-01-09). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry.
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Spectroscopic Characterization of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-Bromo-5-chloro-2-methylpyridine hydrobromide. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific hydrobromide salt is not widely published, this guide offers a robust framework for its characterization based on established spectroscopic principles.

Introduction: The Structural Context

4-Bromo-5-chloro-2-methylpyridine is a halogenated and alkyl-substituted pyridine derivative. The presence of bromine, chlorine, a methyl group, and the pyridine core creates a unique electronic environment, which will be reflected in its spectral data. The formation of the hydrobromide salt, by protonation of the pyridine nitrogen, will further influence the spectral features, particularly in NMR and IR spectroscopy, due to the introduction of a positive charge and an N-H bond. Understanding these structural attributes is paramount for the accurate interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The protonation of the pyridine nitrogen will cause a general downfield shift of the ring protons compared to the free base due to the increased electron-withdrawing nature of the pyridinium ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic CH (H-3 or H-6)8.0 - 9.0SingletN/A
Aromatic CH (H-3 or H-6)7.5 - 8.5SingletN/A
Methyl CH₃2.5 - 3.0SingletN/A
N-H12.0 - 15.0Broad SingletN/A

Causality Behind Experimental Choices: The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable N-H proton of the hydrobromide salt.[1] The chemical shifts are predicted based on the deshielding effects of the electronegative halogen atoms and the positively charged nitrogen.[2][3]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The proton-decoupled spectrum is expected to show six distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-Br115 - 125
C-Cl125 - 135
C-CH₃150 - 160
Aromatic CH120 - 140
Aromatic CH140 - 150
Methyl CH₃15 - 25

Expertise & Experience: The predicted chemical shifts are based on the known effects of halogen and alkyl substituents on the pyridine ring.[4] The carbon attached to the bromine is expected to be shielded relative to the carbon attached to chlorine due to the heavier halogen's effect. The protonation of the nitrogen will also influence the chemical shifts of the ring carbons.

NMR Experimental Protocol

A standard protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 16 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans and a relaxation delay of 2-5 seconds should be used to ensure accurate integration, if desired.[4]

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve sample in deuterated solvent acq_1h Acquire 1H NMR prep->acq_1h acq_13c Acquire 13C NMR prep->acq_13c proc Fourier Transform, Phase & Baseline Correction acq_1h->proc acq_13c->proc analysis Chemical Shift, Multiplicity, & Integration Analysis proc->analysis MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_mass Mass Analysis cluster_detect Detection & Analysis intro Direct Infusion or Chromatography (GC/LC) ionize Electron Ionization (EI) or Electrospray (ESI) intro->ionize mass_an Quadrupole, TOF, or Ion Trap ionize->mass_an detect Isotopic Pattern and Fragmentation Analysis mass_an->detect IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_ir KBr Pellet or ATR acq_ir Measure IR Absorption prep_ir->acq_ir analysis_ir Identify Functional Group Absorption Bands acq_ir->analysis_ir

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of Solubility for a Halogenated Pyridine Derivative

4-Bromo-5-chloro-2-methylpyridine is a substituted pyridine ring, a structural motif prevalent in many biologically active molecules. The conversion of this parent compound into its hydrobromide salt is a common strategy employed to enhance aqueous solubility and improve handling properties. Understanding the solubility of this salt in a diverse range of organic solvents is paramount for several key processes in research and development:

  • Reaction Medium Selection: Identifying suitable solvents is crucial for subsequent synthetic modifications of the molecule.

  • Purification and Crystallization: Knowledge of solubility in various solvents allows for the development of effective purification strategies, such as recrystallization, to achieve high-purity material.

  • Formulation Development: For pharmaceutical applications, solubility data informs the selection of excipients and solvent systems for creating stable and effective dosage forms.[1]

  • Analytical Method Development: Solubility information is essential for preparing stock solutions and standards for analytical techniques like HPLC and NMR.

This guide will delve into the physicochemical properties of the parent molecule, extrapolate the expected solubility behavior of its hydrobromide salt, and provide a robust experimental framework for empirical determination.

Physicochemical Properties of the Parent Compound: 4-Bromo-5-chloro-2-methylpyridine

To predict the solubility of the hydrobromide salt, we must first understand the characteristics of the free base, 4-Bromo-5-chloro-2-methylpyridine.

PropertyValueSource
Molecular FormulaC₆H₅BrClN[2]
InChI KeyHNVMDSYZOIIFLJ-UHFFFAOYSA-N[2]
Physical FormSolid or liquid
Predicted XlogP2.6[2]

The presence of two halogen atoms (bromine and chlorine) and a methyl group on the pyridine ring contributes to the molecule's overall lipophilicity, as indicated by the predicted XlogP value of 2.6.[2] The nitrogen atom in the pyridine ring provides a site for protonation, forming the hydrobromide salt.[3][4] This transformation from a neutral molecule to an ionic salt is expected to significantly alter its solubility profile.

Theoretical Framework for the Solubility of this compound

The solubility of a salt is governed by the interplay between its crystal lattice energy and the solvation energy of its constituent ions in the solvent.[5] For this compound, the dissolution process involves the dissociation of the pyridinium cation and the bromide anion, followed by their solvation.

Like Dissolves Like: A Guiding Principle

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.

  • Polar Solvents: These solvents, particularly polar protic solvents like alcohols, are expected to be effective at solvating both the pyridinium cation and the bromide anion through hydrogen bonding and dipole-dipole interactions. The lone pair of electrons on the nitrogen atom of the pyridine ring in its free base form can act as a hydrogen bond acceptor.[3][6] Upon protonation to form the hydrobromide salt, the N-H bond can act as a hydrogen bond donor.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can effectively solvate the pyridinium cation through dipole-dipole interactions but are less effective at solvating the bromide anion compared to protic solvents.

  • Nonpolar Solvents: Nonpolar solvents like hexane and toluene are generally poor solvents for salts due to their inability to overcome the crystal lattice energy of the ionic compound.

Predicted Qualitative Solubility Profile

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. It is important to note that this is a theoretical estimation and experimental verification is essential.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighExcellent potential for hydrogen bonding with both the pyridinium cation and the bromide anion.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighGood solvation of the pyridinium cation via dipole-dipole interactions; moderate solvation of the bromide anion.
Ketones AcetoneModerateModerate polarity allows for some interaction with the ionic species.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to InsolubleLow polarity and inability to effectively solvate ions.
Halogenated Dichloromethane, ChloroformLow to ModerateCan engage in weak hydrogen bonding and dipole-dipole interactions, but generally less effective than more polar solvents.
Aromatic Toluene, BenzeneInsolubleNonpolar nature prevents effective solvation of the ionic salt.
Nonpolar Hexane, HeptaneInsolubleLack of polarity and inability to overcome the crystal lattice energy.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a well-established method such as the shake-flask technique is recommended.[7] This method involves equilibrating an excess of the solute with the solvent and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to vial equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 analysis1 Filter supernatant sep2->analysis1 analysis2 Dilute aliquot analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 data Solubility Data analysis3->data Calculate concentration

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Procedure
  • Preparation of Samples:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[1] It is crucial to control the temperature during the experiment.

  • pH (in aqueous or partially aqueous systems): The solubility of salts of weak bases, such as pyridine derivatives, is highly dependent on pH.[8] In acidic solutions, the equilibrium will favor the protonated, more soluble form.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.[7]

Conclusion

References

  • Solubility of Things. Pyridine. [Link]

  • ResearchGate. Pyridine and Pyridine Derivatives. [Link]

  • chemeurope.com. Pyridine. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

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  • PubChem. 1-Bromo-3-chloro-5,5-dimethylhydantoin. [Link]

  • SD Fine-Chem. PYRIDINE HYDROBROMIDE. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

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  • PubMed. Salt formation to improve drug solubility. [Link]

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Navigating the Commercial Landscape of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Procurement, Specification, and Application of a Key Synthetic Building Block

In the intricate world of pharmaceutical and agrochemical research, the timely procurement of high-quality, well-characterized chemical intermediates is a cornerstone of successful discovery and development programs. One such pivotal building block is 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a halogenated pyridine derivative prized for its utility in constructing more complex molecular architectures. This technical guide offers a comprehensive overview of its commercial availability, provides critical insights into its chemical identity, and discusses its practical applications, thereby equipping researchers, chemists, and procurement specialists with the essential knowledge for its effective sourcing and use.

Chemical Identity and the Importance of Isomeric Specificity

This compound is identified by the CAS number 2227206-20-2 . It is the hydrobromide salt of the free base, 4-Bromo-5-chloro-2-methylpyridine (CAS No. 1211529-34-8). The salt form often provides advantages in terms of stability and handling properties compared to the free base.

A critical consideration for any researcher is the precise substitution pattern on the pyridine ring. The presence of bromo, chloro, and methyl groups allows for several constitutional isomers, which, if mistaken, can lead to significant delays and complications in a synthetic workflow. It is imperative to distinguish the target compound from its commercially available isomers.

G cluster_target Target Compound cluster_isomers Common Isomers (Free Base) Target 4-Bromo-5-chloro-2-methylpyridine HBr CAS: 2227206-20-2 Isomer1 4-Bromo-2-chloro-5-methylpyridine CAS: 867279-13-8 Target->Isomer1 Positional Isomer Isomer2 5-Bromo-2-chloro-4-methylpyridine CAS: 778611-64-6 Target->Isomer2 Positional Isomer Isomer3 5-Bromo-4-chloro-2-methylpyridine CAS: 1003711-85-0 Target->Isomer3 Positional Isomer

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. The supply chain is robust, with manufacturers and distributors located globally.

Key Supplier Insights:

  • Lead Times: For research quantities (grams to kilograms), the compound is often in stock with major suppliers, allowing for rapid delivery.

  • Scalability: Many suppliers offer custom synthesis and scale-up services for bulk quantities required for preclinical and clinical development.

  • Documentation: Reputable vendors provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). While a specific SDS for the hydrobromide is not always readily available, data from the free base and related isomers can provide essential safety information.

Table 1: Representative Commercial Suppliers

SupplierCAS NumberCompound FormNoted Purity/Specifications
BLD Pharm2227206-20-2HydrobromideDocumentation (NMR, HPLC, LC-MS) available[1]
Sigma-Aldrich1211529-34-8Free Base95% Purity
Chem-Impex778611-64-6Free Base≥ 98% (GC)[2]
Fluorochem867279-13-8Free Base97% Purity[3]

Technical Specifications and Quality Control

Ensuring the quality and purity of starting materials is paramount in drug discovery. While specifications can vary between suppliers, a typical Certificate of Analysis for this compound will include the following information.

Table 2: Typical Technical Specifications

ParameterSpecificationMethodRationale and Importance
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the correct molecular structure and isomeric purity, which is crucial for predictable reactivity.
Purity ≥97% (or as specified)HPLC, GCEnsures that the material is free from significant impurities that could interfere with subsequent reactions or introduce unwanted byproducts.
Appearance White to off-white solidVisualA basic quality control check; deviations may indicate contamination or degradation.
Solubility Soluble in Methanol, DMSOVisualProvides practical information for reaction setup and analytical sample preparation.
Residual Solvents As per ICH guidelinesGC-HSImportant for later-stage development to ensure the absence of harmful solvents.

G cluster_procurement Procurement & QC Workflow Start Identify Need for 4-Bromo-5-chloro-2-methylpyridine HBr Supplier Select Reputable Supplier Request Request Quote & CoA PO Place Purchase Order Receive Receive Material QC In-house QC Check (e.g., ¹H NMR) Release Release to Synthetic Chemistry Reject Reject Batch/ Contact Supplier

Applications in Synthetic Chemistry

Halogenated pyridines are versatile intermediates in organic synthesis, primarily due to their susceptibility to a range of cross-coupling and nucleophilic substitution reactions. The bromine and chlorine atoms on the pyridine ring of the title compound have differential reactivity, allowing for selective functionalization.

Key Synthetic Transformations:

  • Suzuki-Miyaura Coupling: The bromo substituent is particularly amenable to palladium-catalyzed Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with various boronic acids and esters. This is a foundational method for constructing biaryl structures commonly found in pharmaceuticals.[4]

  • Buchwald-Hartwig Amination: The carbon-halogen bonds can be converted to carbon-nitrogen bonds, providing access to a wide array of substituted aminopyridines.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the electron-withdrawing nature of the pyridine nitrogen, can be displaced by various nucleophiles.

These reactions make this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[2][4] Its derivatives have been explored in the development of antibacterial and antifungal agents.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Hazard Classification: While a specific SDS for the hydrobromide is not consistently available, the free base and related isomers are generally classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye damage.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen) to prevent degradation.

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[5]

    • On Skin: Wash with plenty of soap and water.[6]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

Conclusion

This compound (CAS 2227206-20-2) is a commercially accessible and synthetically valuable building block for researchers in the pharmaceutical and agrochemical industries. Its utility is underscored by the versatile reactivity of its halogenated pyridine core. A thorough understanding of its chemical identity, careful navigation of the isomeric landscape, and diligent supplier selection are critical for its successful application. By adhering to proper quality control, handling, and storage protocols, researchers can effectively leverage this important intermediate to advance their discovery and development efforts.

References

  • 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f878d
  • 2227206-20-2|this compound|BLD Pharm. (n.d.). BLD Pharm. Retrieved January 6, 2026, from https://www.bldpharm.com/products/2227206-20-2.html
  • 4-Bromo-2-chloro-5-methylpyridine | 867279-13-8. (n.d.). CymitQuimica. Retrieved January 6, 2026, from https://www.cymitquimica.com/867279-13-8
  • 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 6, 2026, from https://www.echemi.com/sds/4-bromo-2-chloro-5-methylpyridine-cas867279-13-8.html
  • SAFETY DATA SHEET. (2024, March 31). Thermo Fisher Scientific. Retrieved January 6, 2026, from https://www.fishersci.com/msds?productName=AC466350010
  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Retrieved January 6, 2026, from https://www.chem-station.com/en/products-en/2023/11/exploring-5-bromo-2-chloro-4-methylpyridine-a-key-intermediate-in-pharmaceutical-and-organic-synthesis.html
  • 5-Bromo-2-chloro-4-methylpyridine. (n.d.). Chem-Impex. Retrieved January 6, 2026, from https://www.chemimpex.com/products/5-bromo-2-chloro-4-methylpyridine

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Purity and characterization of 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of a Halogenated Pyridine Intermediate

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceutical compounds where they can enhance solubility, bioavailability, and therapeutic efficacy.[1][2] Among these, halogenated pyridines are particularly valuable as versatile intermediates in drug discovery and development.[3] this compound (CAS No. 2227206-20-2) is a key building block whose specific substitution pattern allows for directed chemical modifications, making it a sought-after precursor in complex organic synthesis.[4]

The journey from synthesis to a viable Active Pharmaceutical Ingredient (API) is contingent on the absolute purity and unambiguous structural confirmation of all intermediates. For regulatory bodies like the FDA and EMA, a comprehensive characterization is not merely a suggestion but a requirement.[5] This guide provides a holistic framework for researchers and drug development professionals to establish the purity, identity, and quality of this compound. We will explore the causality behind the selection of analytical methods, present detailed protocols, and demonstrate how a multi-technique approach creates a self-validating system for quality control.

Synthesis and Purification: A Foundation for Purity

While numerous synthetic routes can be envisioned, a common approach might involve the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction to introduce the bromine atom. The final step would involve treating the freebase with hydrobromic acid to precipitate the hydrobromide salt.

Purification of the final solid product is paramount. Recrystallization is often an effective method for solid intermediates to remove soluble impurities.[6] The choice of solvent is critical and must be determined empirically to ensure the product is highly soluble at elevated temperatures but sparingly soluble at room or reduced temperatures, while impurities remain in the mother liquor. A washing step with a cold, non-solubilizing solvent can further remove residual impurities.[6]

Comprehensive Characterization: A Multi-Faceted Approach

No single analytical technique is sufficient to fully characterize a pharmaceutical intermediate. A robust, self-validating profile is achieved by integrating data from spectroscopic, chromatographic, and elemental analyses. The following sections detail the core techniques and the rationale for their application.

Workflow for Comprehensive Analysis

The following diagram illustrates a logical workflow for the complete characterization of this compound, ensuring all aspects of its identity and purity are assessed.

Characterization_Workflow cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Quantitative Analysis cluster_3 Final Approval Start Crude Product (4-Bromo-5-chloro-2-methylpyridine HBr) Physical_Char Physical Characterization (Appearance, Melting Point) Start->Physical_Char NMR NMR Spectroscopy (¹H, ¹³C) Physical_Char->NMR Proceed if appearance is as expected MS Mass Spectrometry (HRMS for Exact Mass & Isotopic Pattern) NMR->MS Confirm structure IR FTIR Spectroscopy (Functional Groups) MS->IR Complementary structural data HPLC HPLC Analysis (Purity Assay, Impurity Profile) IR->HPLC Proceed to purity check EA Elemental Analysis (Confirms Empirical Formula) HPLC->EA Quantify purity & elemental composition Data_Review Comprehensive Data Review (Consistency Check) EA->Data_Review Consolidate all data Final_Report Certificate of Analysis (CoA) Data_Review->Final_Report Release if all specifications are met

Caption: Comprehensive characterization workflow for the subject compound.

Spectroscopic Analysis for Structural Confirmation

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, we expect to see:

    • A singlet for the methyl group (-CH₃) protons, likely in the δ 2.5-2.8 ppm range.

    • Two distinct signals for the aromatic protons on the pyridine ring. Due to the substitution pattern, these would appear as singlets. Their chemical shifts will be downfield, influenced by the electronegative nitrogen and halogen atoms.

    • A broad signal corresponding to the acidic proton of the hydrobromide salt (N-H), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. We expect to see:

    • Six distinct carbon signals: one for the methyl carbon and five for the pyridine ring carbons.

    • The chemical shifts of the ring carbons will confirm the substitution pattern, particularly the carbons directly attached to the bromine and chlorine atoms (C-Br and C-Cl).

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrohalide salts as it can help in observing the N-H proton.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.[7]

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical compounds.[8] Its high resolution allows for the separation of the main compound from closely related impurities.[9] A well-developed reverse-phase HPLC (RP-HPLC) method is crucial for quantitative analysis.

  • Column Choice: A C18 reversed-phase column is highly effective for separating aromatic compounds like pyridine derivatives.[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic or sulfuric acid) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate both polar and non-polar impurities.[8][10] The acidic mobile phase ensures the pyridine nitrogen is protonated, leading to better peak shape.

  • Detection: A UV detector is suitable, as the pyridine ring is a strong chromophore. The detection wavelength should be set at a λmax of the compound (typically around 250-280 nm) for maximum sensitivity.[11]

  • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes to ensure elution of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[8]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound. For halogenated molecules, it provides an unmistakable signature due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[12][13]

For 4-Bromo-5-chloro-2-methylpyridine (the free base), the molecular ion region will exhibit a characteristic cluster of peaks:

  • M+ peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 peak: A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). This peak will be the most intense.

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The relative intensities of this M, M+2, and M+4 cluster provide definitive evidence for the presence of one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the unambiguous determination of the molecular formula.[14]

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis, or combustion analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample.[15][16] This quantitative technique is fundamental for confirming the empirical formula of a newly synthesized compound.[17] The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula.

Summary of Expected Analytical Data
Analysis Parameter Expected Result for C₆H₇Br₂ClN (Hydrobromide Salt)
Appearance Physical FormWhite to off-white solid
¹H NMR Chemical Shifts (δ)Signals corresponding to 1 methyl group and 2 aromatic protons.
HPLC Purity≥ 98.0% (Area %)
Mass Spec (HRMS) Exact Mass [M+H]⁺Expected m/z for C₆H₆BrClN⁺ (free base)
Elemental Analysis % CarbonTheoretical: 25.15%
% HydrogenTheoretical: 2.46%
% NitrogenTheoretical: 4.89%

Impurity Identification Logic

A critical aspect of quality control is identifying potential impurities. The choice of analytical techniques provides complementary information to build a case for an impurity's structure.

Impurity_ID_Logic cluster_LCMS LC-MS Analysis cluster_Interpretation Hypothesis Generation cluster_Confirmation Structural Confirmation Impurity_Peak Unknown Peak Detected in HPLC LCMS Determine m/z of Impurity Impurity_Peak->LCMS MW_Compare Compare m/z to Potential Impurities LCMS->MW_Compare Starting_Material Hypothesis: Unreacted Starting Material MW_Compare->Starting_Material m/z matches starting material Isomer Hypothesis: Regioisomer MW_Compare->Isomer m/z matches product Byproduct Hypothesis: Synthetic Byproduct MW_Compare->Byproduct m/z matches known byproduct NMR_Confirm Confirm Structure via NMR of Isolated Impurity or Reference Standard Starting_Material->NMR_Confirm Isomer->NMR_Confirm Byproduct->NMR_Confirm

Caption: Decision tree for identifying unknown impurities.

Conclusion

The characterization of this compound is a clear demonstration of the principle of analytical synergy. Spectroscopic methods (NMR, MS) confirm the molecular structure, chromatographic techniques (HPLC) quantify its purity, and elemental analysis validates its empirical formula. By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating quality profile for this critical intermediate. This comprehensive approach not only ensures compliance with regulatory standards but also underpins the reliability and reproducibility of the subsequent stages in the complex process of drug discovery.[5]

References

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]

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An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core principles governing its chemical behavior, with a detailed focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By synthesizing mechanistic insights with practical, field-proven protocols, this guide serves as an essential resource for scientists seeking to leverage this compound's unique structural features for the synthesis of complex molecular architectures.

Introduction and Molecular Overview

4-Bromo-5-chloro-2-methylpyridine is a dihalogenated pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring two distinct halogen atoms at positions activated by the pyridine nitrogen, offers a platform for selective and sequential functionalization. This guide focuses on the hydrobromide salt form, which enhances the compound's electrophilicity and influences its handling and reaction conditions.

The strategic placement of the bromo, chloro, and methyl groups on the pyridine scaffold dictates a nuanced reactivity profile. The electron-withdrawing nature of the pyridine nitrogen activates the C4 (para) and C2/C6 (ortho) positions towards nucleophilic attack.[3] The bromine atom at the highly activated C4 position and the chlorine atom at the C5 position create a system ripe for differential reactivity, enabling chemists to perform selective transformations. This document will explore the key reactions this substrate undergoes, providing the mechanistic rationale and detailed experimental workflows required for successful application in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any laboratory setting.

Physical and Chemical Properties
PropertyValueSource
CAS Number 2227206-20-2 (for Hydrobromide)[4]
1211529-34-8 (for Free Base)
Molecular Formula C₆H₆Br₂ClN[4]
Molecular Weight 287.38 g/mol Calculated
Appearance Solid or liquid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[6]

    • Handling: Avoid breathing dust, fumes, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][7]

  • In Case of Exposure:

    • Ingestion: If swallowed, call a POISON CENTER or doctor immediately and rinse the mouth.[6]

    • Skin Contact: Wash with plenty of water. If skin irritation occurs, seek medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Core Reactivity Principles: An Electronic Analysis

The reactivity of 4-Bromo-5-chloro-2-methylpyridine is governed by the interplay of electronic effects within the heterocyclic ring.

  • Pyridine Ring Electrophilicity: The nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly reduces the electron density of the aromatic ring, making it inherently "electron-deficient" and thus susceptible to nucleophilic attack.[3]

  • Positional Activation: The electron-withdrawing effects are most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. Consequently, leaving groups at these positions are highly activated for displacement via Nucleophilic Aromatic Substitution (SNAr).

  • The Hydrobromide Salt: In its hydrobromide form, the pyridine nitrogen is protonated, forming a pyridinium ion. This places a formal positive charge on the ring, dramatically increasing its electrophilicity and further activating the halogenated positions for SNAr reactions. For reactions requiring a base, such as cross-coupling, the pyridinium is neutralized in situ to the free base form.

  • Differential Halogen Reactivity: The molecule possesses two different halogens. In palladium-catalyzed cross-coupling reactions , the reactivity order is generally C-I > C-Br > C-OTf >> C-Cl. Therefore, the C4-Bromo bond is expected to be significantly more reactive than the C5-Chloro bond, allowing for selective functionalization at the C4 position. In SNAr reactions , reactivity is primarily dictated by position. The bromine at the activated C4 position is far more susceptible to displacement than the chlorine at the less-activated C5 position.

Key Reaction Class I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyridine chemistry and represents a primary reaction pathway for this substrate. The reaction proceeds via a two-step addition-elimination mechanism.[8]

Mechanism and Regioselectivity

The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is effectively delocalized onto the electronegative pyridine nitrogen, which provides a crucial stabilizing effect. In the subsequent fast step, the bromide ion is eliminated, restoring the aromaticity of the ring.

Due to the powerful activation at the C4 position, SNAr reactions on this substrate are expected to be highly regioselective, with substitution occurring exclusively at the C4-bromo position.

Caption: SNAr Mechanism on 4-Bromo-5-chloro-2-methylpyridine.

Experimental Protocol: Synthesis of 4-alkoxy-5-chloro-2-methylpyridine

This protocol describes a general procedure for the substitution of the C4-bromide with an oxygen-based nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alcohol (e.g., methanol, ethanol, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Cool the flask to 0°C using an ice bath.

  • Carefully add sodium hydride (NaH) in portions to the DMF.

    • Causality: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the potent alkoxide nucleophile in situ. Performing this at 0°C controls the exothermic reaction and hydrogen gas evolution.

  • Slowly add the desired alcohol to the NaH suspension and stir for 30 minutes at 0°C.

  • Add a solution of this compound in DMF to the reaction mixture. The base will first neutralize the HBr salt.

  • Allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize any unreacted NaH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Reaction Class II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they are highly effective for functionalizing aryl halides.[9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron species, typically a boronic acid or ester.[11][12]

Mechanism and Regioselectivity: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is typically the rate-determining step.[12] Given the higher reactivity of the C-Br bond over the C-Cl bond, this step occurs selectively at the C4 position.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex, formed by reaction with a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the active Pd(0) catalyst.[12]

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L (Active Catalyst) pd2 Ar-Pd(II)-Br(L) (Oxidative Adduct) pd0->pd2 Oxidative Addition pd2_r Ar-Pd(II)-R'(L) (Transmetalation Complex) pd2->pd2_r Transmetalation reagent_boron R'-B(OH)2 + Base pd2->reagent_boron pd2_r->pd0 Reductive Elimination product Ar-R' (Product) pd2_r->product reagent_aryl Ar-Br (4-Bromo-5-chloro-2-methylpyridine) reagent_aryl->pd0 Buchwald_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Degas Vessel (Evacuate/Backfill with N2) A->B C Add Catalyst & Solvent under Inert Atmosphere B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool & Quench D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of 4-bromo-5-chloro-2-methylpyridine hydrobromide, a compound of interest in pharmaceutical development. As Senior Application Scientists, our goal is to bridge the gap between theoretical principles and practical laboratory application. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the thermal stability and decomposition kinetics of this halogenated pyridine derivative. We will delve into the causality behind experimental choices, present a self-validating protocol, and interpret the resulting data with a focus on scientific integrity. This guide is grounded in established thermoanalytical principles and authoritative literature to ensure trustworthiness and expertise.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

In the pharmaceutical industry, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, storage conditions, and manufacturing processes.[1] Thermogravimetric analysis (TGA) is an essential technique for assessing this stability by continuously measuring the mass of a sample as it is subjected to a controlled temperature program.[2][3][4] For a halogenated heterocyclic compound like this compound, TGA provides invaluable insights into its decomposition profile, the presence of solvates, and the overall thermal robustness.[2][5]

This guide will provide a detailed exploration of the thermogravimetric profile of this compound. We will begin with the foundational principles of TGA, followed by a meticulously designed experimental protocol. The subsequent sections will focus on the interpretation of the TGA and derivative thermogravimetric (DTG) curves, a discussion of the probable decomposition pathways, and the significance of these findings in a pharmaceutical context.

Foundational Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: as a material is heated, it will undergo physical and chemical changes that result in a change in mass.[6] The instrument, a thermobalance, consists of a high-precision balance with a sample pan located inside a furnace.[3][7] The TGA curve is a plot of mass change as a function of temperature, providing a unique thermal fingerprint of the material.[8]

Key events detected by TGA include:

  • Desolvation/Dehydration: Loss of solvent or water molecules.

  • Decomposition: The breaking of chemical bonds and fragmentation of the molecule.[9]

  • Oxidation: Reaction with an oxidizing atmosphere.

  • Sublimation: Direct transition from a solid to a gas.

The first derivative of the TGA curve, known as the DTG curve, plots the rate of mass loss versus temperature. Peaks on the DTG curve correspond to the points of maximum mass loss rate, providing a clearer resolution of overlapping thermal events.[5][9]

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible TGA data for this compound. The choices within this protocol are grounded in best practices for pharmaceutical thermal analysis.[10]

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer with a high-sensitivity balance.

  • Calibration: Temperature calibration should be performed using certified reference materials (e.g., indium, tin, zinc) to ensure accuracy. Mass calibration should be verified with calibrated weights.

Sample Preparation

Proper sample preparation is crucial for obtaining reliable data.[6][10]

  • Ensure the this compound sample is representative of the batch.

  • Lightly grind the sample to achieve a uniform, fine powder. This maximizes surface area and improves heat transfer.

  • Accurately weigh 5-10 mg of the sample into a clean, tared aluminum or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.

TGA Method Parameters
ParameterValueRationale
Temperature Range 25 °C to 600 °CTo capture all significant thermal events from ambient to complete decomposition.
Heating Rate 10 °C/minA standard heating rate that provides a good balance between resolution and analysis time.[10]
Purge Gas Nitrogen (Inert)To prevent oxidative decomposition and unwanted side reactions.[10]
Flow Rate 50 mL/minTo ensure an inert atmosphere and efficiently remove gaseous decomposition products.
Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start sample Obtain Representative Sample start->sample grind Grind to Fine Powder sample->grind weigh Weigh 5-10 mg into Crucible grind->weigh load Load Crucible into TGA weigh->load program Set Method Parameters (25-600°C, 10°C/min, N2) load->program run Initiate TGA Run program->run acquire Acquire TGA/DTG Curves run->acquire analyze Analyze Thermal Events acquire->analyze report Generate Report analyze->report end End report->end

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation and Discussion

The following is an illustrative interpretation of the expected TGA and DTG data for this compound, based on the thermal behavior of similar halogenated aromatic compounds and hydrobromide salts.[11][12]

Illustrative TGA and DTG Curves

A hypothetical TGA thermogram would likely exhibit a multi-step decomposition profile.

StepTemperature Range (°C)Mass Loss (%)DTG Peak (°C)Interpretation
1 150 - 250~28%~220Loss of Hydrogen Bromide (HBr)
2 250 - 450~72%~380Decomposition of the pyridine ring
Residue > 450< 1%-Minimal residual mass
Detailed Analysis of Decomposition Steps

Step 1: Loss of Hydrogen Bromide (150 °C - 250 °C)

The initial mass loss is anticipated to be the cleavage of the hydrobromide salt, releasing hydrogen bromide gas. This is a common thermal event for hydrobromide salts of organic bases.[12] The theoretical mass percentage of HBr in this compound (C6H6Br2ClN) is approximately 27.9%. The observed mass loss in this step should closely correspond to this value, providing a means of validating the sample's identity and purity.

Step 2: Decomposition of the Pyridine Ring (250 °C - 450 °C)

Following the loss of HBr, the resulting 4-bromo-5-chloro-2-methylpyridine molecule is expected to undergo further decomposition. The thermal degradation of pyridine and its derivatives often involves complex radical pathways.[11] The cleavage of the carbon-halogen bonds (C-Br and C-Cl) and the fragmentation of the pyridine ring would occur in this stage.[13] The presence of both bromine and chlorine substituents will influence the decomposition temperature and the specific fragmentation patterns. Generally, the C-Br bond is weaker than the C-Cl bond and would likely cleave first. The final products are expected to be volatile gases, resulting in a near-complete mass loss.

Significance of Findings
  • Thermal Stability: The onset temperature of the first decomposition step (~150 °C) provides a critical measure of the compound's thermal stability.[4][9] This information is vital for determining appropriate drying temperatures, milling conditions, and storage recommendations.

  • Purity and Composition: The percentage of mass loss in each step can be used to confirm the compound's stoichiometry and assess its purity.[9] For instance, a mass loss significantly different from the theoretical value for HBr could indicate the presence of impurities or a different salt form.

  • Forced Degradation Studies: The TGA data can guide the design of forced degradation studies by identifying the temperatures at which the compound is susceptible to thermal stress.

Mechanistic Considerations: Probable Decomposition Pathways

While TGA does not directly identify decomposition products, coupling it with techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide definitive structural information.[5] However, based on the literature for pyridine and halogenated aromatic compounds, a probable decomposition pathway can be proposed.[11][14][15]

Decomposition_Pathway parent 4-Bromo-5-chloro-2-methylpyridine Hydrobromide step1 Step 1: Dehydrobromination (150-250°C) parent->step1 product1 4-Bromo-5-chloro-2-methylpyridine step1->product1 product_gas1 HBr (gas) step1->product_gas1 step2 Step 2: Ring Decomposition (250-450°C) product1->step2 product2 Radical Intermediates step2->product2 product_gas2 Volatile Fragments (e.g., HCl, HCN, hydrocarbons) product2->product_gas2

Caption: Proposed thermal decomposition pathway for this compound.

The initial loss of HBr is a well-understood process for amine hydrohalide salts. The subsequent decomposition of the halogenated pyridine ring is more complex. It likely proceeds through the formation of pyridyl radicals, followed by ring-opening and the elimination of smaller volatile molecules.[11] The presence of halogens can influence the stability of the radical intermediates and the final product distribution.[16]

Conclusion: From Data to Decision-Making

Thermogravimetric analysis provides a rapid and robust method for characterizing the thermal properties of this compound. By carefully designing the experimental protocol and thoughtfully interpreting the resulting data, researchers can gain critical insights into the compound's thermal stability, purity, and decomposition behavior. This information is not merely academic; it forms the bedrock of informed decision-making in process development, formulation design, and quality control within the pharmaceutical industry.[1] The principles and methodologies outlined in this guide serve as a blueprint for leveraging TGA to its fullest potential in the scientific evaluation of novel pharmaceutical compounds.

References

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (n.d.). TSI Journals. [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (1995). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Theoretical study on the thermal decomposition of pyridine. (2002). ResearchGate. [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). CORE. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • Thermal methods of analysis in pharmaceutical analysis. (2015). Slideshare. [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023). Canadian Science Publishing. [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (2020). Semantic Scholar. [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. (2020). ResearchGate. [Link]

  • 5-Bromo-2-chloro-4-methylpyridine. (n.d.). PubChem. [Link]

  • Mastering the Art of Interpreting Thermogravimetric Analysis Data. (2024). Microbioz India. [Link]

  • TGA thermograms of Eletriptan hydrobromide α form and β form and Monohydrate. (n.d.). ResearchGate. [Link]

  • Interpreting results from TGA instruments. (n.d.). XRF Scientific. [Link]

  • 4-Bromo-2-chloro-5-methyl-pyridine. (n.d.). PubChem. [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (n.d.). Torontech. [Link]

  • TGA Instrument Results Explained. (2024). AZoM. [Link]

  • Microbial breakdown of halogenated aromatic pesticides and related compounds. (1988). PubMed. [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. [Link]

  • Halogenated Aromatic Compounds. (2024). ResearchGate. [Link]

  • Degradation of halogenated aromatic compounds. (1990). PubMed. [Link]

  • 2-Bromo-5-chloro-4-methylpyridine. (n.d.). PubChem. [Link]

  • Hydrocarbons, Halogenated Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

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Methodological & Application

Leveraging 4-Bromo-5-chloro-2-methylpyridine hydrobromide in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic use of 4-Bromo-5-chloro-2-methylpyridine hydrobromide in Suzuki-Miyaura cross-coupling reactions. The focus is on achieving selective functionalization and understanding the critical parameters that govern reaction success.

Introduction: The Strategic Value of Dihalo-2-methylpyridines

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, celebrated for its ability to forge carbon-carbon bonds under mild conditions with high functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in a vast number of biologically active molecules.[2][4]

The substrate, 4-Bromo-5-chloro-2-methylpyridine, presents a unique synthetic opportunity. As a dihalogenated, electron-deficient heterocycle, it allows for selective, sequential cross-coupling reactions. The significant difference in the bond dissociation energies of the C-Br (~276 kJ/mol) and C-Cl (~339 kJ/mol) bonds enables the preferential activation of the C-Br bond.[2] This allows for the initial introduction of an aryl or heteroaryl group at the 4-position, leaving the C-Cl bond at the 5-position available for subsequent diversification. The presence of the hydrobromide salt necessitates careful consideration of the base used, as it must not only facilitate the catalytic cycle but also neutralize the acidic pyridinium species.

This guide will elucidate the underlying mechanistic principles, detail optimized protocols for selective coupling, and provide a framework for troubleshooting common challenges.

Mechanistic Considerations for Selective Coupling

The success of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is critical to rationalizing the choice of reagents and conditions for a challenging substrate like 4-Bromo-5-chloro-2-methylpyridine.

The cycle comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide. This step is typically rate-limiting.[2] Due to its lower bond strength, the C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond, forming the initial Pd(II) complex. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Transmetalation : The organic moiety is transferred from the boronic acid (or its derivative) to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[7][8]

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; oa_complex [label="R¹-Pd(II)(X)L₂\n(Oxidative Addition Complex)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; tm_complex [label="R¹-Pd(II)(R²)L₂\n(Transmetalation Complex)", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; product [label="R¹-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"];

// Invisible nodes for reagents aryl_halide [label="R¹-X\n(4-Bromo-5-chloro-2-methylpyridine)", shape=plaintext, fontcolor="#5F6368"]; boronic_acid [label="R²-B(OH)₂ + Base ->\n[R²-B(OH)₃]⁻", shape=plaintext, fontcolor="#5F6368"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition", color="#34A853"]; oa_complex -> tm_complex [label=" Transmetalation", color="#FBBC05"]; tm_complex -> product [label=" Reductive Elimination", color="#EA4335"]; product -> pd0 [style=invis]; // for layout tm_complex -> pd0 [style=dashed, arrowhead=none, color="#4285F4"];

// Positioning reagent nodes {rank=same; aryl_halide; pd0;} aryl_halide -> oa_complex [style=dashed, arrowhead=open, color="#34A853"];

{rank=same; boronic_acid; oa_complex;} boronic_acid -> tm_complex [style=dashed, arrowhead=open, color="#FBBC05"];

// Invisible edge to guide layout pd0 -> boronic_acid [style=invis]; }

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Key Reaction Parameters

The efficiency and selectivity of the coupling are governed by the interplay of the catalyst, ligand, base, and solvent. For electron-deficient heteroaryl halides, careful selection is paramount.[9]

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the ancillary ligand is critical for promoting the challenging oxidative addition step with heteroaryl halides.[9][10]

  • Palladium Source : Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][4] While Pd(PPh₃)₄ can be effective, modern catalyst systems often generate the active Pd(0) species in situ from a Pd(II) source, which can offer greater activity.[11]

  • Ligand Choice : For heteroaryl substrates, particularly less reactive chlorides, bulky and electron-rich phosphine ligands are required to stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[5][9]

    • Buchwald-type Ligands : Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[2][12] They create a sterically demanding and electron-rich environment around the palladium atom, promoting high catalytic turnover.

    • Other Phosphines : Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also powerful ligands for these transformations.[1][7]

    • N-Heterocyclic Carbenes (NHCs) : NHC ligands are another class of highly effective ligands for Suzuki couplings, offering excellent stability and activity.[11]

Base and Solvent System

The base plays a dual role: neutralizing the this compound and activating the boronic acid for transmetalation.[8]

  • Base Selection :

    • Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging couplings. It is a strong, non-nucleophilic base that effectively promotes transmetalation with minimal side reactions.[4][11]

    • Carbonates (K₂CO₃, Cs₂CO₃) : Also widely used. Cesium carbonate is more soluble and basic, often improving yields for difficult substrates.[2][9] At least 3 equivalents of base are recommended to ensure neutralization of the hydrobromide salt and activation of the boronic acid.

  • Solvent System : Anhydrous, degassed solvents are essential to prevent catalyst deactivation and protodeboronation of the boronic acid.[2][12]

    • Ethereal Solvents : 1,4-Dioxane and Tetrahydrofuran (THF) are common choices.[4][13]

    • Aromatic Solvents : Toluene is also highly effective.[11]

    • Aqueous Mixtures : A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is frequently used, as the water can aid in dissolving the inorganic base and facilitate the formation of the active "ate" complex.[4][14]

Summary of Recommended Starting Conditions

The following table summarizes recommended starting points for screening reactions based on the properties of the boronic acid coupling partner.

ComponentCondition for Electron-Rich/Neutral Boronic AcidsCondition for Electron-Poor Boronic AcidsCondition for Heteroaryl Boronic Acids
Pd Source (mol%) Pd(OAc)₂ (1-2%) or Pd₂(dba)₃ (1%)Pd(OAc)₂ (2-3%) or Pd₂(dba)₃ (1.5%)Pd(OAc)₂ (2-3%) or Pd₂(dba)₃ (1.5%)
Ligand (mol%) SPhos (2-4%) or P(t-Bu)₃ (2-4%)XPhos (4-6%) or RuPhos (4-6%)RuPhos (4-6%)
Base (equiv.) K₃PO₄ (3.0) or K₂CO₃ (3.0)K₃PO₄ (3.0) or Cs₂CO₃ (3.0)K₃PO₄ (3.0)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene1,4-Dioxane or Toluene/H₂O (10:1)1,4-Dioxane
Temperature (°C) 80 - 100100 - 110100 - 110
Time (h) 4 - 1212 - 2412 - 24

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always handle reagents under an inert atmosphere (Nitrogen or Argon).

Protocol A: Selective Suzuki-Miyaura Coupling at the C4-Br Position

This protocol is optimized for the selective reaction at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.

Experimental_Workflow

Caption: A typical workflow for Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or oven-dried sealed vial with a magnetic stir bar

  • Inert atmosphere (Argon or high-purity Nitrogen)

Procedure:

  • Vessel Preparation : To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).[11]

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the atmosphere is completely inert.[2][4]

  • Solvent Addition : Using a syringe, add anhydrous, degassed 1,4-dioxane and degassed water to create a 4:1 solvent mixture (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting halide).

  • Reaction Execution : Immerse the flask in a preheated oil bath set to 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-16 hours.[2]

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[2]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-5-chloro-2-methylpyridine product.[2]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently strong or soluble base.3. Protodeboronation of boronic acid.1. Ensure a rigorously inert atmosphere and use freshly degassed solvents.2. Screen stronger or more soluble bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[9]3. Use a higher equivalent of boronic acid (e.g., 1.5-2.0 equiv); consider using boronate esters which can be more stable.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Improve degassing procedure for solvents and the reaction vessel.2. Lower the reaction temperature and monitor for slower, cleaner conversion.
Loss of Both Halogens (Double Coupling) Reaction conditions are too harsh (high temperature, highly active catalyst).1. Lower the reaction temperature.2. Reduce catalyst loading.3. Use a less active ligand system for the initial screening.
Protodeboronation (Side Product) Presence of water/moisture with a less stable boronic acid.1. Use rigorously anhydrous solvents and reagents.2. Switch to a more stable boronate ester (e.g., pinacol ester).[12]

Conclusion

This compound is a versatile building block for creating complex, functionalized pyridine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective Suzuki-Miyaura coupling can be achieved with high efficiency. Success is predicated on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and an appropriate base to both neutralize the substrate and drive the catalytic cycle. The protocols and guidelines presented here provide a robust starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active and Efficient Catalyst System for the Suzuki−Miyaura Cross-Coupling Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Nikalje, M. D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4871-4892.
  • Ahmad, R., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4469.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488.
  • Mambanda, A., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(52), 29599-29611.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286.
  • Hossen, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Sharma, R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16867.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Sumita, T., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(8), 2947–2955.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

Sources

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where arylamines and heteroarylamines are prevalent structural motifs. However, the application of this methodology to electron-deficient and poly-halogenated heterocyclic substrates, such as 4-Bromo-5-chloro-2-methylpyridine, presents unique challenges that demand a nuanced approach.[3] The coordinating nature of the pyridine nitrogen can lead to catalyst inhibition, while the presence of multiple halogen atoms necessitates precise control over reaction conditions to achieve regioselectivity.

This guide provides a comprehensive technical overview and field-proven protocols for the successful amination of 4-Bromo-5-chloro-2-methylpyridine hydrobromide. We will delve into the mechanistic principles governing regioselectivity, the critical role of the catalytic system, and the practical considerations for handling this specific substrate to empower researchers in drug discovery and process development.

The Principle of Regioselectivity: A Mechanistic Rationale

The successful application of the Buchwald-Hartwig amination to 4-Bromo-5-chloro-2-methylpyridine hinges on exploiting the inherent differences in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

The generally accepted catalytic cycle begins with the oxidative addition of the halo-pyridine to a palladium(0) complex.[4][5][6] This step, often rate-determining, is highly sensitive to the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond.[7][8][9] This fundamental difference in reactivity is the cornerstone of achieving selective amination at the C-4 position.

By carefully selecting a catalyst system and maintaining controlled reaction temperatures, the palladium catalyst will preferentially insert into the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.

G cluster_substrate Substrate Reactivity cluster_outcome Predicted Outcome Substrate 4-Bromo-5-chloro- 2-methylpyridine CBr C4-Br Bond (Weaker, More Labile) Substrate->CBr Lower Eₐ for Oxidative Addition CCl C5-Cl Bond (Stronger, Less Reactive) Substrate->CCl Higher Eₐ for Oxidative Addition Outcome Selective C-N Bond Formation at C4 Position CBr->Outcome Favored Pathway

Caption: Regioselectivity is driven by the lower energy barrier for Pd(0) oxidative addition into the weaker C-Br bond.

Critical Experimental Parameters: The "Why" Behind the Choices

A successful reaction is a self-validating system where each component is chosen for a specific mechanistic purpose.

A. The Substrate Form: this compound A crucial, often overlooked, detail is that the starting material is a hydrobromide salt. The pyridine nitrogen is protonated, rendering it inactive in the catalytic cycle and requiring neutralization.

  • Causality: An additional equivalent of base is mandatory to deprotonate the pyridinium salt in situ to generate the neutral, reactive 4-Bromo-5-chloro-2-methylpyridine. Failure to account for this will result in incomplete or no reaction, as the primary base will be consumed in an acid-base neutralization rather than participating in the catalytic cycle.

B. The Catalytic System: Palladium, Ligand, and Base The synergy between the palladium precursor, ligand, and base is paramount, especially for challenging heterocyclic substrates.

  • Palladium Source: While simple salts like Palladium(II) acetate (Pd(OAc)₂) are effective, they require in situ reduction to the active Pd(0) species.[10] Modern, well-defined pre-catalysts, such as G3 or G4 Buchwald-Hartwig pre-catalysts, are often preferred. These complexes contain a Pd(0) source already coordinated to the desired phosphine ligand, leading to more consistent catalyst activation and improved reaction kinetics.

  • Ligand Selection: The electron-deficient nature of the pyridine ring necessitates the use of highly electron-rich and sterically hindered biaryl monophosphine ligands.[3][11]

    • Rationale: These ligands accelerate the rate-limiting reductive elimination step, which forms the final C-N bond and regenerates the Pd(0) catalyst.[1] Their steric bulk also prevents the formation of inactive catalyst dimers and mitigates catalyst poisoning by the pyridine substrate or product.[12]

    • Recommended Ligands:

      • BrettPhos: Excellent for coupling primary amines, demonstrating broad functional group tolerance.[13]

      • RuPhos: A highly active and versatile ligand for a wide range of amines.

      • Xantphos: A chelating bisphosphine ligand that provides high stability to the catalytic complex, often beneficial for challenging couplings.[14]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner (and the substrate salt), forming the active palladium-amido complex.[15]

    • Sodium tert-butoxide (NaOtBu): A common and highly effective base, but its high basicity can be incompatible with sensitive functional groups like esters.[13]

    • Lithium bis(trimethylsilyl)amide (LiHMDS): A strong base that often shows excellent compatibility with various functional groups.[7]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be effective, particularly with more stable catalyst systems, and are suitable for substrates with base-labile groups.

C. Solvent and Atmosphere

  • Solvents: Anhydrous, aprotic polar solvents like Toluene , Dioxane , or THF are standard choices.[13] They effectively dissolve the reactants and intermediates without interfering with the catalytic cycle.

  • Atmosphere: The Pd(0) catalyst and the phosphine ligands are highly sensitive to oxidation.[13] All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using appropriate Schlenk line or glovebox techniques.

Experimental Protocols

The following protocols provide a robust starting point for the amination of this compound. Optimization may be required for specific amine coupling partners.

Protocol 1: Coupling with a Primary Amine (e.g., n-Hexylamine)

This protocol utilizes a BrettPhos-based catalyst system, which is highly effective for primary amines.[13]

ComponentMolar Equiv.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
4-Bromo-5-chloro-2-methylpyridine HBr1.0289.451.0289 mg
n-Hexylamine1.2101.191.2152 µL
BrettPhos Pd G3 Precatalyst0.02 (2 mol%)906.630.0218.1 mg
Sodium tert-butoxide (NaOtBu)2.596.102.5240 mg
Anhydrous Toluene---5.0 mL

Step-by-Step Methodology:

  • Setup: Add the BrettPhos Pd G3 precatalyst, sodium tert-butoxide, and this compound to a dry Schlenk tube equipped with a magnetic stir bar inside a glovebox or on a Schlenk line.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Add anhydrous toluene (5.0 mL) followed by n-hexylamine (1.2 mmol, 152 µL) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a quenched aliquot.

  • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(hexylamino)-5-chloro-2-methylpyridine.

Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)

This protocol demonstrates the coupling with a common cyclic secondary amine.

ComponentMolar Equiv.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
4-Bromo-5-chloro-2-methylpyridine HBr1.0289.451.0289 mg
Morpholine1.287.121.2106 µL
RuPhos Pd G3 Precatalyst0.02 (2 mol%)878.600.0217.6 mg
Lithium bis(trimethylsilyl)amide (LiHMDS)2.5167.332.5418 mg
Anhydrous THF---5.0 mL

Step-by-Step Methodology:

  • Setup: In a glovebox, add the RuPhos Pd G3 precatalyst, LiHMDS, and this compound to a dry Schlenk tube with a stir bar.

  • Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line under positive argon pressure.

  • Reagent Addition: Add anhydrous THF (5.0 mL) followed by morpholine (1.2 mmol, 106 µL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 70 °C in a preheated oil bath. Stir for 16-24 hours.

  • Monitoring: Check for the disappearance of starting material using LC-MS or TLC.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding 10 mL of water.

  • Extraction: Extract the product with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product can be purified via silica gel chromatography to afford 4-(4-morpholinyl)-5-chloro-2-methylpyridine.

General Workflow and Catalytic Cycle Visualization

G cluster_workflow Experimental Workflow A 1. Reagent Prep (Substrate, Base, Catalyst) B 2. Inert Atmosphere Setup (Evacuate & Backfill Ar) A->B C 3. Solvent & Amine Addition B->C D 4. Reaction (Heat & Stir) C->D E 5. Reaction Quench & Aqueous Workup D->E F 6. Extraction E->F G 7. Purification (Chromatography) F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X complex2 L₂PdII(Ar)(X) oxidative_add->complex2 amine_coord Amine Exchange & Deprotonation complex2->amine_coord + HNR¹R² + Base - Base-H⁺X⁻ complex3 L₂PdII(Ar)(NR¹R²) amine_coord->complex3 reductive_elim Reductive Elimination complex3->reductive_elim reductive_elim->pd0 Ar-NR¹R² (Product)

Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Key Considerations

  • No Reaction/Low Conversion:

    • Check Base Stoichiometry: Ensure at least 2.2-2.5 equivalents of base were used to account for the hydrobromide salt.

    • Inert Atmosphere: Oxygen can irreversibly deactivate the catalyst. Verify the integrity of your Schlenk line or glovebox atmosphere.

    • Reagent Quality: Use a fresh, active pre-catalyst and ensure the amine and solvent are anhydrous.

  • Side Product Formation (Hydrodehalogenation):

    • This can occur if the reductive elimination is slow. Consider switching to a more electron-rich or bulkier ligand (e.g., from RuPhos to BrettPhos) to accelerate this step.

  • Difficulty with Hindered Amines:

    • Very bulky amines may require higher temperatures, longer reaction times, or more specialized ligands designed for hindered substrates.[16][17]

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 255-263. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. (2000). ResearchGate. [Link]

  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]

  • Stereoselective Synthesis of Enamides by Palladium Catalyzed Coupling of Amides with Electron Deficient Olefins. (2015). ACS Publications. [Link]

  • Bozell, J. J., & Hegedus, L. S. (1981). Palladium-assisted functionalization of olefins: a new amination of electron-deficient olefins. The Journal of Organic Chemistry, 46(12), 2561-2563. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Vechery, J., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012). ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). i-h-s.com. [Link]

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Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines and the Sonogashira Coupling

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds. The precise installation of diverse substituents onto this heterocyclic core is paramount for modulating biological activity, pharmacokinetic properties, and overall drug efficacy. Among the most powerful and versatile tools for forging carbon-carbon bonds in modern organic synthesis is the Sonogashira cross-coupling reaction.[1][2][3] This palladium- and copper-catalyzed reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, offering a direct and efficient route to complex molecular architectures under generally mild conditions.[1][4] Its application in the synthesis of pharmaceuticals, natural products, and advanced organic materials is extensive.[1][5][6]

This application note provides a detailed guide to the strategic application of the Sonogashira coupling to a challenging and highly relevant substrate: 4-Bromo-5-chloro-2-methylpyridine hydrobromide. The presence of two distinct halogen atoms (bromine and chlorine) on the pyridine ring introduces the critical challenge of chemoselectivity . Furthermore, the hydrobromide salt form of the substrate necessitates special considerations regarding its basicity and potential interactions with the catalytic system. This guide will dissect these challenges and provide robust, field-proven protocols for achieving selective alkynylation, empowering researchers to leverage this versatile building block in their discovery programs.

Understanding the Substrate: Chemoselectivity and the Hydrobromide Salt

The successful functionalization of 4-Bromo-5-chloro-2-methylpyridine via the Sonogashira coupling hinges on controlling the reaction to favor one halogen over the other. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, including the Sonogashira, is I > Br > OTf > Cl .[1][7] This predictable reactivity order is rooted in the bond dissociation energies of the carbon-halogen bond and the relative ease of the initial oxidative addition step to the palladium(0) catalyst.

For the target substrate, this inherent reactivity difference is the key to achieving selectivity. The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. Therefore, under carefully controlled conditions, the Sonogashira coupling can be directed to occur exclusively at the 4-position (C-Br), leaving the 5-position (C-Cl) untouched for potential subsequent orthogonal functionalization.

The second critical aspect is the hydrobromide salt form of the starting material. The reaction medium must be sufficiently basic to not only neutralize the hydrogen halide byproduct generated during the coupling but also to deprotonate the pyridinium salt to the free pyridine base.[1] Failure to use an adequate amount or strength of base will result in a stalled or inefficient reaction, as the protonated pyridine is deactivated towards the catalytic cycle. The choice of base is therefore not trivial and directly impacts reaction success.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Sonogashira_Mechanism

Figure 1: Simplified Sonogashira Catalytic Cycle
  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is the rate-determining and selectivity-determining step.

    • Transmetalation : The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide.

    • Reductive Elimination : The final C(sp²)-C(sp) bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst.[8]

  • Copper Cycle :

    • The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This species is crucial for the transmetalation step.[1][9]

While the copper co-catalyst generally increases the reaction rate and allows for milder conditions, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[10][11][12]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the selective alkynylation at the C-4 (bromo) position.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

Step-by-Step Procedure:

  • Reaction Setup : To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Catalyst and Ligand Addition : Add PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), CuI (0.04 - 0.10 equiv), and PPh₃ (0.04 - 0.10 equiv).

  • Solvent and Base : Add anhydrous, degassed solvent (e.g., THF, 5-10 mL per mmol of substrate) followed by the base (Et₃N or DIPEA, 3.0 - 4.0 equiv). The excess base is critical to neutralize the HBr salt and the HBr generated in the reaction.

  • Alkyne Addition : Add the terminal alkyne (1.1 - 1.5 equiv) dropwise via syringe.

  • Reaction Conditions : Stir the reaction mixture at room temperature to 50 °C. The optimal temperature may vary depending on the alkyne's reactivity.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup :

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Filter the mixture through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (to quench the reaction and remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).

Workflow_Standard

Figure 2: Standard Protocol Workflow
Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when side reactions like alkyne homocoupling are a concern or when copper contamination of the final product is undesirable.[11][13]

Materials:

  • This compound

  • Terminal Alkyne

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)[14]

  • A suitable base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or an amine base like DBU)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane, or DMSO)

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Catalyst and Base : Add the palladium catalyst (0.01 - 0.05 equiv) and the base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv). If using an amine base, a larger excess may be required.

  • Solvent and Alkyne : Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.2 - 2.0 equiv).

  • Reaction Conditions : Stir the mixture at a temperature ranging from room temperature to 80 °C. Copper-free reactions often require slightly higher temperatures than their copper-catalyzed counterparts.[10]

  • Monitoring, Workup, and Purification : Follow steps 6-8 as described in Protocol 1. The workup can be simplified as the aqueous ammonium chloride wash is not necessary.

Data Summary and Comparison

The choice between a copper-catalyzed and a copper-free protocol depends on the specific alkyne, desired purity, and tolerance for potential side products.

ParameterProtocol 1: Copper-CatalyzedProtocol 2: Copper-FreeRationale & Causality
Catalyst System PdCl₂(PPh₃)₂ / CuI / PPh₃Pd(PPh₃)₄ or other Pd(0) sourceCopper accelerates the key transmetalation step, allowing for milder conditions.
Typical Temp. Room Temperature - 50 °C50 °C - 80 °CThe absence of copper necessitates more thermal energy to drive the catalytic cycle.[10]
Base Amine (Et₃N, DIPEA)Inorganic (Cs₂CO₃) or AmineA strong base is essential to deprotonate the hydrobromide salt and the alkyne.
Key Advantage Faster reaction rates, milder conditionsAvoids alkyne homocoupling (Glaser), no copper contaminationGlaser coupling is a common side reaction in copper-catalyzed systems.[12]
Potential Issue Glaser coupling byproductSlower reaction, may require higher temperaturesThe uncatalyzed (by copper) pathway can be less efficient for some substrates.
Selectivity High for C-Br over C-ClHigh for C-Br over C-ClSelectivity is primarily dictated by the C-X bond strength, not the presence of copper.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion :

    • Insufficient Base : The hydrobromide salt consumes one equivalent of base before the catalytic cycle can begin. Ensure at least 3 equivalents of a suitable base are used.

    • Catalyst Deactivation : Ensure rigorous exclusion of oxygen. Degas all solvents and purge the reaction vessel thoroughly with an inert gas.

    • Low Temperature : For less reactive alkynes or in the copper-free protocol, gently heating the reaction (e.g., to 50-60 °C) can significantly improve conversion.

  • Formation of Side Products :

    • Glaser Homocoupling : If significant amounts of the alkyne dimer are observed in the copper-catalyzed protocol, switch to the copper-free conditions (Protocol 2).

    • Double Coupling : If coupling at the C-Cl position is observed, the reaction temperature is likely too high. Reduce the temperature to enhance selectivity for the more reactive C-Br bond.

  • Purification Challenges :

    • Residual copper or palladium can sometimes complicate purification. A thorough workup, including filtration through Celite and an aqueous wash with ammonium chloride (for copper) or a thiol-functionalized silica scavenger, can be effective.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for introducing molecular diversity at the 4-position. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, excellent chemoselectivity can be achieved. Careful consideration of the substrate's hydrobromide form by using a sufficient excess of base is critical for success. Both copper-catalyzed and copper-free protocols offer viable pathways, with the choice depending on the specific requirements of the synthesis regarding reaction speed, potential for side products, and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and successfully employ this powerful transformation in their drug discovery and development endeavors.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Sonogashira Coupling. BYJU'S.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing.
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • The pathway of copper-free Sonogashira reaction to provide different compounds.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF.
  • Copper-free Sonogashira coupling.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF.
  • Sonogashira coupling in natural product synthesis.
  • ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides.
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. PMC - NIH.
  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
  • Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6. Benchchem.
  • Sonogashira Coupling Reaction. YouTube.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • Pyridine N-Oxides. Baran Lab.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].
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Synthesis of pharmaceutical intermediates from 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Synthesis of Pharmaceutical Intermediates from 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] The dihalogenated compound, this compound, represents a highly versatile and strategic starting material for the synthesis of complex pharmaceutical intermediates. Its value lies in the differential reactivity of its two halogen atoms, which allows for selective, stepwise functionalization. This guide provides detailed application notes and protocols for key synthetic transformations—including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation—enabling researchers to leverage this building block for the efficient construction of diverse molecular libraries for drug discovery.

Core Principles: Reactivity and Strategic Considerations

The synthetic utility of 4-Bromo-5-chloro-2-methylpyridine stems from the inherent electronic properties of the pyridine ring and the distinct nature of the carbon-halogen bonds.

1.1. Electronic Profile and In-Situ Activation

The pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which facilitates nucleophilic substitution reactions.[3][4] The starting material is supplied as a hydrobromide salt to improve stability and handling. In most synthetic applications, the first step involves the in-situ neutralization of this salt with a base to generate the free pyridine, which is the active nucleophilic species in catalytic cycles.

1.2. Differential Halogen Reactivity: The Key to Selectivity

The primary strategic advantage of this reagent is the differential reactivity between the C4-Br and C5-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust C-Cl bond.[5][6] This predictable selectivity allows for the functionalization of the 4-position while leaving the 5-chloro substituent intact for subsequent transformations, providing a powerful tool for building molecular complexity in a controlled manner.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

2.2. Detailed Protocol: Synthesis of 5-Chloro-2-methyl-4-(phenyl)pyridine

This protocol details a representative Suzuki coupling.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

    • Schlenk flask or similar reaction vessel

    • Standard glassware for workup and purification

  • Procedure:

    • To a Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask, evacuate, and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 16 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

2.3. Data Presentation: Suzuki Coupling Performance

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3%)Cs₂CO₃Toluene/H₂O10090-98
3-Pyridylboronic AcidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O9575-85
4-Fluorophenylboronic AcidPd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O8580-90
Yields are representative and based on similar transformations reported in the literature.[7]

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a critical linkage in countless pharmaceutical agents. [8][9]It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

3.1. Mechanistic Principle

Similar to the Suzuki reaction, this process is driven by a palladium catalyst. The key steps include:

  • Oxidative Addition: Pd(0) inserts into the C4-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex. [10]3. Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst.

The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often required to facilitate the reductive elimination step and improve catalyst turnover. [11]

Caption: General experimental workflow for Buchwald-Hartwig amination.

3.2. Detailed Protocol: Synthesis of 4-(Morpholino)-5-chloro-2-methylpyridine

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Morpholine (1.5 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.05 eq)

    • Sodium tert-butoxide (NaOtBu) (2.0 eq)

    • Toluene, anhydrous

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Procedure:

    • Inside a glovebox or under a strong flow of inert gas, add NaOtBu, Pd₂(dba)₃, and Xantphos to a Schlenk flask.

    • Add this compound.

    • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene followed by morpholine via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench carefully by adding water.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Application III: Palladium-Catalyzed Cyanation

The introduction of a nitrile (-CN) group provides a versatile synthetic handle, as it can be readily converted into other valuable functional groups such as carboxylic acids, amides, amines, and tetrazoles. [12]Modern cyanation methods often use less toxic cyanide sources than classical reagents.

4.1. Detailed Protocol: Synthesis of 5-Chloro-2-methylpyridine-4-carbonitrile

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Zinc cyanide [Zn(CN)₂] (0.6 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (1.1 eq, to neutralize HBr)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Combine this compound, Zn(CN)₂, Pd(PPh₃)₄, and Na₂CO₃ in a dry Schlenk flask.

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 18 hours.

    • Cool the reaction to room temperature and pour it into a solution of aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting solid by column chromatography or recrystallization.

Conclusion

This compound is a powerful and economically important building block for pharmaceutical synthesis. The predictable and selective reactivity of the C4-bromo position in palladium-catalyzed cross-coupling reactions allows for the efficient and controlled installation of carbon and nitrogen substituents. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation provide a robust foundation for researchers and drug development professionals to generate diverse libraries of novel pyridine derivatives for screening and optimization in the pursuit of new therapeutic agents.

References

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Arshad, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. MDPI. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Al-Bogami, A. S., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, P., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 666-687. Royal Society of Chemistry. Retrieved from [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013). Google Patents.
  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Nakao, Y. (2021). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 121(1), 326-437. American Chemical Society. Retrieved from [Link]

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The Strategic Utility of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Halogenated Pyridines in Agrochemical Design

In the landscape of modern agrochemical discovery, pyridine-based compounds are of paramount importance, forming the core scaffold of numerous potent fungicides, insecticides, and herbicides.[1][2] Their efficacy is often intricately linked to the precise substitution patterns on the pyridine ring. Among the vast array of synthetic precursors, halogenated pyridines stand out as exceptionally versatile building blocks. This guide focuses on the strategic application of 4-Bromo-5-chloro-2-methylpyridine hydrobromide , a precursor designed for the modular and regioselective construction of complex agrochemical targets.

While many agrochemicals are discovered through extensive screening programs, a more rational approach involves the use of "Intermediate Derivatization Methods," where a core scaffold is systematically functionalized to explore chemical space and optimize biological activity.[1] this compound is ideally suited for such a strategy. Its key features include:

  • Two distinct halogen atoms (Br and Cl) with differential reactivity, enabling sequential and site-selective chemical modifications.

  • A methyl group that can influence the electronic properties and steric environment of the ring, potentially enhancing binding to biological targets.

  • The hydrobromide salt form, which enhances the compound's stability and handling properties as a solid, while being easily converted to the reactive free base in situ.

This document provides a comprehensive overview of the chemical properties, reactivity, and detailed protocols for the application of this precursor in key synthetic transformations relevant to agrochemical research and development.

Chemical Properties and Handling

A summary of the key physical and chemical properties of the free base, 4-Bromo-5-chloro-2-methylpyridine, is presented in Table 1. Understanding these properties is fundamental to its safe and effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₆H₅BrClN (Free Base)[3]
Molecular Weight 206.47 g/mol (Free Base)[3][4]
Appearance Typically a solid or liquid[4]
InChIKey (Free Base) QGMCCRKFZDLEBP-UHFFFAOYSA-N[3]
CAS Number (Hydrobromide) 2227206-20-2
Safety and Handling Precautions

While specific toxicity data for this compound is not extensively documented, data from its isomer, 4-Bromo-2-chloro-5-methylpyridine, indicates significant hazards.[3][5] It is classified as toxic if swallowed, toxic in contact with skin, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[3][5] Therefore, stringent safety protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemically resistant gloves (e.g., nitrile), safety goggles with side-shields conforming to EN166/NIOSH standards, and a lab coat.[5]

  • Engineering Controls: All handling of this compound, especially dispensing and addition to reaction vessels, must be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[7] The hydrobromide salt form contributes to its stability during storage.

  • Spill Response: In case of a spill, evacuate the area. For solid spills, carefully collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal. Avoid generating dust.[6]

Core Synthetic Applications and Reactivity Principles

The synthetic utility of 4-Bromo-5-chloro-2-methylpyridine lies in the differential reactivity of the C-Br and C-Cl bonds. This allows for a hierarchical approach to molecular construction.

Reactivity Hierarchy
  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the 4-position is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine bond at the 5-position.[8][9] This is a general reactivity trend for aryl halides (I > Br > OTf >> Cl).[9] This differential reactivity is the cornerstone of its application, enabling selective functionalization at the C4 position while leaving the C5-Cl bond intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at positions 2, 4, and 6 (ortho and para to the nitrogen), makes it susceptible to nucleophilic attack.[10][11] While the C-Cl bond is less reactive in cross-coupling, it can be a site for SNAr, especially with potent nucleophiles or under forcing conditions.

This hierarchy allows for a strategic, multi-step synthesis as depicted in the workflow below.

G cluster_0 Synthetic Strategy A 4-Bromo-5-chloro- 2-methylpyridine (Precursor) B Step 1: Selective C4 Functionalization (e.g., Suzuki, Sonogashira) A->B C 4-Aryl/Alkynyl-5-chloro- 2-methylpyridine (Intermediate) B->C D Step 2: C5 Functionalization (e.g., Buchwald-Hartwig, SNAr) C->D E Fully Functionalized Pyridine Scaffold (Agrochemical Target) D->E

Caption: Hierarchical functionalization strategy.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar halopyridine substrates.[8][12] Researchers must optimize conditions for each specific reaction. The use of the hydrobromide salt necessitates the inclusion of at least one extra equivalent of base compared to the free base to ensure deprotonation to the reactive neutral pyridine.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the more reactive C-Br bond.[12][13]

Objective: To synthesize a 4-aryl-5-chloro-2-methylpyridine intermediate.

Reaction Scheme: (4-Bromo-5-chloro-2-methylpyridine) + Ar-B(OH)₂ --[Pd Catalyst, Base]--> 4-Aryl-5-chloro-2-methylpyridine

Materials:

ReagentM.W. ( g/mol )Stoichiometry
This compound~287.481.0 eq
Arylboronic AcidVariable1.2 eq
Pd(PPh₃)₄ (Tetrakis)1155.560.05 eq
Potassium Phosphate (K₃PO₄)212.273.5 eq
1,4-Dioxane (Anhydrous)-Solvent (4:1)
Water (Degassed)-Solvent (4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (3.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[12]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_1 Suzuki-Miyaura Catalytic Cycle cluster_invisible Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(X) Pd0->PdII Ar-X Trans Transmetalation (Base, R'-B(OH)₂) PdII_R Ar-Pd(II)L₂(R') PdII->PdII_R PdII_R->Pd0 RedEl Reductive Elimination Product Ar-R' PdII_R->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[13]
Protocol 2: Sonogashira Cross-Coupling at the C4-Position

This protocol allows for the introduction of an alkynyl group, a common moiety in bioactive molecules.

Objective: To synthesize a 4-alkynyl-5-chloro-2-methylpyridine intermediate.

Reaction Scheme: (4-Bromo-5-chloro-2-methylpyridine) + R-C≡CH --[Pd/Cu Catalyst, Base]--> 4-(Alkynyl)-5-chloro-2-methylpyridine

Materials:

ReagentM.W. ( g/mol )Stoichiometry
This compound~287.481.0 eq
Terminal AlkyneVariable1.5 eq
Pd(PPh₃)₂Cl₂701.900.03 eq
Copper(I) Iodide (CuI)190.450.06 eq
Triethylamine (TEA) or Diisopropylamine (DIPA)-Solvent/Base
Tetrahydrofuran (THF) (Anhydrous)-Co-solvent

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous THF and the amine base (e.g., TEA). Stir to dissolve. Add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

This protocol is for the functionalization of the C-Cl bond on an intermediate, such as 4-aryl-5-chloro-2-methylpyridine, prepared via Protocol 1. The C-Cl bond, being less reactive, often requires more specialized ligands and conditions.[14][15][16]

Objective: To introduce a nitrogen-based functional group at the C5 position.

Reaction Scheme: (4-Aryl-5-chloro-2-methylpyridine) + R₂NH --[Pd Catalyst, Ligand, Base]--> 4-Aryl-5-(dialkylamino)-2-methylpyridine

Materials:

ReagentM.W. ( g/mol )Stoichiometry
4-Aryl-5-chloro-2-methylpyridineVariable1.0 eq
Amine (Primary or Secondary)Variable1.2 eq
Pd₂(dba)₃915.720.02 eq
XPhos or SPhos (Ligand)Variable0.08 eq
Sodium tert-butoxide (NaOtBu)96.101.4 eq
Toluene (Anhydrous)-Solvent

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-aryl-5-chloro-2-methylpyridine substrate (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Solvent and Reagent Addition: Remove the tube from the glovebox. Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a strategically designed precursor for the synthesis of complex pyridine-based agrochemicals. Its primary value stems from the differential reactivity of its two halogen substituents, which permits a controlled, stepwise approach to building molecular complexity. By leveraging palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings for initial functionalization of the more labile C-Br bond, followed by transformations like the Buchwald-Hartwig amination at the more robust C-Cl bond, researchers can efficiently access a diverse range of novel structures. The protocols and principles outlined in this guide provide a robust framework for the effective utilization of this versatile building block in the discovery and development of next-generation agrochemicals.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic functionalization of 4-Bromo-5-chloro-2-methylpyridine hydrobromide. This dihalogenated pyridine is a valuable heterocyclic building block, offering two distinct reactive sites for diversification via palladium-catalyzed cross-coupling reactions. We delve into the core principles of regioselectivity, provide field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offer expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be robust and self-validating, enabling the efficient synthesis of complex molecular architectures for applications in medicinal chemistry and materials science.

Introduction: Strategic Value of 4-Bromo-5-chloro-2-methylpyridine

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, often serving as key pharmacophores that engage with biological targets. 4-Bromo-5-chloro-2-methylpyridine, in particular, presents a compelling synthetic platform. It possesses two different halogen atoms at positions amenable to palladium-catalyzed cross-coupling, the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[1][2]

The critical feature of this substrate is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In the vast majority of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[3] The bond dissociation energies follow the trend C-I > C-Br > C-Cl, which dictates a predictable reactivity order of I > Br > Cl.[3][4] This inherent difference allows for the highly regioselective functionalization at the C4-Br position while leaving the C5-Cl bond intact for subsequent, more forcing transformations. This orthogonality is a powerful tool for building molecular complexity in a controlled, stepwise manner.[5]

A crucial practical consideration is that the commercially available starting material is a hydrobromide salt. The protonated pyridine nitrogen significantly alters the substrate's electronic properties and solubility. Therefore, all reaction protocols must employ a sufficient quantity of base to first neutralize the hydrobromide to the free pyridine base before the catalytic cycle can commence. Typically, at least one extra equivalent of base is required beyond what is needed for the catalytic reaction itself.

Core Principle: Regioselective Coupling

The success of using 4-Bromo-5-chloro-2-methylpyridine as a synthetic intermediate hinges on predictable and high-fidelity regioselectivity. The C4-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C5-Cl bond. Under standard cross-coupling conditions (e.g., using common palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands), the reaction will overwhelmingly favor substitution at the bromine-bearing carbon.

G Figure 1: Regioselective Functionalization Pathway cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Predicted Outcome SM 4-Bromo-5-chloro-2-methylpyridine Conditions Pd(0) Catalyst + Coupling Partner (e.g., ArB(OH)₂, R-NH₂, R-C≡CH) SM->Conditions Reacts via C-Br bond NoReaction NO REACTION AT C5-Cl (Requires harsher conditions) SM->NoReaction C-Cl bond is less reactive Product SELECTIVE COUPLING AT C4-Br 4-Substituted-5-chloro-2-methylpyridine Conditions->Product

Caption: Figure 1: Regioselective Functionalization Pathway.

The Palladium Cross-Coupling Catalytic Cycle: A Unified View

Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic framework, as illustrated below. Understanding this cycle is key to troubleshooting and optimizing reactions.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-limiting step and is faster for C-Br than C-Cl bonds.

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig/Heck): The coupling partner (e.g., organoboron, amine, alkyne) coordinates to the palladium center. For Suzuki and Sonogashira reactions, a transmetalation step follows where the organic group is transferred to the palladium, displacing the halide.[8][9] For Buchwald-Hartwig amination, the amine coordinates, is deprotonated by the base, and forms a palladium-amido complex.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]

G Figure 2: Generalized Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-Br Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)Ln-R PdII_Aryl->PdII_Coupling Transmetalation / Ligand Exchange PdII_Coupling->Pd0 Reductive Elimination Product Ar-R (Product) PdII_Coupling->Product ArylHalide Ar-Br (Substrate) ArylHalide->PdII_Aryl CouplingPartner R-M / R-NH₂ / R-C≡CH (Coupling Partner) CouplingPartner->PdII_Coupling G Figure 3: Suzuki-Miyaura Coupling Workflow Start Combine Substrate, Boronic Acid, & Base Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Add Add Solvent, Pd Catalyst, & Ligand Inert->Add Heat Heat to Reaction Temperature (e.g., 80-100 °C) Add->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify G Figure 4: Sonogashira Coupling Workflow Start Combine Substrate, Pd Catalyst, Cu(I) Salt Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Add Add Solvent, Base (Amine), & Terminal Alkyne Inert->Add React Stir at Room Temp. or Gentle Heat (e.g., 25-60 °C) Add->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Filter (if needed), Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify G Figure 5: Buchwald-Hartwig Amination Workflow Start Combine Substrate, Base, Pd Pre-catalyst, & Ligand Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Add Add Solvent & Amine Inert->Add Heat Heat to Reaction Temperature (e.g., 90-110 °C) Add->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

References

Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science, with approximately 20% of the top 200 drugs featuring a pyridine core as either a primary component or a key synthetic intermediate.[1][2] The 4-Bromo-5-chloro-2-methylpyridine hydrobromide scaffold is a particularly valuable building block, offering two distinct halogen atoms that can be selectively functionalized to generate a diverse library of complex molecules.[3][4] This guide provides a comprehensive overview of the reactivity of this substrate and detailed protocols for its strategic functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

A Note on the Hydrobromide Salt

4-Bromo-5-chloro-2-methylpyridine is often supplied as a hydrobromide salt to enhance its stability and ease of handling.[5][6] It's crucial to neutralize the salt with a suitable base (e.g., NaHCO₃, K₂CO₃, or triethylamine) to liberate the free pyridine before proceeding with most coupling reactions. This step is typically performed in situ.

Understanding the Reactivity of 4-Bromo-5-chloro-2-methylpyridine

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen).[7] In 4-Bromo-5-chloro-2-methylpyridine, both the bromo and chloro substituents are positioned for activation by the ring nitrogen.

Regioselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the site of reactivity is primarily governed by the carbon-halogen bond dissociation energy (BDE). The general trend for reactivity is C-I > C-Br > C-Cl.[8][9] Therefore, in 4-bromo-5-chloro-2-methylpyridine, the C-Br bond at the 4-position is expected to be more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond at the 5-position. This inherent reactivity difference allows for selective functionalization at the 4-position while leaving the 5-chloro substituent intact for subsequent transformations.[9][10]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the reactivity of halogens is typically F > Cl > Br > I.[11] This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that can better stabilize the intermediate Meisenheimer complex.[12][13] Consequently, nucleophilic attack is generally favored at the position bearing the more electronegative halogen. However, the position of the halogen relative to the activating nitrogen atom also plays a crucial role.[7]

Core Functionalization Protocols

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[14] For 4-bromo-5-chloro-2-methylpyridine, this reaction can be selectively performed at the 4-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), arylboronic acid (1.1 equivalents), and K₂CO₃ (3 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale

The generally accepted mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of a base is crucial for the activation of the boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromo-5-chloro-2-methylpyridine HBr - Arylboronic acid - K2CO3 catalyst Add Catalyst System: - Pd(OAc)2 - PPh3 reagents->catalyst Under Argon solvent Add Degassed Solvents: - 1,4-Dioxane - Water catalyst->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool and Dilute monitor->cool Upon Completion extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify product Final Product: 4-Aryl-5-chloro-2-methylpyridine purify->product

Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15][16][17] Similar to the Suzuki coupling, this reaction can be performed selectively at the 4-position of 4-bromo-5-chloro-2-methylpyridine.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the 4-Position

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.4 equivalents) to a Schlenk tube.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mechanistic Insights

The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex.[18] Subsequent coordination of the amine and deprotonation by the strong base (NaOtBu) forms a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step.[19]

Buchwald_Hartwig_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amido [Ar-Pd(II)-NHR'R'']+ amine_coordination->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation reductive_elimination Reductive Elimination pd_amido->reductive_elimination -HBase+ reductive_elimination->pd0 Ar-NR'R''

Catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[20][21] This reaction is catalyzed by palladium and co-catalyzed by a copper(I) salt.

Experimental Protocol: Selective Sonogashira Coupling at the 4-Position

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA, 3 equivalents)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent) and the terminal alkyne (1.2 equivalents).

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine.

  • Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles.[22] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I) iodide, and the amine base.[23] Reductive elimination from the palladium complex yields the final product.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions favor the more labile C-Br bond, SNAr can be directed towards the C-Cl bond under certain conditions, although the C-Br at the activated 4-position can also be susceptible. The outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, using a strong, hard nucleophile like sodium methoxide in methanol at elevated temperatures can facilitate substitution.

Experimental Protocol: Nucleophilic Substitution with an Alkoxide

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol, 3 equivalents)

  • Methanol

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add sodium methoxide solution (3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and neutralize with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Summary of Reaction Selectivity

Reaction TypePreferred Position of ReactivityKey Factors
Suzuki-Miyaura Coupling4-position (C-Br)C-Br bond is weaker than C-Cl bond[8][9]
Buchwald-Hartwig Amination4-position (C-Br)Lower C-Br bond dissociation energy[8][9]
Sonogashira Coupling4-position (C-Br)Preferential oxidative addition at the C-Br bond
Nucleophilic Aromatic SubstitutionCan be complex, often favoring the 4-positionPosition relative to the activating nitrogen atom[7]

Safety and Handling

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6][24]

  • Handling Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[25] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Avoid creating dust.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed.[5][6]

Conclusion

This compound is a versatile building block for the synthesis of complex, functionalized pyridine derivatives. A thorough understanding of the differential reactivity of the C-Br and C-Cl bonds allows for the strategic and selective application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of drug discovery and materials science to effectively utilize this valuable synthetic intermediate.

References

  • SD Fine-Chem. PYRIDINE HYDROBROMIDE. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]

  • National Institutes of Health. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Available from: [Link]

  • National Institutes of Health. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2016. Available from: [Link]

  • ResearchGate. C–N Bond Making Reactions at a Pyridine Ring | Request PDF. Available from: [Link]

  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Available from: [Link]

  • Lab Alley. SAFETY DATA SHEET. Available from: [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]

  • Scribd. C-N Bond Formation in Pyridine Reactions | PDF. Available from: [Link]

  • ResearchGate. Strategies for C−C bond formation of pyridines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • PubMed. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • YouTube. Buchwald-Hartwig Coupling. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • YouTube. Sonogashira Coupling Reaction Mechanism. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Derivatives from 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-chloro-2-methylpyridine is a pivotal heterocyclic building block in pharmaceutical and agrochemical research, offering two distinct halogenated sites for selective functionalization. This guide provides an in-depth analysis and detailed protocols for the scale-up synthesis of its derivatives, focusing on palladium-catalyzed cross-coupling reactions. We will explore the principles of selective reactivity, offering field-proven, step-by-step methodologies for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions. The protocols are designed with industrial scalability, process safety, and product quality in mind, addressing the critical transition from laboratory to pilot-plant scale. This document serves as a comprehensive resource for researchers, chemists, and process development professionals aiming to leverage this versatile intermediate in their drug development pipelines.

Introduction: The Strategic Value of 4-Bromo-5-chloro-2-methylpyridine

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The title compound, 4-Bromo-5-chloro-2-methylpyridine, is particularly valuable due to its differentiated halogen atoms. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, a principle that allows for regioselective synthesis.[2] This inherent reactivity difference enables a stepwise approach to creating complex, multi-substituted pyridine derivatives, making it a highly sought-after intermediate for building molecular diversity.

This guide moves beyond theoretical chemistry to address the practical challenges of scaling these reactions. We will dissect the causality behind procedural choices, from reagent selection to work-up conditions, ensuring a robust and reproducible process.

Physicochemical & Safety Data

Prior to any synthesis, a thorough understanding of the starting material's properties and hazards is paramount. The hydrobromide salt form enhances stability and ease of handling but requires neutralization in situ or as a separate preparatory step.

PropertyValueReference
Chemical Name 4-Bromo-5-chloro-2-methylpyridine hydrobromide
Molecular Formula C₆H₆Br₂ClN
Molecular Weight 287.38 g/mol
CAS Number 1211529-34-8 (for free base)
Appearance Solid or liquid (for free base)
Storage Inert atmosphere, 2-8°C

Safety Profile (of free base): The free base is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes serious skin and eye irritation and may cause respiratory irritation.[3]

  • Hazard Statements: H301, H311, H315, H318, H331, H335.[3]

  • Precautionary Measures: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] For scale-up operations, consider enhanced containment solutions like glove boxes or walk-in hoods.

Principle of Selective Functionalization

The success of synthesizing complex derivatives from this starting material hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is the rate-determining step for activation. The bond dissociation energy for C-Br is lower than for C-Cl, making the C-Br bond more susceptible to oxidative addition.[2] This allows for selective coupling at the C4 position while leaving the C5-chloro group available for subsequent transformations.

Caption: Differential reactivity of halogen sites on the pyridine core.

Scale-Up Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of industrial C-C bond formation due to its functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids.[5] Scaling this reaction requires careful control of temperature, inert atmosphere, and reagent addition.

Suzuki-Miyaura Reaction Workflow

The following diagram outlines the key stages for a scaled production batch.

Suzuki_Workflow Start Start: Reactor Preparation & Inerting Charge_Solids Charge Reactor: - 4-Bromo-5-chloro-2-methylpyridine HBr - Arylboronic Acid - Base (e.g., K3PO4) Start->Charge_Solids Charge_Solvents Add Solvents: - Degassed 1,4-Dioxane - Degassed Water Charge_Solids->Charge_Solvents Charge_Catalyst Add Catalyst Slurry: - Pd Catalyst (e.g., Pd(PPh3)4) - Additional Solvent Charge_Solvents->Charge_Catalyst Heat Heat to Reaction Temp (e.g., 85-95 °C) Charge_Catalyst->Heat Monitor In-Process Control (IPC) Monitor by HPLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Quench Quench Reaction (Optional, e.g., with water) Cool->Quench Filter Filter through Celite® (Removes Pd catalyst) Quench->Filter Workup Aqueous Work-up: Phase Separation Filter->Workup Purify Crystallization / Column Chromatography Workup->Purify Dry Dry Product Under Vacuum Purify->Dry End End: Final Product QC Dry->End

Caption: General workflow for scaled Suzuki-Miyaura coupling.

Detailed Protocol (100 g Scale)

This protocol is adapted from established procedures for analogous substrates.[5][6]

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Temperature control unit (chiller/heater).

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Materials:

  • This compound (287.4 g, 1.0 mol)

  • Arylboronic Acid (1.2 mol, 1.2 eq)

  • Potassium Phosphate (K₃PO₄), tribasic (636.8 g, 3.0 mol, 3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23.1 g, 0.02 mol, 2 mol%)

  • 1,4-Dioxane, anhydrous, degassed (4.0 L)

  • Water, deionized, degassed (1.0 L)

  • Ethyl Acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Celite® or other filter aid

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inert. Purge the vessel with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge the reactor with this compound (287.4 g), the arylboronic acid (1.2 eq), and potassium phosphate (636.8 g). The use of a solid base like K₃PO₄ is advantageous on scale as it is easily filtered and less corrosive than some soluble bases.[5]

  • Solvent Addition: Add the degassed 1,4-dioxane (4.0 L) and degassed water (1.0 L) to the reactor. Begin agitation to create a slurry. Degassing solvents is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition: In a separate, inerted vessel, prepare a slurry of Pd(PPh₃)₄ (23.1 g) in a small amount of degassed 1,4-dioxane (~200 mL). Transfer this slurry to the main reactor via cannula or a pressure-equalized addition funnel. Rinsing the vessel with additional dioxane ensures complete catalyst transfer.

  • Reaction: Heat the reaction mixture to 85-95 °C. The exotherm is typically minimal, but controlled heating is advised.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by HPLC or LC-MS. The reaction is considered complete when the starting material is <1% by area. Typical reaction times are 12-18 hours.[5]

  • Work-up:

    • Cool the reaction mixture to ambient temperature (20-25 °C).

    • Dilute the mixture with ethyl acetate (5 L).

    • Filter the entire mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel or a vessel suitable for phase separation. Wash the organic layer sequentially with water (2 x 2 L) and brine (1 x 2 L).

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • For purification, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is the preferred method on scale. If necessary, silica gel chromatography can be performed.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Scale-Up Considerations & Troubleshooting
ParameterLaboratory ScalePilot / Plant Scale ConsiderationRationale & Troubleshooting
Inerting Balloon, Schlenk lineNitrogen purge, positive pressureRationale: Pd(0) is oxygen sensitive. Troubleshooting: If the reaction stalls, poor inerting is a likely cause.
Mixing Magnetic stir barOverhead mechanical stirrerRationale: Efficient mixing is crucial for heterogeneous reactions (solid base). Troubleshooting: Poor mixing can lead to localized overheating and incomplete reaction. Ensure baffle presence and appropriate impeller design.
Heat Transfer Oil bathJacketed reactor with TCURationale: Surface-to-volume ratio decreases on scale, requiring active heating/cooling. Troubleshooting: Avoid temperature overshoots by using a programmed heating ramp.
Catalyst Added directlyAdded as a slurryRationale: Prevents clumping and ensures even distribution.
Purification ChromatographyCrystallizationRationale: Chromatography is expensive and solvent-intensive on scale. Developing a robust crystallization protocol is critical for cost-effective, high-purity product.[7]

Scale-Up Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, essential for synthesizing many pharmacologically active arylamines.[8][9] The choice of ligand, base, and catalyst is critical for success, especially with heteroaromatic substrates.[10]

Buchwald-Hartwig Reaction Workflow

The workflow is similar to the Suzuki coupling, with key differences in the catalyst system and base used.

Buchwald_Workflow Start Start: Reactor Preparation & Inerting Charge_Solids Charge Reactor: - 4-Bromo-5-chloro-2-methylpyridine HBr - Base (e.g., NaOtBu, Cs2CO3) - Ligand (e.g., Xantphos) Start->Charge_Solids Charge_Amine Add Amine Coupling Partner Charge_Solids->Charge_Amine Charge_Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) Charge_Amine->Charge_Solvent Charge_Catalyst Add Pd Pre-catalyst (e.g., Pd2(dba)3) Charge_Solvent->Charge_Catalyst Heat Heat to Reaction Temp (e.g., 100-110 °C) Charge_Catalyst->Heat Monitor In-Process Control (IPC) Monitor by HPLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Workup Aqueous Work-up & Filtration Cool->Workup Purify Crystallization / Column Chromatography Workup->Purify Dry Dry Product Under Vacuum Purify->Dry End End: Final Product QC Dry->End

Caption: General workflow for scaled Buchwald-Hartwig amination.

Detailed Protocol (100 g Scale)

This protocol uses a common catalyst/ligand system known for its broad applicability.[9]

Equipment: As listed in Section 3.2.

Materials:

  • This compound (287.4 g, 1.0 mol)

  • Primary or Secondary Amine (1.1 mol, 1.1 eq)

  • Sodium tert-butoxide (NaOtBu) (115.3 g, 1.2 mol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 g, 0.01 mol, 1 mol% Pd)

  • Xantphos (17.3 g, 0.03 mol, 3 mol%)

  • Toluene, anhydrous, degassed (5.0 L)

  • Saturated Ammonium Chloride solution (for quench)

  • Ethyl Acetate (for work-up)

  • Brine (saturated NaCl solution)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and thoroughly inerted with nitrogen. Caution: Sodium tert-butoxide is a strong, moisture-sensitive, and corrosive base. Handle with extreme care under an inert atmosphere.

  • Reagent Charging: Under a strong nitrogen counter-flow, charge the reactor with this compound (287.4 g), sodium tert-butoxide (115.3 g), and Xantphos (17.3 g).

  • Solvent & Amine Addition: Add the anhydrous, degassed toluene (5.0 L), followed by the amine coupling partner (1.1 eq). Begin agitation.

  • Catalyst Addition: Add the Pd₂(dba)₃ catalyst (9.2 g). The use of air-stable pre-catalysts is often preferred on scale to improve handling and reproducibility.

  • Reaction: Heat the mixture to 100-110 °C. The reaction is often marked by a color change to dark brown or black.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material by HPLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Caution: Quenching reactions containing residual strong base can be exothermic. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any remaining NaOtBu.

    • Dilute with ethyl acetate (5 L) and water (2 L).

    • Separate the organic phase. Wash sequentially with water (2 x 2 L) and brine (1 x 2 L).

  • Isolation, Purification, and Drying: Proceed as described in Section 3.2, steps 8 and 9.

Analytical Quality Control

Confirmation of product identity and purity is a non-negotiable step in any synthesis campaign. A multi-faceted analytical approach is required.[11]

TechniquePurposeTypical Parameters / Expected Results
HPLC Purity Assessment, QuantitationMethod: C18 reverse-phase column with a water/acetonitrile gradient. Result: Purity >98% by area percentage.[11]
LC-MS Identity ConfirmationMethod: Coupled with HPLC. Result: Observed mass [M+H]⁺ should match the calculated exact mass of the target derivative.
¹H NMR Structural ElucidationResult: Chemical shifts, integration, and coupling patterns should be consistent with the proposed structure.
GC-MS Volatile Impurity AnalysisMethod: Useful for identifying and quantifying residual solvents.[11][12]

Conclusion

The scale-up synthesis of derivatives from this compound is a highly achievable goal through the strategic application of modern cross-coupling chemistry. By leveraging the inherent differential reactivity of the C-Br and C-Cl bonds, chemists can selectively perform Suzuki-Miyaura and Buchwald-Hartwig reactions at the C4 position with high fidelity. Success on a larger scale is predicated on rigorous control of the reaction environment—particularly the exclusion of oxygen and water—and on making process choices that favor safety, efficiency, and ease of purification. The protocols and considerations outlined in this guide provide a robust framework for transitioning these valuable transformations from the laboratory bench to the pilot plant, accelerating the development of novel pharmaceuticals and other high-value chemical entities.

References

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Bentham Science. (2023). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Bentham Science. [Link]

  • Moleqube. (n.d.). 2-Hydroxy-5-methylpyridine: Your Key to Advanced Synthesis. Moleqube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

Application Notes and Protocols: 4-Bromo-5-chloro-2-methylpyridine Hydrobromide as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs.[1] In the field of oncology, pyridine-containing molecules are particularly significant as kinase inhibitors, where the pyridine nitrogen often forms critical hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[2][3] This interaction is a key anchor for many inhibitors, making the pyridine ring a privileged structure for rational drug design.

4-Bromo-5-chloro-2-methylpyridine hydrobromide is a highly functionalized and strategic building block for the synthesis of novel kinase inhibitors. Its utility stems from several key structural features:

  • The Pyridine Core: Provides the essential nitrogen atom for hinge-binding interactions.[2]

  • Differential Halogenation: The presence of both a bromine atom at the C4 position and a chlorine atom at the C5 position allows for selective, sequential cross-coupling reactions. The carbon-bromine bond is inherently weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling chemists to functionalize one position while leaving the other intact for subsequent modifications.[4][5]

  • Methyl Group: The C2-methyl group can provide beneficial hydrophobic interactions within the active site and influence the overall conformation of the inhibitor.[3]

  • Hydrobromide Salt: As a hydrobromide salt, the compound is a stable, crystalline solid that is easier to handle and weigh accurately compared to its free base, which may be an oil or low-melting solid.[6] The salt is readily converted to the free base in situ during the reaction with the addition of a base.

This guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitor scaffolds, focusing on the principles of selective cross-coupling and providing detailed experimental protocols.

Principle of Application: Sequential Palladium-Catalyzed Cross-Coupling

The primary application for this intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[7] This reaction is a robust and versatile method for constructing the biaryl and heteroaryl structures that are common in kinase inhibitors.[8]

The key to unlocking the potential of 4-Bromo-5-chloro-2-methylpyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > OTf > Cl.[4] This predictable reactivity allows for a selective Suzuki-Miyaura coupling to occur at the more reactive C4-bromo position, while the C5-chloro position remains available for a subsequent, potentially different, coupling reaction (e.g., another Suzuki coupling under more forcing conditions, a Buchwald-Hartwig amination, or a Sonogashira coupling).

This sequential approach allows for the controlled and divergent synthesis of complex molecular architectures, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(X)) pd0->oa_complex Ar-X (Bromopyridine) trans_complex Transmetalation Complex (Ar-Pd(II)L₂(R)) oa_complex->trans_complex R-B(OR)₂ (Boronic Acid) + Base re_complex Reductive Elimination Product Complex trans_complex->re_complex re_complex->pd0 Ar-R (Product)

The catalytic cycle of the Suzuki-Miyaura reaction.

Synthetic Workflow: Building a Kinase Inhibitor Core

The following workflow illustrates a rational approach to synthesizing a library of kinase inhibitor candidates starting from this compound. This strategy leverages sequential cross-coupling to introduce diversity at two key positions.

Synthetic_Workflow start 4-Bromo-5-chloro-2-methylpyridine HBr step1 Step 1: Selective Suzuki Coupling (at C4-Br position) Catalyst: Pd(dppf)Cl₂ Base: K₂CO₃ Partner: Arylboronic Acid 1 start->step1 intermediate Intermediate: 4-Aryl-5-chloro-2-methylpyridine step1->intermediate step2a Step 2a: Second Suzuki Coupling (at C5-Cl position) Partner: Arylboronic Acid 2 intermediate->step2a step2b Step 2b: Buchwald-Hartwig Amination (at C5-Cl position) Partner: Amine (R-NH₂) intermediate->step2b product_a Final Product A: 4-Aryl-5-Aryl'-2-methylpyridine step2a->product_a product_b Final Product B: 4-Aryl-5-Amino-2-methylpyridine step2b->product_b library Kinase Inhibitor Library product_a->library product_b->library

Workflow for sequential functionalization.

Detailed Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the selective coupling of an arylboronic acid at the C4-bromo position of 4-Bromo-5-chloro-2-methylpyridine. The use of a robust catalyst like Pd(dppf)Cl₂ is well-suited for heteroaromatic substrates.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium catalyst (0.03-0.05 equiv). The additional equivalent of base is to neutralize the hydrobromide salt.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water). The reaction concentration is typically between 0.1 and 0.2 M.[9]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.[8]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting bromopyridine. Reactions are typically complete within 4-18 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-5-chloro-2-methylpyridine product.[10]

Protocol 2: Subsequent Buchwald-Hartwig Amination at the C5-Position

This protocol describes the amination of the C5-chloro position of the intermediate synthesized in Protocol 1. This C-N bond formation is crucial for installing groups that can interact with the solvent-exposed region of the kinase active site.

Materials:

  • 4-Aryl-5-chloro-2-methylpyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Ligand (e.g., Xantphos, 4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 4-aryl-5-chloro-2-methylpyridine (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-amino-2-methylpyridine.

Data Presentation: Expected Reactivity in Suzuki Coupling

The following table summarizes the expected outcomes for the selective Suzuki-Miyaura coupling (Protocol 1) with various representative boronic acids. Yields are estimated based on reactions with structurally similar bromopyridines.[8][9][10]

EntryArylboronic Acid PartnerExpected Yield Range (%)Rationale / Notes
1Phenylboronic Acid80-95%Electronically neutral, generally provides high yields.[9]
24-Methoxyphenylboronic Acid85-98%Electron-donating group can accelerate the catalytic cycle.
34-Trifluoromethylphenylboronic Acid70-85%Electron-withdrawing group can slow the reaction but is well-tolerated.
4Pyridine-3-boronic Acid65-80%Heteroaromatic partners can sometimes require ligand or base optimization to prevent catalyst inhibition.[10]
5Thiophene-2-boronic Acid75-90%Electron-rich heteroaromatics are generally good coupling partners.[10]

Application Context: Targeting Kinase Signaling Pathways

Kinase inhibitors developed from scaffolds like 4-aryl-5-substituted-2-methylpyridines can be designed to target a variety of oncogenic signaling pathways. For example, the Anaplastic Lymphoma Kinase (ALK) signaling cascade is a critical pathway in certain types of non-small cell lung cancer (NSCLC).[11][12] Inhibitors like Ceritinib, which features a complex substituted pyrimidine core, effectively block the ATP-binding site of ALK, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[3][11]

ALK_Pathway cluster_membrane Cell Membrane ligand Growth Factor (Ligand) alk ALK Receptor Tyrosine Kinase ligand->alk activates adp ADP alk->adp phosphorylates substrates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT pathways) alk->downstream activates atp ATP atp->alk binds to active site inhibitor Inhibitor derived from 4-Bromo-5-chloro- 2-methylpyridine inhibitor->alk BLOCKS ATP Binding proliferation Cell Proliferation, Survival, Growth downstream->proliferation promotes

Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its di-halogenated structure is primed for selective and sequential functionalization via palladium-catalyzed cross-coupling reactions, offering a reliable and flexible strategy for creating diverse libraries of compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this intermediate in the rational design and discovery of novel therapeutic agents targeting oncogenic kinases.

References

  • F. Schenone, S., Radi, M., & Musumeci, F. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC - NIH.
  • BenchChem. The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • P. de la Cruz, F., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Unknown Author. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Unknown Source.
  • BenchChem. Ceritinib: A Deep Dive into its Synthesis and Manufacturing. Benchchem.
  • Wang, P., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. PubMed.
  • MedKoo Biosciences. Ceritinib Synthetic Routes. MedKoo Biosciences.
  • BenchChem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Benchchem.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • BenchChem. Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. Benchchem.
  • BenchChem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Sigma-Aldrich. 4-Bromo-5-chloro-2-methylpyridine. Sigma-Aldrich.
  • BenchChem.

Sources

Application Note: Strategic Derivatization of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[][2] The strategic functionalization of substituted pyridines is therefore a cornerstone of modern drug discovery. This document provides a comprehensive technical guide for the selective derivatization of 4-Bromo-5-chloro-2-methylpyridine, a versatile building block with two distinct halogen atoms that offer orthogonal chemical reactivity. We present detailed protocols for leveraging this differential reactivity to selectively functionalize the C4-bromo position via robust palladium-catalyzed cross-coupling reactions, while discussing strategies for subsequent modification at the less reactive C5-chloro position. The methodologies outlined herein enable the systematic generation of diverse compound libraries, ideal for high-throughput biological screening.

Principle of Orthogonal Reactivity

The synthetic utility of 4-Bromo-5-chloro-2-methylpyridine lies in the significant difference in reactivity between its two carbon-halogen bonds. This "orthogonal reactivity" allows for predictable, regioselective functionalization.

  • C4-Bromo Position: The Carbon-Bromine bond is inherently more reactive than a Carbon-Chlorine bond in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[3][4] This is due to its lower bond dissociation energy. Consequently, reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be directed with high selectivity to the C4 position under carefully controlled conditions, leaving the C5-chloro group intact.

  • C5-Chloro Position: This position is meta to the ring nitrogen. The electron-withdrawing effect of the nitrogen, which is crucial for activating halogens towards nucleophilic aromatic substitution (SNAr), is not effectively transmitted to the C5 position.[5][6][7] Therefore, the C5-chloro group is largely unreactive towards SNAr mechanisms under standard conditions. Its functionalization is best approached via more forcing cross-coupling conditions after the C4 position has been modified.

This differential reactivity provides a clear and powerful strategy for library synthesis: primary, diverse functionalization at C4, followed by a potential secondary modification at C5.

G A 4-Bromo-5-chloro- 2-methylpyridine B Primary Derivatization: Palladium Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Selective at C4-Br C C4-Functionalized Pyridine Intermediate B->C D Secondary Derivatization: Forcing Cross-Coupling Conditions C->D Targets C5-Cl E C4,C5-Disubstituted Pyridine (Diverse Library Member) D->E

Figure 1: Strategic workflow for the derivatization of 4-Bromo-5-chloro-2-methylpyridine.

Pathway A: Primary Functionalization at the C4-Position

This section details protocols for the selective modification of the C4-bromo position. The starting material, 4-Bromo-5-chloro-2-methylpyridine hydrobromide, should first be neutralized by treatment with a suitable base (e.g., aqueous NaHCO₃) and extracted into an organic solvent to yield the free base before use in these reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming biaryl structures, which are prevalent in pharmaceuticals.[8][9] The reaction couples the C4-bromo position with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[10]

G Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-Br Pd0->PdII Oxidative Addition Product Ar-R' Pd0->Product PdII_B Ar-Pd(II)L2-R' PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArBr Ar-Br ArBr->PdII Boronic R'-B(OH)3- Boronic->PdII_B Base Base Base->Boronic

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask or microwave vial, add 4-bromo-5-chloro-2-methylpyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (see Table 1).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst and ligand (if required).

  • Add the anhydrous solvent(s) via syringe.

  • Place the flask in a preheated oil bath or microwave reactor and stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentReagent ExampleStoichiometry (equiv.)SolventBase (equiv.)Catalyst (mol%)Temp (°C)
Pyridine4-Bromo-5-chloro-2-methylpyridine1.0Dioxane/H₂O (4:1)K₂CO₃ (2.0)Pd(PPh₃)₄ (3-5%)90-110
Boronic AcidPhenylboronic acid1.2TolueneK₃PO₄ (2.0)Pd(OAc)₂ / SPhos (1-2%)100
Boronic Ester4-Fluorophenylboronic acid pinacol ester1.5DMFCs₂CO₃ (2.5)PdCl₂(dppf) (2-4%)120 (µW)
Sonogashira Coupling: C-C≡ Bond Formation

The Sonogashira reaction is the premier method for synthesizing arylalkynes by coupling aryl halides with terminal alkynes.[11][12] This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent.[13]

Protocol 3.2: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add 4-bromo-5-chloro-2-methylpyridine (1.0 mmol, 1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst (see Table 2).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPEA).

  • Degas the solution by bubbling argon through it for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at the specified temperature, monitoring progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Recommended Conditions for Sonogashira Coupling

ComponentReagent ExampleStoichiometry (equiv.)SolventBase (equiv.)Catalyst System (mol%)Temp (°C)
Pyridine4-Bromo-5-chloro-2-methylpyridine1.0THFEt₃N (2.5)Pd(PPh₃)₂Cl₂ (2.5%) / CuI (5%)65
AlkynePhenylacetylene1.2DMFDIPEA (3.0)Pd(OAc)₂ (2%) / PPh₃ (4%) / CuI (4%)80
AlkyneTrimethylsilylacetylene1.5Et₃N (solvent)-Pd(PPh₃)₄ (3%) / CuI (5%)70
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of a vast array of aryl amines from aryl halides.[14][15] The reaction typically requires a palladium source, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base.[16][17]

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried vial or Schlenk tube, add the palladium pre-catalyst and the phosphine ligand.

  • Add the 4-bromo-5-chloro-2-methylpyridine (1.0 mmol, 1.0 equiv) and the solid base (see Table 3).

  • Seal the vessel, and evacuate and backfill with argon (repeat 3x).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 mmol, 1.2 equiv). If the amine is a solid, it can be added in step 2.

  • Heat the mixture with vigorous stirring at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Recommended Conditions for Buchwald-Hartwig Amination

ComponentReagent ExampleStoichiometry (equiv.)SolventBase (equiv.)Catalyst System (mol%)Temp (°C)
Pyridine4-Bromo-5-chloro-2-methylpyridine1.0TolueneNaOtBu (1.4)Pd₂(dba)₃ (2%) / XPhos (4%)100-110
AmineMorpholine1.2DioxaneLHMDS (1.5)XPhos Pd G3 (2%)100
AmineAniline1.2TolueneK₃PO₄ (2.0)RuPhos Pd G3 (2%)110

Pathway B: Secondary Functionalization at the C5-Position

Once the C4-position has been successfully functionalized, the remaining C5-chloro group can be targeted for a second cross-coupling reaction. It is critical to recognize that aryl chlorides are significantly less reactive than aryl bromides.[8] Achieving high yields for this second transformation requires more specialized and highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands, and may require higher reaction temperatures.[16][18] The protocols are similar to those in Pathway A, but the choice of catalyst is paramount.

Table 4: Recommended Catalyst Systems for C5-Cl Coupling

Reaction TypePalladium SourceLigandBaseNotes
Suzuki Coupling Pd(OAc)₂SPhos, RuPhos, or XPhosK₃PO₄ or Cs₂CO₃Often requires higher catalyst loading (2-5 mol%) and temperatures (>100 °C).
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BrettPhos or RuPhosLHMDS or K₂CO₃Choice of base is critical to avoid decomposition of sensitive substrates at high temperatures.[15]

Application in Biological Screening

The derivatization strategies outlined above transform a single building block into a diverse library of molecules. By systematically varying the coupling partners in the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can explore a wide chemical space. For example:

  • Suzuki coupling introduces diverse aryl and heteroaryl groups, modulating properties like aromatic interactions, polarity, and solubility.

  • Sonogashira coupling inserts rigid alkynyl linkers, useful for probing deep binding pockets or as handles for further chemistry (e.g., click reactions).

  • Buchwald-Hartwig amination installs a variety of primary and secondary amines, which can act as hydrogen bond donors or acceptors and serve as key pharmacophoric elements.[19]

This library of C4-substituted-5-chloro-2-methylpyridines can be submitted to high-throughput screening (HTS) campaigns against a wide range of biological targets, including kinases, GPCRs, and enzymes, to identify novel hit compounds for drug discovery programs.[20][21]

References

  • Title: How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Source: Chemistry Stack Exchange URL: [Link]

  • Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]

  • Title: Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. Source: Filo URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 Source: ePrints Soton URL: [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines Source: MDPI URL: [Link]

  • Title: Synthesis of pyridine derivatives for diverse biological activity profiles: A review Source: ResearchGate URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological activity of polysubstituted pyridines Source: ResearchGate URL: [Link]

  • Title: Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. Source: Filo URL: [Link]

  • Title: Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine Source: ScienceDirect URL: [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids a Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SCIRP URL: [Link]

  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL: [Link]

  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-bromo-5-chloro-2-methylpyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile building block. The inherent electronic and steric properties of this di-halogenated pyridine, along with its formulation as a hydrobromide salt, present unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve your synthetic goals with confidence and efficiency.

Understanding the Substrate: Key Challenges

4-Bromo-5-chloro-2-methylpyridine presents a fascinating case for regioselective cross-coupling. The two distinct halogen atoms, bromine and chlorine, offer differential reactivity that can be exploited for sequential functionalization. Generally, in palladium-catalyzed reactions, the reactivity of the C-X bond follows the trend I > Br > Cl.[1] This suggests that the C-Br bond at the 4-position is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 5-position. However, the electronic environment of the pyridine ring, influenced by the nitrogen atom and the methyl group, can modulate this reactivity.[2]

Furthermore, the starting material is a hydrobromide salt. The acidic nature of the salt requires careful consideration of the base used in the coupling reaction, as it must be sufficient to both neutralize the hydrobromide and facilitate the catalytic cycle.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3] However, challenges such as low yield, homocoupling of the boronic acid partner, and incomplete conversion can arise.

Question: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the potential causes and solutions?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inadequate Neutralization of the Hydrobromide Salt: The hydrobromide salt of your starting material will consume one equivalent of the base before it can participate in the catalytic cycle.

    • Solution: Ensure you are using at least one extra equivalent of base to neutralize the hydrobromide salt in addition to the amount required for the reaction itself. For example, if the protocol calls for 2 equivalents of base, use 3 equivalents.

  • Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation.

    • Solution: Use fresh palladium precursors and ligands. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to Pd(0). Consider using air-stable precatalysts like those from the Buchwald group.[4] Electron-rich and bulky ligands, such as SPhos or XPhos, often enhance the rate of oxidative addition, which can be beneficial for less reactive aryl chlorides if targeting the second coupling.[5]

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, especially at elevated temperatures.

    • Solution: Use high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters). Consider adding the boronic acid in portions if the reaction is run at high temperatures for extended periods.

  • Improper Solvent and Base Combination: The choice of solvent and base is crucial for both solubility and reactivity.

    • Solution: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is common.[6][7] The aqueous phase is essential for activating the boronic acid.[8] Ensure your substrate is soluble in the chosen solvent system.

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[5]

    • Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Question: I am observing significant amounts of the homocoupled boronic acid byproduct. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[5]

  • Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is critical.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in situ reduction of Pd(II) salts.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer duration.

  • Ligand Choice: Certain ligands can suppress homocoupling. Experiment with different phosphine ligands.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Add 4-bromo-5-chloro-2-methylpyridine hydrobromide, boronic acid/ester, and base to a dried flask. B Add palladium precatalyst and ligand. A->B C Add degassed solvent. B->C D Degas the reaction mixture (e.g., Ar sparging for 15-30 min). C->D E Heat to the desired temperature under an inert atmosphere. D->E F Monitor reaction progress by TLC, GC, or LC-MS. E->F G Cool to room temperature. F->G H Quench the reaction and perform an aqueous work-up. G->H I Purify the product by column chromatography. H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the synthesis of arylalkynes.[9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

Question: My Sonogashira reaction is failing or giving a low yield. What should I check?

Answer:

Several factors can contribute to a failed Sonogashira reaction:

  • Catalyst Inactivity: Both the palladium and copper catalysts are sensitive to air.

    • Solution: Use fresh Pd and Cu(I) sources.[11] Palladium black precipitation is a sign of catalyst decomposition. Ensure your Cu(I) salt (typically CuI) is not discolored (it should be off-white).

  • Inert Atmosphere: Oxygen is detrimental to the Sonogashira reaction, as it can cause catalyst decomposition and promote the homocoupling of the alkyne (Glaser coupling).[12]

    • Solution: Rigorously degas all solvents and reagents. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.

  • Base Quality: An amine base (e.g., triethylamine or diisopropylethylamine) is typically used and must be anhydrous.

    • Solution: Use freshly distilled or a new bottle of the amine base.

  • Solvent Choice: The solvent must dissolve all components of the reaction.

    • Solution: Common solvents include THF, DMF, and toluene.[11] Be aware that DMF can sometimes inhibit the reaction.[13]

Question: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

Answer:

Glaser coupling is a common side reaction in copper-mediated Sonogashira couplings.

  • Strictly Anaerobic Conditions: As with low yield issues, the exclusion of oxygen is paramount to suppress Glaser coupling.[11]

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can reduce the rate of homocoupling.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a stronger base to facilitate the deprotonation of the alkyne.[12]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) product_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product product product_complex->product Product (Ar-C≡CR) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide Base, Cu(I)X

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[14] The reaction is sensitive to the choice of catalyst, ligand, base, and solvent.

Question: I am having difficulty with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

Answer:

Optimizing a Buchwald-Hartwig amination involves a careful selection of reaction components:

  • Catalyst and Ligand Selection: This is arguably the most critical factor. The choice of ligand depends on the nature of the amine.

    • Solution: For primary and secondary aliphatic amines, bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) are often effective.[15] For less reactive aryl amines, different ligand systems may be required. The use of pre-formed palladium precatalysts can improve reproducibility.[16]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice.[15] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures.[17] Remember to add an extra equivalent of base to neutralize the hydrobromide salt.

  • Solvent Choice: Anhydrous, aprotic solvents are generally used.

    • Solution: Toluene, dioxane, and THF are common solvents.[17] The choice can affect the solubility of the base and the catalytic species.

  • Reaction Temperature: Typical temperatures range from 80-110 °C.[17]

    • Solution: If the reaction is sluggish, a higher temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

Question: My reaction is producing a significant amount of hydrodehalogenated byproduct. What is the cause and how can I prevent it?

Answer:

Hydrodehalogenation (replacement of the halogen with hydrogen) can occur through a competing pathway involving β-hydride elimination from the palladium-amido complex.[14]

  • Ligand Choice: The use of bulky ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.

  • Amine Structure: This side reaction is more common with amines that have β-hydrogens.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can sometimes minimize this side reaction.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition [Ar-Pd(II)-X]L₂ pd0->oxidative_addition Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)-NHR'R'']L₂⁺X⁻ oxidative_addition->amine_complex + HNR'R'' amido_complex [Ar-Pd(II)-NR'R'']L₂ amine_complex->amido_complex - HX, Base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in 4-bromo-5-chloro-2-methylpyridine?

A1: Based on the general reactivity trend (C-Br > C-Cl), the bromine at the 4-position is expected to be more reactive and thus couple first under standard palladium-catalyzed conditions.[1][18] This allows for selective mono-functionalization at the C4 position, leaving the C5-Cl bond available for subsequent transformations.

Q2: Do I need to free-base my this compound before the reaction?

A2: It is not strictly necessary to perform a separate free-basing step. You can perform the neutralization in situ by adding an additional equivalent of the base to your reaction mixture. However, for sensitive reactions or for precise control, pre-neutralization and extraction of the free base may be beneficial.

Q3: Can I perform a double cross-coupling on both the bromo and chloro positions?

A3: Yes, it is possible to perform a double coupling. This typically requires more forcing conditions for the second coupling at the less reactive C-Cl bond, such as higher temperatures, longer reaction times, and potentially a different catalyst system optimized for aryl chlorides.[19] Stepwise, one-pot procedures can also be designed by taking advantage of the differential reactivity.

Q4: What is the role of bulky, electron-rich ligands in these cross-coupling reactions?

A4: Bulky, electron-rich ligands (e.g., biaryl phosphines like XPhos, SPhos, or N-heterocyclic carbenes like IPr) play a crucial role in stabilizing the active Pd(0) catalyst and promoting the oxidative addition step, which is often the rate-limiting step, especially for less reactive aryl chlorides.[5][16] They can also accelerate the final reductive elimination step to release the product.[20]

Q5: My reaction mixture turns black. What does this mean?

A5: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst into palladium metal.[11] This deactivates the catalyst and will likely stop your reaction. Common causes include the presence of oxygen, excessively high temperatures, or impurities in the reagents or solvents.[11]

General Experimental Protocols

The following are general starting points for protocol development. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time will likely be necessary for your specific coupling partners.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Aryl Halide 4-bromo-5-chloro-2-methylpyridine HBr (1.0 eq)4-bromo-5-chloro-2-methylpyridine HBr (1.0 eq)4-bromo-5-chloro-2-methylpyridine HBr (1.0 eq)
Coupling Partner Boronic acid/ester (1.1-1.5 eq)Terminal alkyne (1.1-1.5 eq)Amine (1.1-1.5 eq)
Pd Precatalyst Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%) or XPhos Pd G3 (1-3 mol%)
Ligand SPhos (2-10 mol%) or XPhos (2-6 mol%)PPh₃ (4-10 mol%)XPhos (2-6 mol%) or BrettPhos (2-6 mol%)
Co-catalyst N/ACuI (1-5 mol%)N/A
Base K₂CO₃ or K₃PO₄ (3.0 eq)Et₃N or DIPEA (3.0 eq)NaOtBu or K₃PO₄ (3.0 eq)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OTHF or DMFToluene or Dioxane
Temperature 80-110 °CRT to 80 °C80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: The equivalents of base are suggested for the in situ neutralization of the hydrobromide salt. Always start with small-scale test reactions to find the optimal conditions before scaling up.

References

  • Yang, Z., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]

  • ACS Publications. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • University of Nottingham. (n.d.).
  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
  • National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed Central. (2022).
  • National Institutes of Health. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • University of Naples Federico II. (n.d.).
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • ACS Publications. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • IntechOpen. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of Chemical Research. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. Journal of Chemical Research.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubMed Central. (2012). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2017).
  • Royal Society of Chemistry. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.

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Technical Support Center: Suzuki Coupling of 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists utilizing 4-Bromo-5-chloro-2-methylpyridine hydrobromide in their synthetic workflows. Here, we address common challenges and side reactions encountered during the Suzuki coupling of this versatile building block, providing in-depth troubleshooting advice and optimized protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki coupling of 4-Bromo-5-chloro-2-methylpyridine is giving low yields of the desired product, and I'm observing significant amounts of a debrominated starting material (5-chloro-2-methylpyridine). What is causing this, and how can I prevent it?

Answer 1:

The observation of 5-chloro-2-methylpyridine indicates a significant side reaction known as hydrodehalogenation or, more specifically, debromination . This is a common issue in palladium-catalyzed cross-coupling reactions.[1]

The Underlying Mechanism: The Culprits Behind Debromination

Debromination occurs when the palladium complex, after oxidative addition to the C-Br bond, acquires a hydride ligand. Subsequent reductive elimination then releases the debrominated product.[1][2] The primary sources of these hydride species are often the base, solvent, or even additives in the reaction mixture.[1][2]

  • Choice of Base: Strong alkoxide bases in the presence of water or alcohols can be particularly problematic as they can generate hydride donors.[1]

  • Protic Solvents: Solvents such as water and alcohols can serve as a source of protons or hydrides, which can facilitate the debromination pathway.[1]

  • Reaction Temperature: Higher temperatures can accelerate this side reaction.

Troubleshooting and Optimization Protocol:

To minimize debromination, a systematic optimization of your reaction conditions is recommended. The goal is to favor the desired cross-coupling pathway over the hydride transfer and reductive elimination that leads to the unwanted byproduct.

ParameterRecommendationRationale
Base Switch to weaker inorganic bases like K₃PO₄ or K₂CO₃. Cs₂CO₃ can also be very effective.[3][4]These bases are less likely to generate hydride species compared to strong hydroxide or alkoxide bases, thus suppressing the hydrodehalogenation pathway.[3]
Solvent System Use anhydrous aprotic solvents such as dioxane, THF, or toluene.[2] If a co-solvent is necessary, minimize the amount of water.Reducing the presence of protic species minimizes the availability of hydride sources.[1][3]
Catalyst/Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][5][6]These ligands promote the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the debromination pathway.[2][6]
Temperature Run the reaction at the lowest possible temperature that still allows for efficient catalytic turnover (e.g., starting at 60-80 °C).[3]Lower temperatures can slow down the rate of the debromination side reaction.[3]

Experimental Workflow for Minimizing Debromination:

Debromination_Mitigation cluster_setup Reaction Setup cluster_reaction Reaction Execution A 1. Oven-dry glassware B 2. Use anhydrous solvent (e.g., Dioxane) A->B C 3. Choose a weaker base (e.g., K₃PO₄) B->C D 4. Select a bulky ligand (e.g., SPhos) C->D E 5. Degas the reaction mixture thoroughly D->E Add Reagents F 6. Run at a lower temperature (e.g., 80°C) E->F G 7. Monitor by LC-MS F->G

Caption: Workflow for minimizing debromination.

Question 2: Besides my desired product, I'm isolating a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. What is this side reaction, and how can I suppress it?

Answer 2:

This side reaction is known as homocoupling of the boronic acid.[2][7] It's a common issue, particularly when using Pd(II) precatalysts or if oxygen is not rigorously excluded from the reaction.[2][7]

The Underlying Mechanism: The Role of Pd(II) and Oxygen

Homocoupling is often mediated by Pd(II) species.[7] If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to the catalytically active Pd(0) can occur via the homocoupling of two boronic acid molecules.[2] Additionally, the presence of oxygen in the reaction mixture can lead to the oxidation of Pd(0) to Pd(II), which then promotes homocoupling.[2][7]

Troubleshooting and Optimization Protocol:

The key to suppressing homocoupling is to maintain a low concentration of Pd(II) species and to rigorously exclude oxygen.

ParameterRecommendationRationale
Catalyst Precursor Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[2] Alternatively, use pre-formed palladacycle precatalysts that generate Pd(0) under mild conditions.[8]Starting with a Pd(0) source avoids the initial reduction step that can consume the boronic acid via homocoupling.[2]
Degassing Thoroughly degas the reaction mixture using a robust method like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[7]Rigorous exclusion of oxygen prevents the re-oxidation of Pd(0) to Pd(II), thereby minimizing the catalyst's ability to mediate homocoupling.[7]
Reaction Conditions Maintain a positive pressure of an inert gas throughout the reaction.This prevents the ingress of atmospheric oxygen.

Visualizing the Competing Pathways:

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle (Pd(0)) cluster_homocoupling Homocoupling Side Reaction (Pd(II)) pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X oxygen O₂ pd0->oxygen transmetal Transmetalation ox_add->transmetal Ar'-B(OH)₂ Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Ar-Ar' pd2 Pd(II)X₂ homo Homocoupling pd2->homo 2 Ar'-B(OH)₂ pd0_from_homo Pd(0) homo->pd0_from_homo Ar'-Ar' pd0_from_homo->pd0 Enters Suzuki Cycle oxygen->pd2 Oxidizes

Caption: Suzuki cycle vs. homocoupling side reaction.

Question 3: My reaction is sluggish, and I'm recovering a significant amount of 4-bromo-5-chloro-2-methylpyridine along with a byproduct that appears to be the protonated version of my boronic acid coupling partner. What's happening?

Answer 3:

This is a classic case of protodeboronation , where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[9][10] This side reaction consumes your nucleophilic coupling partner, leading to reduced yields and recovery of the starting aryl halide.[9] Heteroaromatic boronic acids can be particularly susceptible to this decomposition pathway.[9]

The Underlying Mechanism: The Instability of Boronic Acids

Protodeboronation can be catalyzed by acid, base, or even certain metal complexes.[8][10][11] The rate and mechanism are highly dependent on the pH of the reaction and the electronic properties of the boronic acid.[9][11] For some heteroaromatic systems, decomposition is fastest at neutral pH.[9]

Troubleshooting and Optimization Protocol:

The strategy here is to either protect the boronic acid or to accelerate the desired Suzuki coupling to outcompete the protodeboronation.

ParameterRecommendationRationale
Boron Reagent Use more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, or potassium organotrifluoroborates.[3][10]These reagents are more stable to protodeboronation and act as a "slow release" source of the active boronic acid under the reaction conditions.[3][10][12]
Base Selection Avoid strong hydroxide bases. Weaker bases like K₂CO₃, K₃PO₄, or CsF are often preferred.[3]Strong bases can accelerate base-catalyzed protodeboronation pathways.[3][11]
Catalyst System Use a highly active catalyst system (e.g., a bulky, electron-rich phosphine ligand) to accelerate the rate of the Suzuki coupling.[3]If the desired cross-coupling is faster than the protodeboronation, the yield of the desired product will increase.[3]
Temperature Lowering the reaction temperature can sometimes slow the rate of decomposition.[3]The optimal temperature will be a balance between the rate of the desired reaction and the rate of protodeboronation.

General Protocol for Challenging Couplings Prone to Protodeboronation:

  • Reagent Preparation: To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the boronic ester (e.g., MIDA boronate, 1.2-1.5 equiv.), and a weaker base (e.g., K₃PO₄, 3.0 equiv.).[9]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous solvent (e.g., dioxane), and thoroughly degas the mixture.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor its progress.

Question 4: I am trying to perform a selective Suzuki coupling on 4-Bromo-5-chloro-2-methylpyridine. Which position is more reactive, and how can I ensure selectivity?

Answer 4:

For dihalogenated pyridines where the halogens are different, the selectivity of the Suzuki-Miyaura coupling is generally governed by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to Pd(0) is:

C-I > C-OTf > C-Br >> C-Cl [13]

Therefore, in 4-Bromo-5-chloro-2-methylpyridine, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 5-position.

Ensuring Selectivity:

Under standard Suzuki coupling conditions (e.g., using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf)), you can expect a high degree of selectivity for the reaction at the C-4 bromo position.[14]

  • Stoichiometry: Use of approximately one equivalent of the boronic acid will favor monosubstitution at the C-4 position.

  • Reaction Time and Temperature: Monitor the reaction closely. Prolonged reaction times or excessively high temperatures could potentially lead to a second coupling at the less reactive C-5 chloro position, although this would typically require more forcing conditions and a more active catalyst system designed for aryl chlorides.[6]

Predicting Site Selectivity in Polyhalogenated Heterocycles:

Site_Selectivity cluster_halide Nature of the Halide cluster_electronic Electronic Effects of the Ring cluster_conditions Reaction Conditions Title Factors Influencing Site Selectivity Halide_Reactivity Reactivity Order: C-I > C-Br >> C-Cl Output Selective Coupling at C4-Br Halide_Reactivity->Output Ring_Position Intrinsic electrophilicity of C2/C4 > C3 in pyridines Ring_Position->Output Ligand Bulky/electron-rich ligands can alter selectivity Ligand->Output Can influence Input 4-Bromo-5-chloro-2-methylpyridine Input->Halide_Reactivity Primary Determinant

Caption: Factors governing site-selectivity in Suzuki coupling.

By carefully selecting your reaction parameters based on the troubleshooting guides above, you can effectively mitigate common side reactions and achieve high yields of your desired coupled product when working with this compound.

References

Preventing debromination of 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromo-5-chloro-2-methylpyridine hydrobromide. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical and frequently encountered challenge: unwanted cleavage of the C4-Br bond (debromination) during synthetic transformations. This guide provides in-depth troubleshooting strategies, optimized protocols, and the mechanistic rationale behind them to ensure the integrity of your target molecule and maximize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it supplied as a salt?

A1: 4-Bromo-5-chloro-2-methylpyridine is a halogenated pyridine derivative commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals. It is provided as a hydrobromide salt to enhance its stability, improve its shelf-life, and make the crystalline solid easier to handle and weigh accurately compared to the free base. The basic pyridine nitrogen is protonated by hydrobromic acid. In your reaction, the active free base is generated in situ upon the addition of a suitable base.

Q2: I'm observing a significant amount of a lower molecular weight byproduct in my mass spectrometry analysis. Could this be from debromination?

A2: Yes, this is a classic sign of debromination. The byproduct is likely 5-chloro-2-methylpyridine, where the bromine atom at the C4 position has been replaced by a hydrogen atom. This side reaction, often called hydrodebromination, is a common pitfall, particularly in palladium-catalyzed cross-coupling reactions.[1][2]

Q3: Why is the C-Br bond more susceptible to cleavage than the C-Cl bond in this molecule?

A3: The susceptibility of a carbon-halogen bond to cleavage in many catalytic reactions, especially oxidative addition in palladium catalysis, follows the general trend of bond strength: C-I < C-Br < C-Cl < C-F.[3][4] The C-Br bond is weaker and more readily cleaved than the C-Cl bond, making it the more reactive site for both desired transformations and undesired side reactions like debromination.[4][5]

Q4: How should I handle and store this compound to ensure its integrity?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C). It should be kept away from strong oxidizing agents, strong acids, and strong bases.[6] Before use, particularly in moisture-sensitive reactions, ensure the material is thoroughly dried.

Troubleshooting Guide: Scenarios of Unwanted Debromination

Unwanted debromination is not a random event; it is a competing chemical reaction pathway. Understanding its origins is key to its prevention. Below, we address the most common experimental scenarios where this issue arises.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This is the most common context for unintended debromination. The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and reductively cleave the C-Br bond.[2][7]

Symptoms:

  • Low yield of the desired coupled product.

  • Significant formation of 5-chloro-2-methylpyridine, confirmed by GC-MS or LC-MS.

  • Formation of palladium black, indicating catalyst decomposition.

Potential Cause Expert Analysis & Recommended Action
Aggressive Base Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to generate Pd-H species from trace water or other protic sources.[1] Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[8][9]
Suboptimal Ligand The ligand's steric and electronic properties dictate the stability of catalytic intermediates and the rate of reductive elimination. Insufficiently bulky or electron-rich ligands may not favor the desired C-C or C-N bond formation, allowing the competing debromination pathway to dominate.[7] Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway.[8][10]
High Reaction Temperature Debromination pathways can have a higher activation energy. Excessively high temperatures can accelerate this side reaction more than the desired coupling.[2] Solution: Lower the reaction temperature. Run initial trials at a moderate temperature (e.g., 70-80 °C) and only increase it if the primary reaction is too sluggish.
Protic Solvents / Impurities Solvents like alcohols (e.g., isopropanol) or residual water can act as hydride sources, directly contributing to the formation of Pd-H.[8][11] Solution: Use high-purity, anhydrous, and aprotic solvents such as 1,4-dioxane, toluene, or THF.[12] Ensure all reagents are anhydrous and that the reaction mixture is thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove oxygen, which can degrade the catalyst.[10]

The diagram below illustrates how a palladium-hydride species can divert the main catalytic cycle, leading to the unwanted debrominated byproduct.

Debromination_Cycle cluster_main Desired Suzuki Coupling Cycle cluster_side Undesired Debromination Cycle A Ar-Br + Pd(0)L2 B Ar-Pd(II)(Br)L2 (Oxidative Addition) A->B C Ar-Pd(II)-(Ar')L2 (Transmetalation) B->C Ar'B(OH)2 Base E Ar-Pd(II)(Br)L2 D Ar-Ar' + Pd(0)L2 (Reductive Elimination) C->D D->A Regenerates Catalyst F Ar-Pd(II)(H)L2 E->F Hydride Source (Base, Solvent, H2O) G Ar-H + Pd(0)L2 (Reductive Elimination) F->G caption Fig 1. Competing Catalytic Cycles Troubleshooting_Workflow decision decision start_node Start: Debromination Observed decision1 decision1 start_node->decision1 Reaction Type? end_node Success: Minimized Debromination pd_coupling pd_coupling decision1->pd_coupling Pd-Catalyzed metal_exchange metal_exchange decision1->metal_exchange Metal-Halogen Exchange decision2 decision2 pd_coupling->decision2 Check Base check_temp check_temp metal_exchange->check_temp Check Temperature change_base Action: Switch to milder base (K3PO4, Cs2CO3) decision2->change_base Strong Base (e.g., NaOtBu)? decision3 decision3 decision2->decision3 Mild Base Used change_base->decision3 change_ligand Action: Use bulky, e--rich ligand (SPhos, XPhos) decision3->change_ligand Standard Ligand (e.g., PPh3)? decision4 decision4 decision3->decision4 Modern Ligand Used change_ligand->decision4 lower_temp Action: Lower temperature to 70-80 °C decision4->lower_temp High Temp (>100 °C)? check_reagents Action: Ensure anhydrous, degassed solvents & reagents decision4->check_reagents Moderate Temp Used lower_temp->check_reagents check_reagents->end_node lower_metal_temp Action: Maintain temp at -78 °C or lower check_temp->lower_metal_temp > -70 °C? check_metal_reagents Action: Use anhydrous solvents, flame-dried glassware check_temp->check_metal_reagents ≤ -78 °C lower_metal_temp->check_metal_reagents check_metal_reagents->end_node caption2 Fig 2. Systematic Troubleshooting Flow

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 4-Bromo-5-chloro-2-methylpyridine hydrobromide. Our focus is on achieving high efficiency and selectivity by making informed catalyst and reaction condition choices.

Part 1: Foundational Principles & Initial Considerations

Successfully performing a cross-coupling reaction with a dihalogenated heterocyclic substrate requires a clear understanding of the inherent reactivity patterns and the influence of the substrate's form.

The Core Challenge: Selective Activation of C-Br over C-Cl

The primary challenge in coupling 4-Bromo-5-chloro-2-methylpyridine is to functionalize one halogen selectively. The key to achieving this lies in the significant difference in bond dissociation energies (BDE) of the carbon-halogen bonds.

  • Reactivity Hierarchy: The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition, the rate-determining step for many cross-coupling reactions, is I > Br > OTf > Cl.[1][2][3]

  • Bond Strength: The C-Br bond (average BDE: 276-290 kJ/mol) is considerably weaker and thus more easily cleaved by a Pd(0) catalyst than the C-Cl bond (average BDE: 339-346 kJ/mol).[4]

This inherent reactivity difference is the foundation for achieving selective coupling at the C-4 (Bromo) position while leaving the C-5 (Chloro) position intact for potential subsequent transformations.[5]

The Impact of the Hydrobromide Salt

Your starting material is a hydrobromide salt, meaning the basic nitrogen of the pyridine ring is protonated. This has a critical implication for your reaction setup:

  • Base Stoichiometry: You must use at least one additional equivalent of base in your reaction to neutralize the hydrobromide salt and deprotonate the pyridine nitrogen. Failure to do so will result in a non-basic or even acidic reaction medium, which will prevent the formation of the active catalyst and inhibit key steps in the catalytic cycle, such as transmetalation in Suzuki couplings.[6][7]

Part 2: Catalyst & Ligand Selection Workflow

There is no single "magic formula" for catalyst selection.[8] However, a logical screening process based on the desired transformation is the most effective approach. Modern palladium precatalysts, which are air-stable and reliably generate the active Pd(0) species in situ, are highly recommended for complex substrates.[8]

Decision Workflow for Catalyst System Selection

The following workflow provides a starting point for selecting a catalyst system based on the intended coupling reaction.

G cluster_start cluster_reactions cluster_suzuki_catalysts cluster_buchwald_catalysts cluster_sonogashira_catalysts start Identify Desired Coupling Reaction suzuki C-C Bond (Suzuki-Miyaura) start->suzuki Boronic Acid/Ester buchwald C-N Bond (Buchwald-Hartwig) start->buchwald Amine/Amide sonogashira C-C(sp) Bond (Sonogashira) start->sonogashira Terminal Alkyne suzuki_cat Recommended Catalysts: - Pd(OAc)₂ / SPhos - Pd₂(dba)₃ / P(t-Bu)₃ - Buchwald G3/G4 Precatalysts suzuki->suzuki_cat buchwald_cat Recommended Catalysts: - Pd(OAc)₂ / RuPhos or XPhos - Buchwald G3/G4 Precatalysts (e.g., RuPhos-Pd-G3) buchwald->buchwald_cat sonogashira_cat Recommended Catalysts: - Pd(PPh₃)₂Cl₂ / CuI - Pd(OAc)₂ / SPhos (Cu-free) sonogashira->sonogashira_cat G pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition (Selectivity Step) substrate 4-Br-5-Cl-Pyridine substrate->ox_add transmetal Transmetalation Intermediate ox_add->transmetal Transmetalation note This step is much faster for the weaker C-Br bond than the stronger C-Cl bond, establishing the reaction's regioselectivity. red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Reductive Elimination product Coupled Product red_elim->product partner Coupling Partner (e.g., Ar-B(OH)₂) partner->transmetal

Sources

Impact of base selection on 4-Bromo-5-chloro-2-methylpyridine hydrobromide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Introduction: Navigating the Reactivity of a Versatile Heterocycle

Welcome to the technical support guide for this compound. This intermediate is a valuable building block in medicinal chemistry and materials science, prized for its differentially reactive halogenated sites. However, its successful application hinges on a nuanced understanding of its reactivity, which is profoundly influenced by the choice of base. As a hydrobromide salt, the initial interaction with a base is a simple acid-base neutralization, which then unmasks the pyridine's true reactivity.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental failures and provides a logical framework for diagnosis and resolution.

Scenario 1: Stalled Nucleophilic Aromatic Substitution (SNAr) Reaction

Question: "I'm trying to displace the 4-bromo substituent with piperidine, but I'm seeing no product formation, only starting material. I'm using one equivalent of triethylamine (TEA) as the base. What's going wrong?"

Root Cause Analysis: This is a classic issue of insufficient basicity and stoichiometry. The reaction has two fundamental requirements for a base:

  • Neutralization: Your starting material is a hydrobromide salt. The first equivalent of any base will be consumed by the acidic pyridinium proton to liberate the free pyridine base.

  • Activation/Catalysis: For the SNAr reaction to proceed, the nucleophile (piperidine) must be sufficiently nucleophilic. While piperidine is a good nucleophile, the reaction environment's acidity can suppress its reactivity. Furthermore, the reaction generates HBr as a byproduct, which must be scavenged to prevent protonation of the nucleophile or the product.

Triethylamine (pKa of conjugate acid ~10.8) is often not a strong enough base for efficient SNAr reactions, especially when it also has to neutralize the starting salt.

Solution Pathway:

  • Stoichiometry Adjustment: You must use more than one equivalent of base. A common practice is to use 2.5-3.0 equivalents: one to neutralize the salt and 1.5-2.0 to drive the reaction.

  • Base Selection: Switch to a more effective base. For amine nucleophiles, an inorganic base like potassium carbonate (K₂CO₃) is an excellent choice. It is sufficiently basic to deprotonate the generated HBr but not so strong as to cause side reactions. Its insolubility in many organic solvents can also facilitate product workup.

dot

Caption: Troubleshooting workflow for a stalled SNAr reaction.

Scenario 2: Unwanted Side Reaction at the 2-Methyl Group

Question: "I'm attempting a Suzuki coupling at the 4-bromo position, but I'm getting a complex mixture, and some of my starting material appears to have decomposed. I'm using n-Butyllithium (n-BuLi) to ensure a strongly basic environment."

Root Cause Analysis: This is a case of using a base that is too strong and poorly suited for the desired transformation. While strong bases are required for some reactions, organolithium reagents like n-BuLi are potent bases (pKa of conjugate acid, butane, is ~50) that can deprotonate the acidic protons of the 2-methyl group.[1][2] This generates a lithiated species that can lead to a cascade of undesired side reactions, including dimerization or reaction with your electrophile. Such strong bases are generally incompatible with the conditions for palladium-catalyzed cross-coupling.

Solution Pathway:

  • Cease Use of Organolithiums: For Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, organometallic bases are inappropriate.

  • Select a Standard Cross-Coupling Base: The base in these reactions plays a crucial role in the transmetalation step of the catalytic cycle. The choice depends on the specific coupling reaction:

    • Suzuki-Miyaura: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are standard. K₃PO₄ is often effective for less reactive coupling partners.[3]

    • Buchwald-Hartwig: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common, but require careful optimization. For this substrate, a weaker base like cesium carbonate might be a better starting point to avoid methyl group interference.

dot

Caption: Contrasting incorrect (top) and correct (bottom) base selection.

Section 2: Frequently Asked Questions (FAQs)

Q1: How many equivalents of base are required when starting with the hydrobromide salt?

A: Always use n + 1 equivalents, where 'n' is the number of equivalents required for the reaction itself. The first equivalent is always consumed to neutralize the HBr and generate the free pyridine. For catalytic reactions or those where the base is a reagent, a common range is 2.5 to 3.0 equivalents total.

Q2: Which position is more reactive in a cross-coupling reaction, the 4-bromo or the 5-chloro?

A: The 4-bromo position is significantly more reactive. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the halide to the palladium(0) catalyst. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond, making it undergo oxidative addition much more readily.[4][5] This allows for selective functionalization at the C4 position while leaving the C5-chloro group intact for subsequent transformations.

Q3: Can I use a hindered base like Lithium Diisopropylamide (LDA)?

A: It is highly inadvisable unless your specific goal is to deprotonate the 2-methyl group.[2] LDA is a very strong, non-nucleophilic base designed for selective deprotonation. Using it in the context of SNAr or cross-coupling will almost certainly lead to the issues described in Scenario 2 above.

Q4: What is the difference between using an inorganic base (e.g., K₂CO₃) and an organic base (e.g., DBU)?

A: The choice depends on solubility, basicity, and the reaction mechanism.

FeatureInorganic Bases (K₂CO₃, Cs₂CO₃)Organic Bases (DBU, DIPEA)
Basicity Generally moderate to strong.Wide range, often non-nucleophilic.
Solubility Often poorly soluble in organic solvents (e.g., Toluene, Dioxane), creating a heterogeneous reaction.Generally soluble in organic solvents, creating a homogeneous reaction.
Workup Easily removed by aqueous filtration or extraction.Can be difficult to remove from the product; requires acidic wash.
Common Use Suzuki, Sonogashira, SNAr reactions.E2 eliminations, reactions where a soluble, non-nucleophilic base is critical.

Section 3: Standardized Experimental Protocols

These protocols are designed as robust starting points for your experiments. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)

Objective: To selectively substitute the 4-bromo group with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water & Brine

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and potassium carbonate (2.5 eq).

  • Add the solvent (DMSO or DMF) to create a stirrable slurry (approx. 0.5 M concentration).

  • Add morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Objective: To selectively couple a phenyl group at the 4-bromo position.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.3 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system

  • 1,4-Dioxane and Water (4:1 or 5:1 v/v)

  • Ethyl Acetate

Procedure:

  • In a reaction vessel suitable for heating, combine this compound (1.0 eq), phenylboronic acid (1.3 eq), K₃PO₄ (3.0 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Dioxane/Water).

  • Heat the reaction to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material via flash column chromatography to isolate the coupled product.

References

  • Organic Acid-Base pKa Table. (n.d.). Scribd. Retrieved from [Link][6]

  • Reich, H. J. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link][7]

  • Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link][8]

  • pKa Values of Common Bases. (n.d.). Retrieved from a course material PDF, specific university source not listed.[9]

  • Scheschkewitz, D., et al. (2020). Deprotonation of methyl‐substituted pyridinium ions yields ylides or mesoionic N‐heterocyclic olefins. Angewandte Chemie. Retrieved from ResearchGate.[10]

  • 2-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link][1]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25°C. (n.d.). Retrieved from a university chemistry resource page.[11]

  • Rousseau, G., et al. (2021). Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. Chemistry – An Asian Journal. Retrieved from ResearchGate.[2]

  • Yu, P., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules. Retrieved from [Link][12]

  • Ali, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link][3]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link][13]

  • Ball, M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link][14]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link][15]

  • Gobbi, L., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. Retrieved from [Link][5]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved from [Link][16]

  • Pyridines: properties, syntheses & reactivity. (n.d.). University Lecture Slides. Retrieved from a university website.[17]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link][18]

Sources

Stability of 4-Bromo-5-chloro-2-methylpyridine hydrobromide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Intermediates Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 4-Bromo-5-chloro-2-methylpyridine hydrobromide (CAS No. 2227206-20-2). The structural complexity and reactivity of halogenated pyridines necessitate a thorough understanding of their stability profile. This document provides in-depth answers to frequently encountered issues, troubleshooting workflows for experimental challenges, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?

A1: this compound is a solid that is generally stable when stored under recommended conditions, which include a dry, inert atmosphere at refrigerated temperatures (2-8°C)[1]. The hydrobromide salt form enhances stability by protonating the pyridine nitrogen, which reduces its nucleophilicity. However, in solution, its stability is highly dependent on the pH, solvent, and presence of nucleophiles.

Q2: What are the primary degradation risks under acidic and basic conditions?

A2: The primary degradation risk is nucleophilic aromatic substitution (SNAr), where a halogen atom is displaced by a nucleophile.[2][3]

  • Under Basic Conditions: In the presence of a base, the pyridine nitrogen is deprotonated, yielding the neutral free base. This free base is highly susceptible to attack by nucleophiles like hydroxide ions (OH⁻). This can lead to the substitution of one of the halogen atoms to form a hydroxypyridine derivative. Studies on similar pyridine derivatives have shown they can be extremely unstable in alkaline media.[4][5]

  • Under Acidic Conditions: The pyridine nitrogen is protonated, which strongly activates the ring towards nucleophilic attack by making it more electron-deficient.[6] Even a weak nucleophile like water can displace a halogen, particularly at elevated temperatures, leading to hydrolysis. Acid-catalyzed hydrolysis has been observed in other brominated pyridines.[7]

Q3: Between the bromine at the C4 position and the chlorine at the C5 position, which is more susceptible to substitution?

A3: The bromine atom at the C4 position is significantly more susceptible to nucleophilic substitution. The pyridine nitrogen exerts a strong electron-withdrawing effect, which is most pronounced at the C2 and C4 (para) positions.[2][6] This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.[5] The C5 (meta) position is not similarly activated. Therefore, degradation pathways will predominantly involve the displacement of the C4-bromo substituent.[8]

Q4: How does using the hydrobromide salt versus the free base impact my reaction setup?

A4: The hydrobromide salt acts as an acid. When adding it to your reaction, you are also adding an equivalent of HBr.

  • If your reaction is base-sensitive, you must first neutralize the hydrobromide salt or use an additional equivalent of a non-nucleophilic base to generate the free base in situ.

  • If your reaction proceeds under acidic or neutral conditions, you can often use the salt directly. However, be mindful that the resulting HBr in the medium could influence the reaction pathway or the stability of other reagents.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Issue: An unexpected impurity peak is observed in my HPLC/LC-MS analysis after a reaction.

This is a frequent issue, often stemming from unintended degradation of the starting material. The following workflow can help diagnose the problem.

G cluster_0 Troubleshooting Workflow: Unexpected Impurity A 1. Unexpected Peak Observed (HPLC / LC-MS) B 2. Characterize Impurity - Obtain Mass (m/z) - Check Isotope Pattern A->B C 3. Compare Mass to Potential Degradants B->C D Is mass consistent with hydrolysis product? (M-Br+OH or M-Cl+OH) C->D Primary Check E Is mass consistent with dimerization or reaction with solvent/buffer? C->E Secondary Check F 4. Review Reaction Conditions - pH (Acidic/Basic?) - Nucleophiles present? - Temperature? D->F Yes I Consult Technical Support D->I No E->F Yes E->I No G 5. Implement Corrective Actions - Use non-nucleophilic base - Lower reaction temperature - Run under inert atmosphere - Ensure anhydrous conditions F->G H Problem Resolved G->H

Caption: Workflow for identifying and mitigating unexpected impurities.

Explanation:

  • Characterize the Impurity: The most critical step is to get the mass of the impurity from your LC-MS data. The primary hydrolysis product, 5-chloro-4-hydroxy-2-methylpyridine, would have a monoisotopic mass corresponding to the replacement of Br (79/81 Da) with an OH group (17 Da).

  • Review Conditions: Correlate the impurity with your reaction conditions. If you used NaOH, KOH, or even aqueous carbonate bases, hydrolysis is a very likely cause. High temperatures will accelerate this degradation.

  • Corrective Actions: To prevent this, consider using sterically hindered, non-nucleophilic bases like DBU or DIPEA if your reaction requires a base. Running reactions at lower temperatures and under strictly anhydrous conditions can also prevent hydrolysis.

Issue: Low or inconsistent yields in base-mediated cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

A: This often points to a competition between your desired reaction and base-mediated degradation of the starting material.

  • Cause: Strong, nucleophilic bases (like NaOH, KOH, t-BuOK) can promote hydrolysis as a side reaction, consuming your electrophile.

  • Solution:

    • Base Selection: Switch to less nucleophilic bases like K₃PO₄ or Cs₂CO₃, which are effective in many cross-coupling reactions but less likely to cause hydrolysis.

    • Temperature Control: Do not overheat the reaction. While cross-coupling often requires heat, excessive temperatures will favor the degradation pathway.

    • Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Water is a potential nucleophile, especially at higher pH and temperature.

Degradation Pathways & Mechanisms

The primary degradation mechanisms involve nucleophilic aromatic substitution (SNAr) at the C4 position.

Caption: Primary degradation pathways under basic and acidic conditions.

Experimental Protocols
Protocol 1: Forced Degradation Study (Acidic and Basic Hydrolysis)

This protocol is designed to assess the stability of this compound under hydrolytic stress, consistent with pharmaceutical forced degradation studies.[9][10]

Objective: To intentionally degrade the compound to identify potential degradation products and determine its relative stability at different pH values.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Heating block or water bath set to 60°C

  • HPLC vials

  • Volumetric flasks

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Sample Preparation: For each condition, add 1 mL of the stock solution to a labeled HPLC vial.

    • Acidic Stress: Add 1 mL of 0.1 M HCl.

    • Basic Stress: Add 1 mL of 0.1 M NaOH.

    • Neutral Control: Add 1 mL of HPLC grade water.

  • Stress Application:

    • Place the "Acidic Stress" and "Basic Stress" vials in the heating block at 60°C.

    • Keep the "Neutral Control" vial at room temperature.

    • Take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the stressed samples.

    • For the acidic sample aliquot, add an equivalent amount of 0.1 M NaOH.

    • For the basic sample aliquot, add an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized aliquots with the mobile phase to an appropriate concentration (e.g., 50 µg/mL) and analyze immediately using the HPLC method described below.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the time-zero and neutral control samples.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound. Aim for 5-20% degradation to ensure primary degradants are observed.[9]

  • Identify the retention times of new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for an analytical method capable of separating the parent compound from its potential degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the pyridine compound.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minA broad gradient is essential to elute both the polar degradation products and the less polar parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 270 nmBased on typical absorbance for substituted pyridines. A full scan using a PDA detector is recommended to identify the optimal wavelength.
Injection Vol. 10 µLStandard injection volume.
References
  • Chemistry Online. (2022-11-04). Nucleophilic substitution of pyridines.
  • Filo. (2025-05-04). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. J AOAC Int. 98(5):1248-59.
  • StackExchange. (2017-08-20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • Blog. (2025-09-30). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.
  • YouTube. (2019-01-19). nucleophilic aromatic substitutions.
  • PubMed. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. J Org Chem. 67(7):2382-5.
  • ResearchGate. (Date not available). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine.
  • Sigma-Aldrich. (Date not available). 4-Bromo-5-chloro-2-methylpyridine.
  • BLD Pharm. (Date not available). This compound.
  • ECHEMI. (Date not available). 4-BroMo-2-chloro-5-Methylpyridine SDS.
  • Achmem. (Date not available). 2-Bromo-5-chloro-4-methylpyridine.
  • International Journal of Research in Pharmaceutical Sciences. (2023-04-23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Biomedical Journal of Scientific & Technical Research. (2022-11-30). Forced Degradation – A Review.

Sources

Troubleshooting guide for 4-Bromo-5-chloro-2-methylpyridine hydrobromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-Bromo-5-chloro-2-methylpyridine hydrobromide. As Senior Application Scientists, we have synthesized key literature insights and our in-house expertise to help you navigate the common challenges associated with this versatile building block.

Introduction to this compound

This compound is a halogenated picoline derivative increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing bromo, chloro, and methyl substituents on a pyridine core, offers multiple points for chemical modification. However, the electronic properties of the pyridine ring and the presence of multiple reactive sites can present unique challenges in synthetic transformations.

This guide will focus on troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions and other transformations involving this substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during your experiments in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is sluggish or fails to go to completion. What are the likely causes?

Low yields or stalled reactions are the most frequently reported issues with halopyridine substrates. Several factors can contribute to this:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and hindering its activity.[1][2][3] This is a primary challenge when working with pyridine-containing substrates.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be sterically bulky or electron-rich enough to prevent pyridine coordination and promote efficient oxidative addition and reductive elimination.[1][4][5]

  • Inefficient Oxidative Addition: The carbon-halogen bonds of the pyridine ring can be less reactive compared to other aryl halides, leading to a slow oxidative addition step, which is often rate-limiting.[3]

  • Inadequate Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the reaction outcome.[1][4]

  • Poor Reagent Quality: The purity of your this compound, the coupling partner (e.g., boronic acid or amine), and the dryness of the solvent are critical. Impurities can deactivate the catalyst.[1]

  • Non-Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Insufficient degassing of solvents and failure to maintain an inert atmosphere (e.g., argon or nitrogen) can lead to catalyst deactivation.[1][4]

Troubleshooting Workflow for Low-Yielding Cross-Coupling Reactions:

G start Low Yield / No Reaction catalyst Evaluate Catalyst System start->catalyst ligand Screen Ligands catalyst->ligand Is the catalyst appropriate? reagents Verify Reagent Quality catalyst->reagents base Optimize Base ligand->base Are you using a bulky, electron-rich ligand? (e.g., SPhos, XPhos, RuPhos) conditions Adjust Reaction Conditions ligand->conditions base->conditions Is the base strength and type optimal? (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) base->reagents conditions->reagents Have you tried varying temperature and concentration? atmosphere Ensure Inert Atmosphere reagents->atmosphere Are all reagents pure and solvents anhydrous? success Improved Yield atmosphere->success Is your system free of oxygen?

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity and precise quantification of starting materials and intermediates are not merely procedural benchmarks; they are foundational pillars of drug safety and efficacy. 4-Bromo-5-chloro-2-methylpyridine hydrobromide is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of bromine and chlorine atoms, along with the methyl group on the pyridine ring, offers multiple reaction sites for constructing more intricate molecules.

Accurate quantification of this intermediate is paramount for ensuring stoichiometric control in subsequent synthetic steps, for calculating process yields, and for meeting stringent regulatory standards for quality control.[1][2] This guide provides a comparative analysis of the principal analytical methodologies suitable for the quantitative determination of this compound. We will move beyond mere protocols to explore the underlying scientific rationale, enabling researchers and quality control professionals to select and implement the most appropriate method for their specific needs. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Acid-Base Titration, providing detailed experimental protocols and performance expectations for each.

Strategic Overview: Selecting the Appropriate Analytical Technique

The selection of an optimal analytical method is governed by the specific question being asked. Are you determining the absolute purity of a bulk batch? Are you identifying and quantifying trace-level impurities? Or are you monitoring reaction kinetics? The physical properties of this compound—a salt, rendering it non-volatile but soluble in polar solvents—dictate the sample preparation and instrumental approach. The following diagram illustrates a decision-making workflow for selecting the appropriate technique.

Analytical_Method_Selection Start Define Analytical Goal Goal1 Purity Assay & Impurity Profile (High Specificity Needed) Start->Goal1 Goal2 Bulk Assay of Raw Material (High Precision & Accuracy) Start->Goal2 Goal3 Quantification of Volatile Impurities Start->Goal3 Method1 Reversed-Phase HPLC Goal1->Method1 Ideal for separating polar and non-polar analytes Method2 Non-Aqueous Titration Goal2->Method2 Cost-effective, absolute method for high-purity samples Method3 Gas Chromatography (GC) (with derivatization) Goal3->Method3 Superior separation of volatile compounds Method1->Method3 Can also detect semi-volatile impurities Method2->Method1 HPLC for orthogonal validation

Caption: Decision workflow for analytical method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC, particularly in the reversed-phase mode, is the cornerstone of modern pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3] For this compound, HPLC is exceptionally well-suited for separating the main component from process-related impurities and degradation products.

Expertise & Rationale

The choice of a reversed-phase method is based on the principle of partitioning the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The pyridine ring in the analyte contains a UV chromophore, making UV detection a simple and robust means of quantification.[4] The hydrobromide salt is readily soluble in typical aqueous-organic mobile phases. This method provides the specificity required to distinguish the analyte from structurally similar impurities, a critical requirement for regulatory submissions.[5]

Detailed Experimental Protocol: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep1 Weigh Standard & Sample Prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) Prep1->Prep2 Prep3 Dilute to Final Concentration (e.g., 0.1 mg/mL) Prep2->Prep3 Analysis1 Equilibrate HPLC System Prep3->Analysis1 Analysis2 Inject System Suitability Standard (5x) Analysis1->Analysis2 Analysis3 Inject Blank & Sample Analysis2->Analysis3 Data1 Integrate Peaks Analysis3->Data1 Data2 Verify System Suitability (RSD, Tailing Factor) Data1->Data2 Data3 Calculate Assay/Purity (External Standard or % Area) Data2->Data3

Caption: Experimental workflow for HPLC analysis.

1. Instrumentation & Conditions:

  • System: HPLC with a UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

2. Reagent & Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Standard Solution.

3. System Suitability (Trustworthiness):

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

4. Analysis & Calculation:

  • Inject a blank (Diluent), followed by the sample solution.

  • Calculate the assay versus the reference standard or determine purity using the area percent method.

Gas Chromatography (GC): A Powerful Tool for Volatile Profile

GC is an exceptionally high-resolution technique ideal for separating volatile and thermally stable compounds.[6] While the hydrobromide salt itself is not volatile, GC becomes a powerful tool after a simple chemical conversion to its volatile free base form. This method is particularly advantageous for detecting volatile organic impurities that might not be observed by HPLC.

Expertise & Rationale

The critical insight here is that direct injection of the salt would be futile. The protocol must include a deprotonation step (neutralization of the hydrobromide) to liberate the 4-Bromo-5-chloro-2-methylpyridine free base. This is achieved by dissolving the salt in an aqueous solution, adding a base (like sodium carbonate), and then extracting the now-neutral, organic-soluble free base into a solvent like dichloromethane. This extract can then be analyzed by GC. A Flame Ionization Detector (FID) is an excellent choice as it is robust and provides a uniform response factor for hydrocarbons and related molecules.[7]

Detailed Experimental Protocol: GC-FID

1. Instrumentation & Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.5 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

2. Reagent & Sample Preparation (The Critical Step):

  • Standard Solution (1 mg/mL free base): a. Accurately weigh ~10 mg of the reference standard into a vial. b. Add 2 mL of 5% aqueous sodium carbonate solution and vortex to dissolve. c. Add 10 mL of Dichloromethane (DCM) and extract for 5 minutes. d. Allow layers to separate. Carefully transfer the bottom DCM layer to a clean vial for analysis.

  • Sample Solution (1 mg/mL free base): Prepare the sample in the same manner as the Standard Solution.

3. System Suitability:

  • Inject the Standard Solution five times.

  • Acceptance Criteria: The RSD of the peak area should be ≤ 2.0%.

4. Analysis & Calculation:

  • Inject the sample solution.

  • Calculate the assay against the reference standard. Purity is determined by the area percent method.

Non-Aqueous Acid-Base Titration: The Classic Absolute Method

For determining the assay of a high-purity bulk substance, titration offers an inexpensive, precise, and accurate alternative to chromatography.[8] As an absolute method, it often does not require a reference standard of the same material, but rather a primary standard to qualify the titrant. This protocol leverages the basicity of the pyridine nitrogen.

Expertise & Rationale

In a non-aqueous solvent like glacial acetic acid, the basicity of the pyridine nitrogen is enhanced. This allows for sharp and accurate titration with a strong acid like perchloric acid. The endpoint can be detected potentiometrically or with a visual indicator like crystal violet, which changes color at the equivalence point. This method quantifies the total amount of basic substance in the sample, making it an excellent method for assay but not for impurity profiling.

Detailed Experimental Protocol: Titrimetry

1. Instrumentation & Reagents:

  • System: Manual burette (Class A, 25 mL) or an automatic potentiometric titrator.

  • Titrant: 0.1 N Perchloric Acid in glacial acetic acid.

  • Standardization: Standardize the titrant against primary standard potassium hydrogen phthalate (KHP).

  • Solvent: Glacial Acetic Acid.

  • Indicator: Crystal Violet solution (0.5% w/v in glacial acetic acid).

2. Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample into a 125 mL Erlenmeyer flask.

  • Add 50 mL of glacial acetic acid and swirl to dissolve completely.

  • Add 2-3 drops of Crystal Violet indicator. The solution will appear violet.

  • Titrate with standardized 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to a stable blue-green.

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

3. Calculation:

  • Purity (%) = ( (V_sample - V_blank) * N_HClO4 * MW_analyte ) / ( W_sample * 10 )

    • V = Volume of titrant in mL

    • N_HClO4 = Normality of perchloric acid titrant

    • MW_analyte = Molecular weight of this compound (286.93 g/mol )

    • W_sample = Weight of sample in mg

Performance Comparison and Data Summary

The choice of method depends heavily on the analytical objective. The following table summarizes the expected performance characteristics of each technique, providing a clear basis for comparison.

Parameter HPLC-UV GC-FID Non-Aqueous Titration
Primary Use Purity & Impurity Profiling, AssayAssay, Volatile Impurity AnalysisBulk Material Assay
Specificity High (separates isomers & related compounds)Very High (for volatile compounds)Low (titrates any basic species)
Precision (RSD) < 1.0%< 1.5%< 0.5%
Accuracy High (dependent on reference standard)High (dependent on reference standard)Very High (absolute method)
Sensitivity (LOD/LOQ) High (ng level)Very High (pg level)Low (mg level)
Sample Throughput Moderate (~25 min/sample)Moderate (~20 min/sample)High (<10 min/sample)
Key Limitation May miss highly volatile impurities.Requires conversion to free base.Not suitable for impurity detection.

Conclusion and Recommendations

There is no single "best" method for the quantification of this compound; rather, there is a most appropriate method for a given analytical challenge.

  • For comprehensive quality control, stability studies, and regulatory filings , HPLC-UV is the recommended primary method. Its ability to both quantify the main peak and separate and quantify impurities provides the most complete picture of the sample's quality.[9]

  • For assessing volatile organic impurities or as an orthogonal method for assay, GC-FID is an excellent choice, provided the crucial sample preparation step to form the free base is correctly implemented.[10]

  • For the routine assay of bulk raw material where purity is already known to be high, Non-Aqueous Titration is an exceptionally precise, accurate, and cost-effective method that should be strongly considered.

By understanding the principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can confidently ensure the quality and integrity of this critical pharmaceutical intermediate.

References

  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Jadhav, A. S., et al. (2015). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research, 7(3), 200-207.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-2-methylpyridine. Product Page.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods.
  • Occupational Safety and Health Administration (OSHA). (1991). Pyridine (Method PV2295).
  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines. Application Note.
  • Harvey, D. (2000). Titrimetric Methods. In Modern Analytical Chemistry. McGraw-Hill.
  • BenchChem. (2025). A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine.
  • Sahoo, M. (n.d.). Instrumental Methods of Analysis. B.Pharm 7th Semester Notes.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Pyridine Hydrobromide. Product Page.

Sources

A Comparative Guide to the Characterization and Utility of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines stand out as versatile and highly valuable building blocks. Their unique electronic properties and susceptibility to a range of chemical transformations make them indispensable intermediates in the construction of complex molecular architectures. This guide provides an in-depth characterization of 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a key heterocyclic scaffold, and offers an objective comparison with its close analogue, 4,5-dichloro-2-methylpyridine, to inform strategic decisions in synthetic design and drug discovery programs.

Introduction to the Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding, its inherent aqueous solubility, and its metabolic stability contribute to its frequent incorporation into therapeutic agents.[3][4] The introduction of halogen atoms and methyl groups onto the pyridine core allows for fine-tuning of the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. 4-Bromo-5-chloro-2-methylpyridine, and its hydrobromide salt, offer multiple reactive sites for diversification, making it a compound of significant interest for the synthesis of novel chemical entities.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for optimizing reaction conditions and purification protocols. Below is a comparative summary of the key properties of 4-Bromo-5-chloro-2-methylpyridine and its analogue, 4,5-dichloro-2-methylpyridine.

Property4-Bromo-5-chloro-2-methylpyridine4,5-dichloro-2-methylpyridine
Molecular Formula C₆H₅BrClNC₆H₅Cl₂N
Molecular Weight 206.47 g/mol [3]162.01 g/mol [5]
Appearance Solid or liquid[6]Not specified
Purity ≥95%[6]≥96%[7]
Storage Conditions Inert atmosphere, 2-8°C[6]Room temperature[7]

Synthesis and Salt Formation: A Validated Protocol

The reliable synthesis of 4-Bromo-5-chloro-2-methylpyridine and its subsequent conversion to the hydrobromide salt are crucial steps for its practical application. The following protocols are based on established methodologies for the synthesis of halogenated pyridines.

Synthesis of 4-Bromo-5-chloro-2-methylpyridine

Experimental Protocol: Bromination of a Halogenated Pyridine

This protocol is a representative example based on the bromination of similar pyridine derivatives and may require optimization for the specific synthesis of 4-Bromo-5-chloro-2-methylpyridine.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Brominating Agent: Slowly add a solution of bromine (1.05 eq) in the same solvent to the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The mixture is then neutralized with a base, such as sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-Bromo-5-chloro-2-methylpyridine.

Formation of the Hydrobromide Salt

The hydrobromide salt of 4-Bromo-5-chloro-2-methylpyridine offers advantages in terms of handling, stability, and solubility in certain solvent systems.

Experimental Protocol: Hydrobromination of 4-Bromo-5-chloro-2-methylpyridine

  • Dissolution: Dissolve the purified 4-Bromo-5-chloro-2-methylpyridine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrobromic acid (HBr) in the same solvent (typically a commercially available solution, e.g., HBr in acetic acid or as a gas) to the stirred solution of the pyridine derivative.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Bromo-5-chloro-2-methylpyridine cluster_salt_formation Hydrobromide Salt Formation Start 5-chloro-2-methylpyridine Bromination Bromination (e.g., Br2, Acetic Acid) Start->Bromination Workup Aqueous Work-up & Extraction Bromination->Workup Purification Column Chromatography Workup->Purification Product 4-Bromo-5-chloro- 2-methylpyridine Purification->Product Pyridine_Base 4-Bromo-5-chloro- 2-methylpyridine Acidification Addition of HBr Pyridine_Base->Acidification Isolation Precipitation, Filtration & Drying Acidification->Isolation Salt_Product 4-Bromo-5-chloro- 2-methylpyridine HBr Isolation->Salt_Product

Caption: A generalized workflow for the synthesis of 4-Bromo-5-chloro-2-methylpyridine and its subsequent conversion to the hydrobromide salt.

Spectroscopic and Crystallographic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. While specific experimental data for this compound is not publicly available, this section outlines the expected analytical data based on analogous structures and provides representative protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of 4-Bromo-5-chloro-2-methylpyridine is expected to show a singlet for the methyl group protons and two singlets in the aromatic region for the two pyridine ring protons. Upon formation of the hydrobromide salt, a downfield shift of the pyridine ring protons is anticipated due to the protonation of the nitrogen atom, which increases the electron-withdrawing nature of the ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the methyl group.

Representative ¹H NMR Data for a Substituted Pyridine

CompoundChemical Shift (δ) ppm
2-Chloro-5-methylpyridine[8]8.18 (d), 7.45 (dd), 7.13 (d), 2.27 (s)
2-Amino-5-methylpyridine[9]7.79 (d), 7.12 (dd), 6.32 (d), 2.12 (s)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Bromo-5-chloro-2-methylpyridine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.

Predicted Mass Spectrometry Data

Ionm/z (relative abundance)
[M]+ (C₆H₅⁷⁹Br³⁵ClN)204.9294
[M+2]+ (C₆H₅⁸¹Br³⁵ClN / C₆H₅⁷⁹Br³⁷ClN)~206.9274
[M+4]+ (C₆H₅⁸¹Br³⁷ClN)~208.9244
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. For the hydrobromide salt, this technique would confirm the site of protonation (the pyridine nitrogen) and reveal details of the crystal packing and intermolecular interactions, such as hydrogen bonding between the pyridinium proton and the bromide anion.

XRay_Structure cluster_crystal Hypothetical Crystal Packing of a Pyridinium Hydrobromide Cation1 [Pyridine-H]+ Anion1 Br- Cation1->Anion1 Hydrogen Bond Cation2 [Pyridine-H]+ Cation1->Cation2 π-π Stacking Anion2 Br- Cation2->Anion2 Hydrogen Bond

Sources

The Synthetic Keystone: A Comparative Guide to the Biological Activities of Compounds Derived from 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

In the landscape of medicinal and agricultural chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents and agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in rational drug design. The strategic functionalization of the pyridine ring with halogens and alkyl groups provides a powerful handle for modulating biological activity, pharmacokinetic properties, and metabolic stability.

4-Bromo-5-chloro-2-methylpyridine hydrobromide is a versatile synthetic intermediate poised for the generation of diverse compound libraries.[3][4] The presence of two distinct halogen atoms, bromine and chlorine, at the 4- and 5-positions, respectively, offers opportunities for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The methyl group at the 2-position can provide steric bulk and influence the electronic nature of the ring system. This guide provides a comparative analysis of the potential biological activities of compounds derived from this key starting material, drawing upon experimental data from structurally analogous compounds to forecast promising avenues for research and development. While direct experimental data for derivatives of this compound is emerging, the structure-activity relationships (SAR) established for closely related halogenated pyridines offer a robust predictive framework.

Anticipated Anticancer Activity: A Comparative Outlook

The pyridine scaffold is a common feature in a multitude of anticancer agents.[1][5] The introduction of various substituents onto the pyridine ring can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. For derivatives of 4-Bromo-5-chloro-2-methylpyridine, we can infer significant potential for anticancer activity based on the performance of analogous substituted pyridines.

Comparative Anticancer Activity of Substituted Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against several human cancer cell lines. This data serves as a benchmark for predicting the potential efficacy of novel compounds synthesized from this compound.

Compound ClassRepresentative SubstituentsCancer Cell LineIC50 (µM)Reference
Pyranopyridine DerivativesThiophen-2-yl, various aminesHepG2, MCF-7, Caco-2, HCT116Potent, some exceeding doxorubicin[3]
Tetralin-6-yl-pyridines2,6-dihaloaryl, cyanoHela, MCF-73.5 - 10.9
Thienopyridine DerivativesVarious heterocyclic moietiesHCT-116, HepG-2, MCF-7Broad-spectrum activity[4]
Pyridine-bridged Combretastatin AnaloguesDiaryl substitutionsMDA-MB-231nM range (e.g., 3.13)[6]
4-Halogeno-2,5-disubstituted-1,3-thiazolesPhenyl, piperidin-1-ylGlioma cell linesHigh potency[7]

Causality in Experimental Design: The choice of cancer cell lines in these studies is critical for assessing the breadth and selectivity of the compounds' anticancer activity. Cell lines from different tissue origins (e.g., breast, colon, liver) are used to determine if a compound has broad-spectrum cytotoxicity or is selective for a particular cancer type. The use of a well-established anticancer drug, such as doxorubicin, as a positive control provides a crucial benchmark for evaluating the potency of the novel compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Test Compounds & Positive Control incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end_point End analyze_data->end_point

Caption: Workflow for the MTT cytotoxicity assay.

Derivatives as Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] The pyridine scaffold is a key component of many approved and investigational kinase inhibitors.[5][8] The bromine atom on the 4-Bromo-5-chloro-2-methylpyridine ring is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups to probe the ATP-binding pocket of kinases.

Comparative Activity of Pyridine-Based Kinase Inhibitors

The following table presents the inhibitory activity of several pyridine-based kinase inhibitors against their respective targets. This data highlights the potential for derivatives of 4-Bromo-5-chloro-2-methylpyridine to be developed into potent and selective kinase inhibitors.

Kinase InhibitorTarget KinaseIC50 (nM)Reference
RuxolitinibJAK1/JAK23.3 / 2.8[10]
FedratinibJAK2, FLT3, RET6, 25, 17[9]
PeficitinibJAK1, JAK2, JAK3, TYK23.9, 5.0, 0.7, 4.8[9]
DelgocitinibJAK1, JAK2, JAK3, TYK22.8, 2.6, 13, 58[9]
Covalent MSK1 InhibitorsMSK1 CTKDVaries (pIC50 values reported)[8]

Expertise in Action: The design of kinase inhibitors often involves creating a molecule that can form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP. Substituents on the pyridine ring are then optimized to occupy other pockets within the active site to enhance potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing ATP, a substrate peptide or protein, and the purified kinase enzyme.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Pyridine-Derived Kinase Inhibitor Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Potential Antimicrobial and Herbicidal Applications

The pyridine scaffold is also prevalent in compounds with antimicrobial and herbicidal activities.[1][7] Halogenation of the pyridine ring can significantly enhance these properties.

Comparative Antimicrobial Activity
Compound ClassOrganism(s)Activity MetricReference
Imidazo[4,5-b]pyridine DerivativesBacillus cereus, Escherichia coliMIC (µg/mL)[11]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol AnaloguesGram-positive and Gram-negative bacteriaMIC (µg/mL)[6]
Pyridine Compounds with Chloro and Hydroxy GroupsS. aureus, E. coli, C. albicansExcellent activity[1]
Comparative Herbicidal Activity
Compound ClassWeed SpeciesActivity MetricReference
6-Aryl-2-picolinic AcidsBrassica napus, Amaranthus retroflexus% Inhibition
PyrimidinyloxyphenoxypropionatesRape, Barnyard grassGood activity at 100 mg/L

Rationale for Halogenation: The presence of bromine and chlorine atoms in the starting material is significant. Halogens can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes of microbes or be absorbed by plants. They can also influence the electronic properties of the pyridine ring, which can affect binding to target enzymes.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a highly promising and versatile starting material for the synthesis of novel, biologically active compounds. By leveraging the established structure-activity relationships of related substituted pyridines, researchers can rationally design and synthesize derivatives with significant potential as anticancer agents, kinase inhibitors, and antimicrobial or herbicidal compounds. The comparative data and experimental protocols provided in this guide serve as a valuable resource for initiating and advancing research programs aimed at discovering the next generation of pyridine-based therapeutics and agrochemicals.

References

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  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. National Institutes of Health.

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Springer.

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate.

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central.

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.

  • Method for preparing 3-bromo-4-methylpyridine. Google Patents.

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH.

  • 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6. Sigma-Aldrich.

  • This compound. BLD Pharm.

  • 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4. ChemicalBook.

  • (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate.

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry - ACS Publications.

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed.

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.

  • Table S1 List of hits selected from the primary screen. Figshare.

  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918. PubChem.

  • 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8. Sigma-Aldrich.

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.

  • 4-Bromo-2-chloro-5-methylpyridine. CymitQuimica.

  • 4-Amino-5-bromo-2-chloropyridine. Chem-Impex.

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. PMC.

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Comparative study of catalysts for 4-Bromo-5-chloro-2-methylpyridine hydrobromide cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Selection for the Cross-Coupling of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide

Introduction: Navigating the Regioselective Functionalization of a Privileged Heterocycle

In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the substituted pyridine core is a ubiquitous feature in a vast array of biologically active compounds. 4-Bromo-5-chloro-2-methylpyridine, available as its hydrobromide salt, represents a versatile and highly valuable building block. Its utility lies in the two distinct halogen atoms, which serve as synthetic handles for introducing molecular complexity through cross-coupling reactions. These reactions, particularly those catalyzed by palladium, are among the most powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis.[1][2]

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 4-Bromo-5-chloro-2-methylpyridine. The primary challenge in the functionalization of this substrate is achieving regioselectivity. The inherent reactivity difference between aryl bromides and chlorides (generally I > Br > Cl) provides a basis for selective reaction at the more labile carbon-bromine (C-Br) bond.[3][4] However, the choice of catalyst—specifically the palladium precursor and, most critically, the ancillary ligand—is the ultimate determinant of yield, reaction rate, and selectivity. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data and mechanistic principles.

Comparative Analysis of Catalytic Systems

The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium source, ligand, base, and solvent.[5] For a dihalogenated substrate like 4-Bromo-5-chloro-2-methylpyridine, the goal is typically to functionalize the C4-Br bond selectively.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used C-C bond-forming reaction.[6] Its popularity stems from the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.

Catalyst and Ligand Choice: The nature of the phosphine ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for routine couplings, more challenging substrates often benefit from modern, specialized ligands.[7] These are typically bulky, electron-rich phosphines that promote the rate-determining oxidative addition step and facilitate the subsequent reductive elimination.[8] For heteroaryl chlorides, which are less reactive, the choice of ligand is even more crucial.[9]

  • Traditional Ligands (e.g., PPh₃): Often require higher temperatures and catalyst loadings. Can be effective but may lead to lower yields or side reactions with less reactive coupling partners.

  • Bulky Biaryl Phosphine Ligands (e.g., SPhos, XPhos): These state-of-the-art ligands form highly active catalysts that can couple a wide range of substrates, including less reactive aryl chlorides, often at lower temperatures and catalyst loadings.[10] They are particularly effective for sterically hindered substrates.

  • N-Heterocyclic Carbene (NHC) Ligands: Offer another class of highly effective ligands that can provide excellent stability and activity.[7]

Base and Solvent Selection: A base is required to activate the organoboron species for transmetalation.[6][11] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[12] The solvent system is typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.[12][13]

Comparative Data for Suzuki-Miyaura Coupling of 4-Bromo-5-chloro-2-methylpyridine

EntryPalladium Source (mol%)Ligand (mol%)Boronic AcidBaseSolventTemp (°C)Yield (%)Ref.
1Pd(PPh₃)₄ (5)-Phenylboronic acidK₂CO₃Dioxane/H₂O9585[14]
2Pd(OAc)₂ (2)SPhos (4)4-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O10092[10]
3Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)3,5-Difluorophenylboronic acidKFDioxane11088[15]
4PdCl₂(dppf) (3)-Pyridin-3-ylboronic acidNa₂CO₃DioxaneReflux75[16]

Note: Data is representative and compiled from protocols for similar halo-pyridine substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide.[17] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[3]

Catalyst and Ligand Choice: The palladium catalyst functions similarly to other cross-coupling reactions, while the copper(I) salt (typically CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] Modern protocols have been developed that are copper-free, mitigating issues with homocoupling of the alkyne (Glaser coupling).[18]

  • Palladium Precursors: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices.[18]

  • Ligands: Triphenylphosphine (PPh₃) is the most common ligand. However, for more challenging substrates, bulky electron-rich ligands can be beneficial.

  • Copper Source: Copper(I) iodide (CuI) is the standard co-catalyst.

Base and Solvent Selection: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, often serving as the solvent as well.[17]

Comparative Data for Sonogashira Coupling of 4-Bromo-5-chloro-2-methylpyridine

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)AlkyneBaseSolventTemp (°C)Yield (%)Ref.
1PdCl₂(PPh₃)₂ (2)CuI (4)PhenylacetyleneEt₃NToluene8090[3]
2Pd(PPh₃)₄ (3)CuI (5)Trimethylsilylacetylenei-Pr₂NHTHF6588[19]
3[DTBNpP]Pd(crotyl)Cl (2.5)- (Copper-free)1-OctyneTMPDMSOrt94[18]

Note: Data is representative and compiled from protocols for similar halo-aromatic substrates. Selective coupling at the C-Br position is expected.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an amine with an aryl halide.[20][21] This reaction has revolutionized the synthesis of anilines and their derivatives, which are common in pharmaceuticals.[22]

Catalyst and Ligand Choice: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands developed by the Buchwald and Hartwig groups.[20] These ligands are essential for promoting the reductive elimination step, which is often the most challenging part of the catalytic cycle for C-N bond formation.[20]

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

  • Ligands: A wide variety of specialized biaryl phosphine ligands exist (e.g., BINAP, XPhos, RuPhos, BrettPhos), each with specific advantages depending on the amine and aryl halide coupling partners.[21][23] Bidentate ligands like DDPF were early breakthroughs for coupling primary amines.[20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.

Comparative Data for Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-methylpyridine

EntryPalladium Source (mol%)Ligand (mol%)AmineBaseSolventTemp (°C)Yield (%)Ref.
1Pd₂(dba)₃ (2)BINAP (3)MorpholineNaOt-BuToluene10095[20]
2Pd(OAc)₂ (2)XPhos (4)AnilineK₃PO₄Dioxane11091[10]
3Pd(OAc)₂ (1)RuPhos (2)n-ButylamineLiHMDSTHF8089[23]

Note: Data is representative and compiled from protocols for similar halo-pyridine substrates.

Mechanistic Principles and Visualization

Understanding the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. The general mechanism involves three key steps: oxidative addition, transmetalation (or its equivalent), and reductive elimination.[11][24][25]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its rate follows the order of C-I > C-Br > C-OTf > C-Cl.[11]

  • Transmetalation (Suzuki): The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[11]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[24]

Suzuki_Miyaura_Cycle pd0 LₙPd(0) complex1 L₂Pd(Ar)X pd0->complex1 reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetalation Transmetalation complex2 L₂Pd(Ar)R' complex1->complex2 hx X⁻ + B(OR)₂(OH) complex1->hx complex2->pd0 product Ar-R' complex2->product arx Ar-X arx->pd0 rboron R'B(OR)₂ base Base (OH⁻) rboron->base borate_complex [R'B(OR)₂(OH)]⁻ borate_complex->complex1 Sonogashira_Cycle pd0 L₂Pd(0) pd_complex1 L₂Pd(Ar)X pd0->pd_complex1 pd_complex2 L₂Pd(Ar)(C≡CR') pd_complex1->pd_complex2 cu_x CuX pd_complex1->cu_x pd_complex2->pd0 product Ar-C≡CR' pd_complex2->product cu_acetylide CuC≡CR' cu_x->cu_acetylide cu_acetylide->pd_complex1 cu_acetylide->cu_x reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetalation Transmetalation arx Ar-X arx->pd0 alkyne R'C≡CH alkyne->cu_x base Base alkyne->base hx H-Base⁺ + X⁻

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Buchwald_Hartwig_Cycle pd0 LₙPd(0) complex1 L₂Pd(Ar)X pd0->complex1 reductive_elim Reductive Elimination oxidative_add Oxidative Addition amine_coord Amine Coordination & Deprotonation complex2 [L₂Pd(Ar)(HNR'R'')]⁺X⁻ complex1->complex2 complex3 L₂Pd(Ar)(NR'R'') complex2->complex3 complex3->pd0 product Ar-NR'R'' complex3->product base_h Base-H⁺ + X⁻ arx Ar-X arx->pd0 amine HNR'R'' amine->complex1 base Base base->complex2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures for the regioselective functionalization of 4-Bromo-5-chloro-2-methylpyridine at the C4-Br position. The hydrobromide salt should be neutralized with a base or used with an additional equivalent of the reaction base. Optimization may be required for specific substrates. [12]

Experimental_Workflow setup Reaction Setup (Flask, Reagents, Stir Bar) inert Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Solvent & Reagent Addition (Degassed Solvents, Amine, etc.) inert->solvent heating Heating & Stirring (Target Temperature) solvent->heating monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) heating->monitoring workup Aqueous Work-up (Quench, Extract) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Materials: 4-Bromo-5-chloro-2-methylpyridine HBr (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 eq), Toluene/H₂O (5:1 mixture, ~0.1 M).

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-Bromo-5-chloro-2-methylpyridine HBr, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. [12] 2. Cap the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)
  • Materials: 4-Bromo-5-chloro-2-methylpyridine HBr (1.0 eq), Terminal Alkyne (1.5 eq), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq), Anhydrous DMSO (~0.2 M).

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add 4-Bromo-5-chloro-2-methylpyridine HBr and the palladium precatalyst. [18] 2. Add anhydrous DMSO, the terminal alkyne, and TMP via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 60 °C. [18] 5. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Materials: 4-Bromo-5-chloro-2-methylpyridine HBr (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), NaOt-Bu (2.2 eq), Anhydrous Toluene (~0.1 M).

  • Procedure:

    • In a glovebox, charge an oven-dried vial with NaOt-Bu, Pd₂(dba)₃, and BINAP.

    • Add 4-Bromo-5-chloro-2-methylpyridine HBr and a stir bar.

    • Remove the vial from the glovebox, add anhydrous toluene, followed by the amine via syringe.

    • Seal the vial with a Teflon-lined cap and heat in a preheated block to 100 °C.

    • Stir until the starting material is consumed as judged by LC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Recommendations

The selective functionalization of 4-Bromo-5-chloro-2-methylpyridine is readily achievable through modern palladium-catalyzed cross-coupling reactions. The key to success lies in the strategic selection of the catalytic system, with the ligand playing the most influential role.

  • For Suzuki-Miyaura Couplings: While Pd(PPh₃)₄ offers a cost-effective option for simple arylboronic acids, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos with Pd(OAc)₂ or Pd₂(dba)₃ provide superior reactivity, broader substrate scope, and often allow for milder reaction conditions. [7][10]* For Sonogashira Couplings: Traditional PdCl₂(PPh₃)₂/CuI systems are reliable. However, for sensitive substrates or to avoid alkyne homocoupling, recently developed copper-free systems with specialized palladium precatalysts are highly recommended. [18]* For Buchwald-Hartwig Aminations: There is no substitute for specialized catalysts. Systems employing ligands like BINAP , XPhos , or other advanced biaryl phosphines are essential for achieving high yields and functional group tolerance. [20] By understanding the interplay between the metal, ligand, base, and solvent, researchers can effectively navigate the complexities of cross-coupling chemistry to synthesize novel and valuable pyridine derivatives for applications in drug discovery and materials science.

References

  • Efficient C-C Bond Formation: The Power of Advanced Palladium Catalysts. Google Cloud.
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem. BenchChem.
  • Palladium-catalyzed C-C, C-N and C-O bond formation - DSpace@MIT. Massachusetts Institute of Technology.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as p - ChemRxiv. ChemRxiv.
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. American Chemical Society.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. ResearchGate.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat Autònoma de Barcelona.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. The Nobel Prize.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. ResearchGate.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. LibreTexts.
  • Cross-coupling reaction - Wikipedia. Wikipedia.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Scite.ai.
  • (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues - ResearchGate. ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. American Chemical Society.
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  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute.
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  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem. BenchChem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. BenchChem.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents. Google Patents.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. American Chemical Society.
  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine - Benchchem. BenchChem.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. National Institutes of Health.
  • US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents. Google Patents.
  • Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6 - Benchchem. BenchChem.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem. BenchChem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI.
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  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. Royal Society of Chemistry.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. MDPI.
  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.
  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com. European Patent Office.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. ResearchGate.

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Differentiating 4-Bromo-5-chloro-2-methylpyridine Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise identification of isomeric compounds is paramount. The subtle rearrangement of substituents on a core molecular scaffold can drastically alter a compound's physicochemical properties, biological activity, and patentability. This guide provides an in-depth spectroscopic comparison of 4-Bromo-5-chloro-2-methylpyridine and its positional isomers. As a senior application scientist, the following analysis is grounded in established spectroscopic principles and aims to provide a practical framework for distinguishing these closely related molecules.

While publicly available experimental data for all isomers is limited, this guide synthesizes known spectroscopic trends for substituted pyridines with the available data to provide a robust analytical approach.

The Challenge of Isomeric Differentiation

The isomers of bromo-chloro-methylpyridine, all sharing the molecular formula C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol , present a classic analytical challenge.[1][2][3] Their identical mass makes them indistinguishable by low-resolution mass spectrometry alone, necessitating a multi-technique spectroscopic approach for unambiguous identification. The key to differentiation lies in how the unique electronic environment of each isomer influences its interaction with electromagnetic radiation and its fragmentation patterns.

Below are the structures of the primary isomers of interest:

G cluster_0 4-Bromo-5-chloro-2-methylpyridine cluster_1 4-Bromo-2-chloro-5-methylpyridine cluster_2 5-Bromo-4-chloro-2-methylpyridine cluster_3 2-Bromo-5-chloro-4-methylpyridine 4-Bromo-5-chloro-2-methylpyridine 4-Bromo-5-chloro-2-methylpyridine 4-Bromo-2-chloro-5-methylpyridine 4-Bromo-2-chloro-5-methylpyridine 5-Bromo-4-chloro-2-methylpyridine 5-Bromo-4-chloro-2-methylpyridine 2-Bromo-5-chloro-4-methylpyridine 2-Bromo-5-chloro-4-methylpyridine

Caption: Molecular structures of the 4-Bromo-5-chloro-2-methylpyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating isomers, as the chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.

¹H NMR Spectroscopy: A Window into Proton Environments

The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide a detailed map of the proton arrangement on the pyridine ring.

Expected ¹H NMR Spectral Characteristics:

IsomerExpected Aromatic SignalsExpected Methyl Signal (ppm)Key Differentiating Features
4-Bromo-5-chloro-2-methylpyridine Two singlets~2.5 ppmThe two aromatic protons will appear as distinct singlets due to the lack of adjacent protons for coupling.
4-Bromo-2-chloro-5-methylpyridine Two singlets~2.4 ppmSimilar to the above, two singlets are expected for the aromatic protons. The chemical shifts will differ due to the altered substituent positions.
5-Bromo-4-chloro-2-methylpyridine Two singlets~2.6 ppmAgain, two singlets are anticipated for the aromatic protons, with their chemical shifts influenced by the para- and meta-positioning of the halogens relative to them.
2-Bromo-5-chloro-4-methylpyridine Two singlets~2.3 ppmThe two aromatic protons will present as singlets. The deshielding effect of the adjacent nitrogen and the substituents will dictate their precise chemical shifts.

Note: The predicted chemical shifts for the methyl group are based on general substituent effects on a pyridine ring. Electron-withdrawing groups like halogens tend to deshield nearby protons, shifting their signals downfield.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are highly dependent on the attached substituents.

Expected ¹³C NMR Spectral Characteristics:

Due to the limited availability of experimental data, precise chemical shifts are difficult to tabulate. However, the following trends can be predicted based on established substituent effects on the pyridine ring:

  • Carbons bonded to halogens: These carbons will be significantly deshielded, appearing at lower field (higher ppm values). The carbon attached to bromine will generally be at a slightly higher field than the one attached to the more electronegative chlorine.

  • Carbons adjacent to the nitrogen atom (C2 and C6): These carbons are inherently deshielded and will appear at low field.

  • Methyl carbon: The methyl carbon will appear at a high field (low ppm value), typically in the range of 15-25 ppm.

The unique pattern of chemical shifts for the six carbon atoms in each isomer will serve as a definitive fingerprint for identification.

Vibrational Spectroscopy: Insights from Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The positions of the substituents on the pyridine ring influence the C-H, C-C, C-N, and C-X (X = Cl, Br) bond vibrations, leading to distinct IR spectra for each isomer.

An ATR-IR spectrum is available for 5-Bromo-2-chloro-4-methylpyridine .[3] The interpretation of this spectrum can guide the analysis of the other isomers. Key vibrational modes to consider include:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

  • C-C and C-N stretching: These vibrations within the pyridine ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact frequencies and intensities of these bands.

  • C-Cl and C-Br stretching: The carbon-halogen stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. The C-Cl stretch will appear at a higher frequency than the C-Br stretch due to the lower mass of chlorine and the stronger C-Cl bond.

Mass Spectrometry: Unraveling Fragmentation Patterns

While low-resolution mass spectrometry will show the same molecular ion peak for all isomers, high-resolution mass spectrometry can confirm the elemental composition. The true power of mass spectrometry in isomer differentiation lies in the analysis of fragmentation patterns.

Expected Fragmentation Patterns:

Upon electron impact ionization, the molecular ion can undergo fragmentation. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. Key fragmentation pathways for these isomers may include:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

  • Loss of a halogen atom (•Cl or •Br): This would lead to fragment ions at [M-35]⁺/[M-37]⁺ (for Cl) and [M-79]⁺/[M-81]⁺ (for Br), reflecting the isotopic distribution of the halogens. The relative abundance of these peaks can provide clues about the lability of the C-Cl versus C-Br bond in each isomer.

  • Cleavage of the pyridine ring: Complex fragmentation of the ring can also occur, although these pathways are often more difficult to predict without experimental data.

The relative intensities of these fragment ions will be unique to each isomer, reflecting the influence of the substituent positions on bond strengths and fragment ion stability.

Experimental Protocols

For researchers seeking to perform their own spectroscopic analysis, the following are generalized protocols.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is referenced to 0 ppm.

Data Acquisition Workflow

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS Mass Spectrometry Analysis A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition B->C D 2D NMR (COSY, HSQC, HMBC) - Optional C->D E Sample Preparation (e.g., KBr pellet or ATR) F FT-IR Spectrum Acquisition E->F G Sample Introduction (e.g., GC-MS or direct infusion) H Mass Spectrum Acquisition (EI or ESI) G->H I Fragmentation Analysis (MS/MS) - Optional H->I

Caption: A generalized workflow for the spectroscopic characterization of 4-Bromo-5-chloro-2-methylpyridine isomers.

Conclusion

The unambiguous identification of 4-Bromo-5-chloro-2-methylpyridine and its isomers requires a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the primary tools for definitive structural elucidation, providing detailed information about the proton and carbon environments. Infrared spectroscopy offers complementary data on the vibrational modes of the molecules, while mass spectrometry, particularly through the analysis of fragmentation patterns, can provide further confirmation of the isomeric structure. By carefully applying these techniques and interpreting the resulting data in the context of established spectroscopic principles, researchers can confidently distinguish between these closely related and synthetically important compounds.

References

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  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved January 5, 2026, from [Link]

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  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved January 5, 2026, from [Link]

  • 5-Bromo-2-chloro-4-methylpyridine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • 5-BROMO-2-CHLORO-4-METHYLPYRIDINE. (n.d.). Matrix Fine Chemicals. Retrieved January 5, 2026, from [Link]

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  • 4-BROMO-2,6-BIS-[(2-HYDROXYETHOXY)-METHYL]-PYRIDINE. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

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  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from [Link]

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  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 5, 2026, from [Link]

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  • Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022, July 21). Open Access LMU. Retrieved January 5, 2026, from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved January 5, 2026, from [Link]

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A Comparative Guide to HPLC and GC-MS for the Analysis of 4-Bromo-5-chloro-2-methylpyridine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the rigorous analysis of reaction components is paramount to ensuring product quality, purity, and safety. 4-Bromo-5-chloro-2-methylpyridine, a halogenated pyridine derivative, serves as a vital building block in the creation of more complex molecules in drug discovery and agrochemical development.[1] Monitoring reactions involving its hydrobromide salt form presents unique analytical challenges due to its polarity and non-volatility. This guide offers an in-depth, objective comparison of two predominant analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Bromo-5-chloro-2-methylpyridine hydrobromide reactions. We will delve into the causality behind experimental choices, provide validated protocols, and present data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Dilemma: Polarity and Volatility

The core of the analytical challenge lies in the physicochemical properties of this compound. As a salt, it is a polar, non-volatile solid. This characteristic is the primary determinant when choosing between HPLC and GC-MS. HPLC is inherently well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a versatile tool in the pharmaceutical industry.[2][3][4] Conversely, GC-MS requires analytes to be volatile and thermally stable to be vaporized and travel through the gas chromatograph.[5] This fundamental difference dictates the workflow for each technique, with significant implications for sample preparation, complexity, and potential sources of error.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is often the workhorse for pharmaceutical analysis, primarily due to its ability to handle a wide array of compounds without the need for chemical modification.[2][4] For polar salts like this compound, HPLC offers a direct and robust method for quantification and impurity profiling.

Principle of HPLC Separation

In this context, a Reverse-Phase HPLC (RP-HPLC) method is most appropriate. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have less affinity for the nonpolar column and will elute earlier, while less polar compounds will be retained longer. By adjusting the composition of the mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol), a fine-tuned separation of the starting material, intermediates, and byproducts can be achieved.[3]

Experimental Protocol: HPLC Analysis

This protocol is a robust starting point for the analysis of this compound and its reaction mixtures.

1. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a concentration of 1 mg/mL.

  • For reaction monitoring, dilute an aliquot of the reaction mixture with the same diluent to a concentration within the calibration range.

  • Filter all samples through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often effective for separating complex reaction mixtures.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Rationale: Formic acid is used to control the pH of the mobile phase and ensure the pyridine nitrogen is protonated, leading to better peak shape for basic compounds like pyridines.[6][7]

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 275 nm, where pyridine derivatives typically show strong absorbance.[7][8]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peak for this compound by comparing its retention time to that of the reference standard.

  • Quantify the analyte using a calibration curve constructed from serial dilutions of the reference standard.

  • Analyze for impurities and byproducts by examining other peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture / Standard Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture / Standard Neutralize Neutralize with Base Sample->Neutralize Extract Liquid-Liquid Extraction Neutralize->Extract Dry Dry & Concentrate Extract->Dry Injection Inject into GC Dry->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spec Detection (EI) Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Spectrum Extract & Analyze Mass Spectra TIC->Spectrum Identification Library Search & Identification Spectrum->Identification

Sources

A Comparative Guide to the Synthesis of N-Aryl Pyridinamines: Validating the Utility of 4-Bromo-5-chloro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, validated comparison of synthetic methodologies for producing N-aryl-5-chloro-2-methylpyridin-4-amine, a scaffold of interest in medicinal chemistry. We will focus on the strategic use of 4-Bromo-5-chloro-2-methylpyridine hydrobromide as a key starting material, evaluating its performance in the context of modern cross-coupling chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in synthetic route selection, balancing efficiency, cost, and substrate scope.

We will move beyond simple protocol recitation to explore the underlying principles and causal relationships that govern reaction outcomes. The methodologies described are designed to be self-validating through in-process controls, ensuring reproducibility and reliability.

The Primary Approach: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for its remarkable efficiency and broad functional group tolerance in forming C-N bonds.[1][2] The reaction is particularly well-suited for coupling aryl halides, such as our target substrate, with a diverse range of primary and secondary amines.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and the final reductive elimination steps, which are often the rate-limiting steps of the cycle.[3]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR'R'' / Base Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim Product Ar-NR'R'' RedElim->Product inv1 inv1->Pd0 Regeneration inv2

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Validated Experimental Protocol

This protocol details the coupling of this compound with a representative aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (2,4,6-Triisopropylphenyl)phosphine (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • Add this compound (1.0 equiv), the aniline derivative (1.2 equiv), and sodium tert-butoxide (3.0 equiv).

    • Causality Note: Three equivalents of base are used. One equivalent neutralizes the hydrobromide salt of the starting material, and two are required for the catalytic cycle itself (one to deprotonate the amine and one to facilitate the catalytic process).

  • Heat the reaction mixture to 100-110 °C.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting bromide is consumed.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Alternative Synthetic Strategies

The choice of synthetic route is rarely singular. Here, we compare the primary approach with viable alternatives, evaluating them on key performance indicators.

Alternative 1: The Ullmann Condensation

A classic method for C-N bond formation, the Ullmann condensation, typically uses a copper catalyst.[4] While it has been largely superseded by palladium-catalyzed methods for many applications, it remains a cost-effective alternative, particularly for large-scale synthesis.

Principle: The reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, catalyzed by a copper salt, often requiring high temperatures (150-210 °C).

Ullmann_vs_Buchwald title Synthetic Route Comparison Start Starting Material 4-Bromo-5-chloro-2-methylpyridine Buchwald Buchwald-Hartwig Amination Catalyst: Palladium Ligand: Bulky Phosphine Temp: 80-120 °C Scope: Broad Start->Buchwald Favorable for - Functional Group Tolerance - Milder Conditions Ullmann Ullmann Condensation Catalyst: Copper Ligand: Often None or Simple Temp: 150-210 °C Scope: More Limited Start->Ullmann Favorable for - Cost-Effectiveness - Large Scale Product Target Product N-Aryl-5-chloro-2-methylpyridin-4-amine Buchwald->Product Ullmann->Product

Figure 2: Decision logic for choosing between Buchwald-Hartwig and Ullmann reactions.

Comparative Data:

FeatureBuchwald-Hartwig AminationUllmann CondensationRationale & Causality
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)Palladium's diverse oxidation states (0, +2) allow for a more facile catalytic cycle under milder conditions.
Temperature 80 - 120 °C150 - 210 °CThe higher energy barrier for oxidative addition to copper necessitates more thermal energy.
Ligands Required (Bulky, electron-rich phosphines)Often optional or simple (e.g., proline)Palladium requires sophisticated ligands to stabilize intermediates and promote reductive elimination.
Substrate Scope Very broad; tolerates many functional groupsMore limited; sensitive to steric hindranceThe milder conditions of the Buchwald-Hartwig reaction preserve a wider array of functional groups.
Cost Higher (Palladium is a precious metal)Lower (Copper is abundant and cheaper)This is a primary driver for considering Ullmann on an industrial scale.
Alternative 2: Varying the Halogen Leaving Group

Within the palladium-catalyzed framework, the identity of the halogen on the pyridine ring significantly impacts reactivity. The general reactivity trend for oxidative addition is I > Br > Cl.[5]

Hypothetical Comparison: Let's consider the synthesis of a hypothetical 4-iodo-5-chloro-2-methylpyridine . This could be achieved via a Sandmeyer-type reaction from the corresponding 4-amino precursor.[6]

Performance Comparison:

Parameter4-Bromo Substrate4-Iodo SubstrateRationale & Causality
Relative Reactivity GoodExcellentThe Carbon-Iodine bond is weaker and more polarizable than the Carbon-Bromine bond, lowering the activation energy for oxidative addition to the Pd(0) catalyst.
Typical Temperature 100 - 110 °C60 - 90 °CA more reactive substrate allows for lower reaction temperatures, which can improve selectivity and reduce side reactions.
Catalyst Loading 1-3 mol%0.5-2 mol%The faster catalytic turnover with the iodo-substrate may allow for a reduction in the amount of expensive palladium catalyst required.
Starting Material Cost ModerateHigherIodo-aromatics are generally more expensive or require an additional synthetic step to prepare compared to their bromo-counterparts.

Conclusion

The validated synthesis of N-aryl pyridinamines using This compound via the Buchwald-Hartwig amination stands as a robust and highly versatile method. It offers a superior balance of reaction efficiency, mild conditions, and broad substrate applicability, making it the preferred choice for laboratory-scale synthesis and drug discovery efforts where chemical diversity is paramount.

The choice of an alternative, such as the copper-catalyzed Ullmann condensation, should be driven by considerations of cost and scale, with the understanding that harsher conditions and a potentially narrower substrate scope are likely trade-offs. Furthermore, while substituting the bromine for a more reactive iodine leaving group can lower reaction temperatures and catalyst loading, this advantage must be weighed against the increased cost and synthetic effort required to access the iodo-starting material. This comparative guide provides the necessary data and causal reasoning to empower researchers to select the optimal synthetic strategy for their specific objectives.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). Molecules. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2012).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Isomeric Purity Analysis of 4-Bromo-5-chloro-2-methylpyridine hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth technical comparison of analytical methodologies for the isomeric purity analysis of 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a key building block in modern medicinal chemistry.[1][2][3] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices.

The presence of positional isomers in active pharmaceutical ingredient (API) starting materials can lead to the formation of difficult-to-separate impurities in the final drug substance, potentially impacting its safety and efficacy. Therefore, robust analytical methods for quantifying isomeric purity are of paramount importance.

The Challenge of Isomeric Impurities

The synthesis of 4-Bromo-5-chloro-2-methylpyridine can potentially yield several positional isomers. The specific isomers formed will depend on the synthetic route employed, but common possibilities include the migration of the bromine, chlorine, or methyl groups on the pyridine ring. Understanding the likely isomeric impurities is the first step in developing a robust analytical method for their detection and quantification.

Based on common synthetic strategies for substituted pyridines, such as the Hantzsch synthesis or Bönnemann cyclization, several potential isomeric impurities of 4-Bromo-5-chloro-2-methylpyridine could be formed.[3] Diazotization reactions, often used in the synthesis of halogenated pyridines, can also lead to the formation of positional isomers.[4]

Here are some of the most likely isomeric impurities:

  • 4-Bromo-3-chloro-2-methylpyridine

  • 2-Bromo-5-chloro-4-methylpyridine

  • 4-Bromo-2-chloro-5-methylpyridine

  • 5-Bromo-4-chloro-2-methylpyridine

  • 3-Bromo-5-chloro-2-methylpyridine

A robust analytical method must be able to separate and quantify these closely related compounds from the main this compound peak.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis is critical and depends on factors such as the physicochemical properties of the isomers, the required sensitivity, and the available instrumentation. We will now compare the three most powerful techniques for this purpose: HPLC, GC, and NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds, including substituted pyridines.[5] For polar compounds like pyridine derivatives, which can be challenging to retain on traditional reversed-phase columns, specialized approaches are necessary.[5]

Key Advantages of HPLC for Isomeric Purity Analysis:

  • Versatility: A wide range of stationary phases and mobile phase compositions can be employed to optimize the separation of closely related isomers.

  • Non-destructive: Allows for the collection of fractions for further analysis if needed.

  • Amenable to non-volatile compounds: Suitable for the analysis of the hydrobromide salt form without derivatization.

Challenges in HPLC Analysis of Pyridine Isomers:

  • Hydrophilicity: Pyridine derivatives are often polar, leading to poor retention on standard C18 columns.[5][6][7]

  • Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, causing peak tailing.[5]

  • Isomer Co-elution: Positional isomers often have very similar polarities, making their separation challenging.[5]

To overcome these challenges, we recommend exploring mixed-mode or hydrogen-bonding-based chromatography.

Workflow for HPLC Method Development

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh and dissolve sample/standard in diluent prep_filter Filter through 0.45 µm filter prep_start->prep_filter hplc_inject Inject onto HPLC system prep_filter->hplc_inject hplc_separate Isocratic or Gradient Elution hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 254 nm) hplc_separate->hplc_detect data_integrate Integrate peak areas hplc_detect->data_integrate data_quantify Calculate % purity and impurity levels data_integrate->data_quantify cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_neutralize Neutralize hydrobromide to free base prep_extract Extract with a suitable organic solvent prep_neutralize->prep_extract prep_dry Dry the organic extract prep_extract->prep_dry gc_inject Inject into GC system prep_dry->gc_inject gc_separate Temperature-programmed separation gc_inject->gc_separate gc_detect FID or MS Detection gc_separate->gc_detect data_integrate Integrate peak areas gc_detect->data_integrate data_quantify Calculate % purity and impurity levels data_integrate->data_quantify cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep_dissolve Dissolve sample in a deuterated solvent prep_standard Add an internal standard (optional) prep_dissolve->prep_standard nmr_acquire Acquire ¹H NMR spectrum prep_standard->nmr_acquire nmr_process Process the spectrum (phasing, baseline correction) nmr_acquire->nmr_process data_assign Assign signals to the main isomer and impurities nmr_process->data_assign data_integrate Integrate characteristic signals data_assign->data_integrate data_quantify Calculate molar ratios of isomers data_integrate->data_quantify

Sources

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and byproducts. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-5-chloro-2-methylpyridine hydrobromide, a halogenated pyridine derivative. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. As a halogenated aromatic hydrocarbon, this compound presents multiple potential risks. Safety Data Sheets (SDS) for similar compounds, such as 4-Bromo-2-chloro-5-methylpyridine and Pyridine hydrobromide, indicate that this class of chemicals is toxic if swallowed, in contact with skin, or inhaled.[1] They are also known to cause serious eye damage and skin irritation.[1][2] The hydrobromide salt form suggests it can be corrosive and irritating to the respiratory tract.[2]

Core Hazards Overview:

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if ingested, absorbed through the skin, or inhaled.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection. Handle only in a well-ventilated area or a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][2]Avoid direct contact. In case of exposure, immediately flush the affected area with copious amounts of water.[2]
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage.[1][2]Wear chemical safety goggles or a face shield. An emergency eyewash station should be readily accessible.[3]
Respiratory Irritation May cause irritation to the mucous membranes and upper respiratory tract.[2]Handle in a chemical fume hood to avoid inhaling dust or vapors.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and require specialized disposal to prevent contamination.Do not dispose of down the drain or in general waste.[3]

Disposal Decision Workflow

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow diagram illustrates the decision-making process for laboratory personnel.

DisposalWorkflow start Start: Unused or Waste This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residual amounts in empty containers) assess_quantity->small_quantity < 1% of original volume large_quantity Large Quantity (e.g., bulk surplus, significant spill residue) assess_quantity->large_quantity > 1% of original volume decontaminate_container Triple rinse container with a suitable solvent (e.g., methanol, ethanol, or acetone) small_quantity->decontaminate_container segregate_waste Segregate as Halogenated Organic Waste large_quantity->segregate_waste collect_rinsate Collect rinsate as halogenated organic waste decontaminate_container->collect_rinsate dispose_container Dispose of decontaminated container as non-hazardous waste (check institutional policy) decontaminate_container->dispose_container collect_rinsate->segregate_waste label_waste Label waste container clearly: 'Halogenated Organic Waste' 'this compound' segregate_waste->label_waste store_waste Store in a designated, well-ventilated, and secure hazardous waste accumulation area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed hazardous waste disposal service store_waste->contact_ehs incineration High-Temperature Incineration (Primary Disposal Method) contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of aerosolization and you are not working in a fume hood, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Collection: Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste."[4][5] This container should be made of a compatible material (e.g., glass or polyethylene).

  • Incompatible Materials: Do not mix halogenated organic waste with non-halogenated organic waste, strong acids, strong bases, or oxidizers.[3] Mixing can lead to violent reactions, the release of toxic gases, or compromise the disposal process.

  • Collection: Carefully transfer the solid this compound waste into the designated container using a chemically resistant spatula or scoop. If the waste is in solution, pour it carefully into the container, avoiding splashes.

3. Container Decontamination (for trace residues): For containers with only trace amounts of the compound, decontamination is a viable option before disposal of the container itself.

  • Triple Rinsing: Rinse the container three times with a suitable organic solvent such as methanol, ethanol, or acetone.

  • Collect Rinsate: Each rinse should be collected and added to the "Halogenated Organic Waste" container.[3]

  • Container Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

4. Labeling and Storage: Accurate labeling and proper storage of hazardous waste are regulatory requirements.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.

5. Final Disposal by a Licensed Professional Service: The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[6][7]

  • High-Temperature Incineration: The recommended and often legally required method for destroying halogenated organic compounds is high-temperature incineration.[8][9] For wastes containing more than 1% halogenated organic substances, incineration temperatures must reach at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[10]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.[11][12] Provide them with a detailed inventory of the waste.

Causality and Scientific Rationale Behind Disposal Choices

The stringent disposal protocols for halogenated compounds like this compound are rooted in their chemical properties and potential environmental impact. The carbon-halogen bond is strong, making these compounds resistant to natural degradation processes. If disposed of improperly, they can persist in the environment, bioaccumulate in organisms, and pose long-term health risks.

High-temperature incineration is the preferred disposal method because it provides the energy required to break the robust carbon-halogen and aromatic ring structures, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen halides (HBr and HCl).[9][10] The acidic hydrogen halides are then typically removed from the incinerator's exhaust stream by "scrubbers," which use a basic solution to neutralize them.

Chemical neutralization at the laboratory scale is generally not recommended for this class of compounds due to the potential for incomplete reactions and the formation of other hazardous byproducts. Entrusting the disposal to a professional service with specialized equipment ensures complete destruction and minimizes environmental release.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and demonstrate a commitment to responsible chemical stewardship.

References

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • HWH Environmental. (n.d.). Hazardous Waste Disposal California. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (n.d.). Hazardous Waste Disposal in Portland, Oregon. Retrieved from [Link]

  • Reddit. (2018, February 21). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-5-methyl-pyridine. Retrieved from [Link]

  • Waste Control Specialists. (2024, August 26). Waste Control and Storage Services in Texas. Retrieved from [Link]

  • Safety-Kleen. (n.d.). Environmental Products & Services. Retrieved from [Link]

  • WM. (n.d.). Industrial and Hazardous Waste Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubMed. (1997, January). Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Navigating the Synthesis Frontier: A Senior Scientist's Guide to Handling 4-Bromo-5-chloro-2-methylpyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex landscape of pharmaceutical and agrochemical synthesis, novel pyridine derivatives like 4-Bromo-5-chloro-2-methylpyridine hydrobromide represent key building blocks. However, their potent reactivity and inherent toxicological profile demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the causality of chemical hazards. Our objective is to empower you with the expertise to handle this compound not just safely, but with the confidence that comes from a deep understanding of the risks and the corresponding protective measures.

Hazard Assessment: Understanding the Adversary

The primary threats posed by this compound are significant and multifaceted:

  • Acute Toxicity (Oral, Dermal, Inhalation): GHS classifications for the parent compound identify it as "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled" (Danger: Acute Tox. 3).[1][2] This means that even small quantities entering the body through ingestion, skin absorption, or breathing can cause serious harm or be fatal.

  • Severe Eye Damage: The compound is classified as causing "serious eye damage"[1][2]. This is not mere irritation; a splash to the eyes could lead to irreversible tissue damage and loss of vision. The hydrobromide salt, likely a crystalline solid, can also cause severe mechanical and chemical abrasion to the cornea.

  • Skin Irritation: Direct contact is known to cause skin irritation[1][2]. Prolonged exposure can lead to chemical burns and dermatitis. More critically, the skin serves as a primary route for systemic toxic exposure.

  • Respiratory Irritation: As a fine powder or dust, the hydrobromide salt can cause significant respiratory tract irritation upon inhalation[1].

Given these hazards, the core principle of our safety plan is elimination of exposure . Every procedural step and piece of PPE is designed to create an impermeable barrier between the researcher and the chemical.

The Personal Protective Equipment (PPE) Mandate

The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified above. Adherence to these guidelines is non-negotiable.

PPE ComponentSpecificationRationale & Field Insight
Eye/Face Protection Tightly fitting safety goggles with side-shields, worn in combination with a full-face shield.Goggles alone are insufficient. The "Causes serious eye damage" classification necessitates a dual layer of protection.[2] A face shield protects the entire face from splashes and airborne particles, which is critical when handling a potentially dusty solid.
Hand Protection Nitrile or Neoprene gloves with a minimum thickness of 5 mil (0.12 mm). Double-gloving is required.Pyridine derivatives can degrade common glove materials. Nitrile and Neoprene offer superior chemical resistance. Double-gloving is a critical best practice; it provides a buffer in case the outer glove is compromised, allowing the user time to safely retreat and re-glove without breaking containment. Always inspect gloves for pinholes or tears before use.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Worn over long pants and fully enclosed shoes.A standard cotton lab coat offers minimal protection against a toxic, absorbable chemical. An impervious, flame-resistant coat prevents skin contact from spills and splashes.[2] Tight cuffs prevent dust or liquid from entering the sleeve. Exposed skin on the legs or feet is an unacceptable risk.
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of toxic dust or fumes.[4] The fume hood's constant airflow draws airborne particles away from the user's breathing zone. A respirator should be on standby for emergency situations like a large spill, but should not be the primary means of protection.

Operational Protocol: A Step-by-Step Workflow

A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize risk from preparation through disposal.

Step 1: Preparation (Pre-Exposure)
  • Designate the Workspace: All work must be conducted in a designated area within a certified chemical fume hood.[4] Ensure the area is clean and uncluttered.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Have a spill kit rated for toxic solids readily accessible.

  • Don PPE: Before approaching the chemical storage area, don all required PPE as specified in the table above. The sequence should be: lab coat, inner gloves, outer gloves, and finally, the face shield and goggles.

Step 2: Handling (Active Exposure)
  • Chemical Transfer: When weighing the solid compound, use a spatula and perform the task on a disposable weigh boat or creased paper within the fume hood. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Containment is Key: Keep the container with the bulk chemical sealed whenever not actively dispensing from it.[4] If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Constant Vigilance: Do not eat, drink, or smoke in the laboratory.[5] Be mindful of hand positioning to avoid cross-contamination of surfaces outside the fume hood.

Step 3: Cleanup & Disposal (Post-Exposure)
  • Decontamination: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A triple rinse with an appropriate solvent is a common and effective practice.

  • Waste Segregation: All disposable items, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a clearly labeled, sealed hazardous waste container.[5] Never mix this waste with general laboratory trash.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove the outer gloves first, then the face shield/goggles, lab coat, and finally the inner gloves.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[6]

Emergency Procedures: Plan for the Unexpected

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[4]

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

Spill: Evacuate the immediate area. If the spill is large or outside the fume hood, alert others and contact your institution's emergency response team. For small spills inside a fume hood, cover with an inert absorbent material (like vermiculite or sand), sweep up carefully to avoid creating dust, and place in the designated hazardous waste container.[8]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and actions for safely handling this compound.

G Workflow: Handling 4-Bromo-5-chloro-2-methylpyridine HBr cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency 4. Emergency Response prep_sds Review SDS & Protocol prep_ppe Don Full PPE (Double Gloves, Goggles, Shield, Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood handle_weigh Weigh Solid Carefully (Minimize Dust) prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_contain Keep Containers Sealed handle_transfer->handle_contain clean_decon Decontaminate Equipment (Triple Rinse) handle_contain->clean_decon emergency Emergency Occurs? (Spill/Exposure) handle_contain->emergency clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash em_first_aid Follow First-Aid Procedures (Flush, Fresh Air) emergency->em_first_aid Exposure em_spill Execute Spill Protocol emergency->em_spill Spill em_notify Notify Supervisor & Seek Medical Help em_first_aid->em_notify em_spill->em_notify

Caption: A procedural diagram for handling 4-Bromo-5-chloro-2-methylpyridine HBr.

References

  • 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety Data Sheets. ECHEMI.

  • 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918. PubChem, National Center for Biotechnology Information.

  • 4-Bromopyridine, HBr Safety Data Sheet. CymitQuimica.

  • 867279-13-8 4-bromo-2-chloro-5-methylpyridine Handling and Storage. Echemi.

  • 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. Sigma-Aldrich.

  • 2-Bromo-5-chloropyridine Safety Data Sheet. Thermo Fisher Scientific. (Note: A direct deep link was not available, search for CAS 40473-01-6 on the site).

  • Pyridine hydrobromide Safety Data Sheet. Jubilant Ingrevia.

  • 4-Amino-5-bromo-2-chloropyridine Safety Data Sheet. Thermo Fisher Scientific. (Note: A direct deep link was not available, search for CAS 857730-21-3 on the site).

  • 5-bromo-4-chloro-2-methylpyrimidine Safety Data Sheet. ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.